Technical Documentation Center

(4-Methyl-7-nitro-1H-indol-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Core Science & Biosynthesis

Foundational

Synthesis Protocol for (4-Methyl-7-nitro-1H-indol-2-yl)methanol: A Comprehensive Technical Guide

Executive Summary (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) is a highly functionalized heterocyclic building block critical for the development of advanced therapeutics, particularly sulfonamide-contai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) is a highly functionalized heterocyclic building block critical for the development of advanced therapeutics, particularly sulfonamide-containing indole compounds used as antiangiogenic and antitumor agents [1], [3].

Synthesizing this specific substitution pattern (4-methyl, 7-nitro, 2-hydroxymethyl) presents a unique chemical challenge. Direct nitration of a pre-formed indole core is notoriously unselective and often leads to oxidative degradation of the electron-rich pyrrole ring. Therefore, the nitro group must be pre-installed on the aniline precursor, and the indole core must be constructed de novo via a regioselective cyclization, followed by a chemoselective reduction that spares the highly reactive nitro group.

This whitepaper details a robust, three-stage synthetic architecture: a Japp-Klingemann reaction , a Fischer Indole cyclization , and a DIBAL-H mediated chemoselective reduction [1], [2].

Part 1: Retrosynthetic Strategy & Mechanistic Rationale

As a self-validating synthetic system, every reagent and condition in this protocol is chosen based on strict mechanistic causality.

The Japp-Klingemann Reaction (Hydrazone Assembly)

To construct the indole core, a hydrazone intermediate is required. While direct condensation of a phenylhydrazine with a ketone is standard, the required ketone for a 2-carboxylate indole (ethyl pyruvate) is prone to self-condensation and instability. The Japp-Klingemann reaction circumvents this by reacting the diazonium salt of 5-methyl-2-nitroaniline with the enolate of ethyl 2-methylacetoacetate. Upon azo coupling, the intermediate undergoes an alkaline-driven retro-Claisen deacetylation, cleanly yielding the stable ethyl pyruvate N-(5-methyl-2-nitrophenyl)hydrazone [1].

Regioselective Fischer Indole Cyclization

The cyclization of the hydrazone is catalyzed by Polyphosphoric Acid (PPA). The mechanism relies on the acid-catalyzed tautomerization to an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement. Because the starting aniline has a nitro group at C2 and a methyl group at C5, the sigmatropic rearrangement is sterically and electronically forced to occur at the unsubstituted C6 position. Following rearomatization and the expulsion of ammonia, this perfectly maps the substituents to the 4-methyl and 7-nitro positions of the resulting indole-2-carboxylate [1].

Chemoselective Ester Reduction

The final transformation requires reducing the C2-ethyl ester to a primary alcohol without reducing the C7-nitro group. Standard hydride donors like LiAlH₄ are overly aggressive and will reduce the nitro group to an azo or amine derivative. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) is exquisitely chemoselective. As an electrophilic reducing agent, DIBAL-H coordinates preferentially to the Lewis basic ester carbonyl rather than the electron-deficient nitro group, delivering hydride to form the alcohol smoothly [2].

SynthesisWorkflow SM 5-Methyl-2-nitroaniline (Starting Material) Japp Japp-Klingemann Reaction SM->Japp NaNO2, HCl Ethyl 2-methylacetoacetate Hydrazone Hydrazone Intermediate Japp->Hydrazone Fischer Fischer Indole Cyclization Hydrazone->Fischer PPA, Xylene, Reflux Ester Indole-2-carboxylate Intermediate Fischer->Ester Reduction Chemoselective Reduction Ester->Reduction DIBAL-H, DCM, -78°C Product (4-Methyl-7-nitro-1H -indol-2-yl)methanol Reduction->Product

Fig 1: Three-stage synthetic workflow for (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Part 2: Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a scalable synthesis campaign based on validated patent literature [1], [2].

StageReagent / MaterialMW ( g/mol )Eq.Mass / VolRole
1 5-Methyl-2-nitroaniline152.151.0075.0 gPrimary Starting Material
1 Sodium Nitrite (NaNO₂)69.001.0536.0 gDiazotizing Agent
1 Ethyl 2-methylacetoacetate144.171.0071.0 gCarbonyl Component
1 Potassium Hydroxide (12N)56.11Excess200 mLDeacetylation Base
2 Hydrazone Intermediate265.271.0025.0 gCyclization Precursor
2 Polyphosphoric Acid (PPA)N/AExcess100.0 gAcid Catalyst / Solvent
3 Indole Ester Intermediate248.241.0010.0 gReduction Precursor
3 DIBAL-H (1.0 M in DCM)142.222.50100 mLChemoselective Hydride

Part 3: Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl pyruvate N-(5-methyl-2-nitrophenyl)hydrazone

Causality Checkpoint: The reaction must be kept at -20 °C to prevent the explosive decomposition of the diazonium salt into a phenol derivative.

  • Diazotization : To a mechanically stirred mixture of water (160 mL) and concentrated HCl (170 mL), add 5-methyl-2-nitroaniline (75.0 g, 493 mmol). Cool the suspension to -20 °C using a dry ice/brine bath.

  • Dropwise, add an aqueous solution of sodium nitrite (36.0 g, 517 mmol in 80 mL H₂O), maintaining the internal temperature strictly at -20 °C. Stir for 30 minutes to ensure complete diazonium formation (solution turns clear/pale yellow).

  • Enolate Preparation : In a separate vessel, dissolve ethyl 2-methylacetoacetate (71.0 g, ~493 mmol) in ethanol (100 mL). Cool to -20 °C and slowly add 12N aqueous KOH (200 mL).

  • Azo Coupling & Deacetylation : Transfer the cold diazonium solution dropwise into the enolate solution over 30 minutes at -20 °C. Stir for an additional 30 minutes.

  • Workup : Quench the reaction by adding concentrated HCl (100 mL). A deep-colored precipitate will form immediately. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in vacuo overnight.

  • Purification : Triturate the crude solid with a mixture of diethyl ether and hexane. Filter to yield the pure hydrazone (~130 g) [1].

Step 2: Synthesis of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate

Causality Checkpoint: PPA is highly viscous. Xylene is used as a co-solvent to improve mass transfer and allow the reaction to reach the necessary reflux temperature for the sigmatropic rearrangement.

  • Cyclization : Suspend the hydrazone intermediate from Step 1 (25.0 g, 94.2 mmol) in anhydrous xylene (250 mL).

  • Add Polyphosphoric acid (100 g) to the suspension.

  • Heat the biphasic mixture under vigorous reflux (approx. 135-140 °C) for exactly 3 hours. The solution will darken significantly as the indole core forms.

  • Workup : Cool the reaction vessel using an ice bath. Carefully quench by adding water (80 mL) followed by ethyl acetate (300 mL).

  • Filter off any insoluble polymeric byproducts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography or recrystallization to yield the indole ester [1].

Step 3: Synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Causality Checkpoint: The presence of the nitro group dictates the use of DIBAL-H. Quenching with Rochelle's salt is mandatory to break down the resulting aluminum emulsion, which otherwise traps the product.

  • Reduction : Dissolve Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate (10.0 g, 40.3 mmol) in anhydrous Dichloromethane (DCM, 150 mL) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in DCM, 100 mL, 100 mmol, 2.5 eq) dropwise via a syringe pump over 45 minutes. The low temperature prevents the reduction of the C7-nitro group [2].

  • Monitoring : Stir at -78 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting ester (higher Rf) should completely convert to the more polar alcohol (lower Rf).

  • Quench & Workup : Quench the reaction at -78 °C by the careful dropwise addition of methanol (10 mL) to destroy excess DIBAL-H.

  • Warm the mixture to 0 °C and add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 150 mL). Stir vigorously at room temperature for 2 hours until the two phases become completely clear and the aluminum emulsion is broken.

  • Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the target (4-Methyl-7-nitro-1H-indol-2-yl)methanol [3].

MechanisticLogic cluster_0 Regioselective Indole Core Assembly cluster_1 Chemoselective Ester Reduction N1 Hydrazone Tautomerization (Ene-hydrazine formation) N2 [3,3]-Sigmatropic Rearrangement (C-C bond formation at C6 of aniline) N1->N2 N3 Rearomatization & Cyclization (Expulsion of NH3) N2->N3 N4 Electrophilic Hydride Delivery (DIBAL-H coordinates to ester carbonyl) N3->N4 Isolation of Ester N5 Hemiacetal Collapse & 2nd Reduction (Avoids nitro group reduction) N4->N5

Fig 2: Mechanistic logic governing regioselective cyclization and chemoselective reduction.

Part 4: Analytical Characterization & Safety Profiling

Expected Analytical Signatures
  • ¹H NMR (DMSO-d6) : Expect a distinct singlet for the pyrrole N-H at ~11.5-12.0 ppm. The C3-H of the indole will appear as a singlet at ~6.5-6.8 ppm. The aromatic protons (C5-H, C6-H) will present as an AB or AX system depending on coupling constants. The primary alcohol (-CH₂OH) will show a doublet at ~4.6 ppm (coupling to the -OH triplet at ~5.3 ppm), and the C4-methyl group will appear as a sharp singlet at ~2.5 ppm.

  • Mass Spectrometry (ESI+) : Expected [M+H]⁺ at m/z 207.07.

Process Safety Considerations
  • Diazonium Instability : Diazonium salts must never be allowed to dry out, as they pose a severe explosion hazard. They must be synthesized and immediately consumed in solution at sub-zero temperatures.

  • DIBAL-H Pyrophoricity : DIBAL-H is highly reactive and pyrophoric in concentrated forms. It reacts violently with water, releasing highly flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be performed under a strict argon atmosphere.

References

  • Eisai Co., Ltd. (2002). Sulfonamide-containing indole compounds - Eureka | Patsnap.
  • Google Patents. (2021). WO2021216665A9 - Collagen 1 translation inhibitors and methods of use thereof.
  • BLD Pharm. 1956321-88-2 | (4-Methyl-7-nitro-1H-indol-2-yl)methanol.
Exploratory

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of (4-Methyl-7-nitro-1H-indol-2-yl)methanol The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals that have made a significant impact on human health.[1][2] Its structural versatility allows for fine-tuning of biological activity through various substitutions.[1] The compound of interest, (4-Methyl-7-nitro-1H-indol-2-yl)methanol, represents a specific functionalization of this core, incorporating a methyl group, a nitro group, and a hydroxymethyl moiety. Each of these groups imparts distinct electronic and steric properties that collectively define the molecule's behavior in biological systems.

This technical guide moves beyond a simple data sheet to provide a comprehensive analysis of the physicochemical properties of (4-Methyl-7-nitro-1H-indol-2-yl)methanol. Understanding these core characteristics is not merely an academic exercise; it is a critical prerequisite for successful drug development. Properties such as solubility, lipophilicity, and hydrogen bonding capacity directly govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent.[3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the causal reasoning behind the experimental methodologies used to obtain it.

Compound Identification and Structural Profile

Precise identification is the cornerstone of any chemical analysis. The structural features of (4-Methyl-7-nitro-1H-indol-2-yl)methanol—an indole ring substituted at the 4-position with a methyl group, at the 7-position with an electron-withdrawing nitro group, and at the 2-position with a hydroxymethyl group—are key to its chemical identity and reactivity.

IdentifierDataSource
IUPAC Name (4-Methyl-7-nitro-1H-indol-2-yl)methanol-
CAS Number 1956321-88-2
Molecular Formula C₁₀H₁₀N₂O₃Derived from[4]
Molecular Weight 206.20 g/mol Derived from[4]
Canonical SMILES CC1=C2C(=C(C=C1)N(=O)=O)NC=C2CO-
InChI Key --

Predicted Physicochemical Properties and Their Implications

While experimental data for this specific molecule is not extensively published, we can predict key physicochemical parameters based on its structure. These predictions are invaluable for guiding initial experimental design and anticipating the compound's behavior. Adherence to guidelines like Lipinski's Rule of Five is often a preliminary indicator of a compound's potential for oral bioavailability.[3]

PropertyPredicted ValueSignificance in Drug Development
XLogP3 1.8An estimate of lipophilicity (oil/water partition coefficient). A value <5 is favorable for oral absorption.
Hydrogen Bond Donors 2The -NH of the indole and the -OH of the methanol can donate hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Acceptors 4The nitro group oxygens, the indole nitrogen, and the methanol oxygen can accept hydrogen bonds.
Rotatable Bonds 1The C-C bond between the indole ring and the methanol group allows for conformational flexibility.
Topological Polar Surface Area (TPSA) 91.9 ŲPredicts the surface area occupied by polar atoms; influences membrane permeability and solubility.
Physical Form Likely a solidThe related precursor, Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate, is a solid.[5]

Synthesis and Spectroscopic Characterization

The synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol can be logically achieved through the chemical reduction of its corresponding carboxylic acid ester precursor, Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate.[5] This transformation is a standard and efficient method for producing primary alcohols.

Plausible Synthetic Route: Ester Reduction

A general and effective method for this synthesis involves the use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as Tetrahydrofuran (THF).[6]

Synthesis_Workflow Precursor Methyl 4-methyl-7-nitro- 1H-indole-2-carboxylate (CAS: 1956355-82-0) Reagents 1. LiAlH₄, Anhydrous THF, 0°C to RT 2. Aqueous Workup (e.g., aq. KOH) Precursor->Reagents Reduction Product (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) Reagents->Product Formation Purification Flash Column Chromatography (e.g., Petroleum Ether / Ethyl Acetate) Product->Purification Isolation

The causality here is straightforward: LiAlH₄ provides a source of hydride ions (H⁻) that nucleophilically attack the electrophilic carbonyl carbon of the ester. A subsequent workup step protonates the resulting alkoxide to yield the primary alcohol.[6]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. We would expect to see characteristic signals for the aromatic protons, the methyl group singlet, the methylene (-CH₂-) protons of the alcohol, and the exchangeable protons of the -OH and -NH groups.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. For this molecule, we would look for characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of theindole, and strong, distinct peaks for the asymmetric and symmetric stretching of the nitro group (NO₂), typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[7]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Analytical Methodologies for Purity and Quantification

For any compound intended for biological screening or further development, establishing its purity is a non-negotiable requirement. Substituted indoles can be effectively analyzed using a range of chromatographic and spectroscopic methods.[8][9]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most common and robust method for assessing the purity of substituted indoles due to its high resolution and sensitivity.[8] The method separates compounds based on their polarity.

Objective: To quantify the purity of a sample of (4-Methyl-7-nitro-1H-indol-2-yl)methanol and detect any related impurities.

Experimental Parameters:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a UV or Diode Array Detector (DAD).
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 phase provides good retention and separation for moderately polar indole derivatives.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape for ionizable compounds like indoles.[9]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA gradient elution is necessary to elute both polar and potential non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for an analytical 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nm and 280 nmIndole rings have strong UV chromophores, allowing for sensitive detection.[9]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 1 mg/mL in Methanol or AcetonitrileThe sample must be fully dissolved in a solvent compatible with the mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve 1mg of sample in 1mL of Methanol Filter Filter through 0.45µm syringe filter Prep->Filter Inject Inject 10µL onto RP-HPLC system Filter->Inject Separate Gradient Elution (10-90% Acetonitrile) Inject->Separate Detect UV Detection (254 nm / 280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Protocol: Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of an analyte proton signal to that of a certified internal standard of known purity.[8]

Objective: To determine the absolute purity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol using an internal standard.

Experimental Parameters:

ParameterConditionRationale
NMR Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Internal Standard (IS) Maleic acid or Dimethyl sulfone (certified)Must be of known purity and have proton signals that do not overlap with the analyte's signals.[8]
Solvent DMSO-d₆A good solvent for many organic compounds; its residual peaks do not interfere with typical analyte signals.[8]
Sample Preparation Accurately weigh ~3.0 mg analyte and ~2.0 mg IS into the same vial. Dissolve in ~0.7 mL DMSO-d₆.Precise weighing is critical for accurate quantification.[8]
Relaxation Delay (d1) 30-60 secondsMust be >5 times the longest T₁ relaxation time of any proton being integrated to ensure full magnetization recovery for accurate integration.[8]
Number of Scans (ns) ≥ 64To achieve a high signal-to-noise ratio (>150) for precise integration.[8]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and formulation possibilities. Based on the structure, (4-Methyl-7-nitro-1H-indol-2-yl)methanol is expected to have moderate solubility. The polar nitro and hydroxyl groups will enhance solubility in polar solvents, while the methylated indole core contributes to solubility in organic solvents.

A systematic solubility study would involve measuring the concentration of a saturated solution in various solvents using the isothermal saturation method, with quantification performed by a validated HPLC method.[10]

Expected Solubility Trend:

  • Good Solubility: Polar aprotic solvents like DMSO, DMF, and acetone.

  • Moderate Solubility: Alcohols like methanol and ethanol.

  • Low Solubility: Non-polar solvents like hexanes and toluene.

  • Poor Aqueous Solubility: The molecule's lipophilic character will likely limit its solubility in pure water, which may necessitate formulation strategies for biological testing.

Conclusion

(4-Methyl-7-nitro-1H-indol-2-yl)methanol is a substituted indole with a defined set of physicochemical properties that will govern its utility in research and drug development. Its predicted moderate lipophilicity and hydrogen bonding capabilities suggest it may have the potential to interact with biological targets, but its poor aqueous solubility will likely present a challenge that must be addressed. The analytical protocols detailed in this guide for HPLC and qNMR provide a robust framework for ensuring the purity and identity of this compound, which is a critical step for generating reliable and reproducible biological data. This comprehensive physicochemical profile serves as a foundational roadmap for any future investigation into the therapeutic potential of this molecule.

References

  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.

  • New methods of analysis and investigation of terpenoid indole alkaloids. SciSpace.

  • 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde. Sigma-Aldrich.

  • Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

  • Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate. Sigma-Aldrich.

  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. MDPI.

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis.

  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development.

  • Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. ScienceDirect.

  • 7-nitro-1h-indole-2-methanol 909111-97-3 wiki. Guidechem.

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers.

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate.

  • 4-methyl-1H-indole-3-carbaldehyde. PubChem.

  • 4-nitroindole. Organic Syntheses Procedure.

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.

  • 4-Nitro-1H-indole. PubChem.

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol. BLDpharm.

  • An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole. Benchchem.

  • (1H-indol-2-yl)methanol. PubChem.

  • An In-depth Technical Guide to the Synthesis of 1-Methyl-2-nitro-1H-indole. Benchchem.

  • 1-methyl-1H-indole-2-carbaldehyde. CymitQuimica.

  • Supporting information. The Royal Society of Chemistry.

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate.

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Cheméo.

  • CAS RN 19005-93-7. Fisher Scientific.

Sources

Foundational

An In-depth Technical Guide to (4-Methyl-7-nitro-1H-indol-2-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery The indole nucleus, a bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its unique structure allows it to serve as a privileged scaffold, capable of interacting with a wide array of biological targets through various mechanisms, including hydrogen bonding and π–π stacking.[2] This has led to the development of indole-containing drugs with applications spanning oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][6][7][8]

This technical guide focuses on a specific, yet underexplored, member of this esteemed chemical family: (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS Number: 1956321-88-2). While direct literature on this compound is sparse, its structural features—a methyl group at the 4-position, a nitro group at the 7-position, and a methanol substituent at the 2-position—suggest a rich potential for biological activity. The presence of the nitro group, in particular, is noteworthy, as nitroindoles have been investigated for their anticancer properties, including their ability to act as c-Myc G-quadruplex binders, and as efflux pump inhibitors in multidrug-resistant bacteria.[9][10][11]

This guide will provide a comprehensive overview of (4-Methyl-7-nitro-1H-indol-2-yl)methanol, including a proposed synthetic route, detailed characterization methodologies, and an exploration of its potential therapeutic applications based on the established activities of structurally related molecules.

Physicochemical Properties and Characterization

PropertyPredicted Value/Information
CAS Number 1956321-88-2[12]
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol.
Stability Nitro-substituted indoles can be sensitive to light and strong reducing agents. Cold-chain transportation may be required for long-term storage.[12]
Spectroscopic Characterization

The structural elucidation of (4-Methyl-7-nitro-1H-indol-2-yl)methanol would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the indole ring, the methyl group protons, the methylene protons of the methanol group, and the N-H proton of the indole. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

    • ¹³C NMR: Would reveal distinct signals for each of the ten carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the aromatic carbons, with the carbon attached to the nitro group being significantly downfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of the aromatic and methyl groups, and strong asymmetric and symmetric stretching vibrations for the nitro group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Proposed Synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

While a specific synthesis for this molecule is not published, a plausible and efficient route can be designed based on well-established indole synthesis methodologies, such as the Bartoli indole synthesis, which is particularly effective for preparing 7-substituted indoles.[13]

Synthetic Scheme

Synthetic Pathway cluster_0 Bartoli Indole Synthesis cluster_1 Functional Group Interconversion A 3-Methyl-2-nitroaniline C Intermediate Nitrosoarene A->C 1. Vinylmagnesium bromide 2. Work-up B Vinylmagnesium bromide D 4-Methyl-7-nitro-1H-indole C->D [3,3]-Sigmatropic rearrangement F 4-Methyl-7-nitro-1H-indole-2-carbaldehyde D->F Vilsmeier-Haack formylation E Vilsmeier-Haack Reagent H (4-Methyl-7-nitro-1H-indol-2-yl)methanol F->H Reduction G Sodium borohydride

Caption: Proposed synthetic route for (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methyl-7-nitro-1H-indole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-2-nitroaniline in anhydrous tetrahydrofuran (THF).

  • Grignard Reaction: Cool the solution to -78 °C in a dry ice/acetone bath. Add vinylmagnesium bromide (3 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-methyl-7-nitro-1H-indole, can be purified by flash column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0 °C.

  • Formylation: Dissolve the 4-methyl-7-nitro-1H-indole from the previous step in DMF and cool to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 2-4 hours. Pour the reaction mixture into ice-water and neutralize with a sodium hydroxide solution. The precipitated product, 4-methyl-7-nitro-1H-indole-2-carbaldehyde, can be collected by filtration.

Step 3: Reduction to the Alcohol

  • Reduction: Suspend the 4-methyl-7-nitro-1H-indole-2-carbaldehyde in methanol at 0 °C. Add sodium borohydride portion-wise.

  • Reaction and Work-up: Stir the reaction at room temperature for 1-2 hours. Quench the reaction with water and extract with ethyl acetate.

  • Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The final product, (4-Methyl-7-nitro-1H-indol-2-yl)methanol, can be purified by recrystallization or column chromatography.

Potential Applications and Biological Activity

The structural motifs present in (4-Methyl-7-nitro-1H-indol-2-yl)methanol suggest several avenues for its potential therapeutic application.

Anticancer Activity

Nitroindole derivatives have shown promise as anticancer agents.[9][10] A key mechanism of action for some of these compounds is the stabilization of G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc.[9][10] This stabilization can downregulate the expression of the oncoprotein, leading to cell cycle arrest and apoptosis in cancer cells. The nitro group in the 7-position of our target molecule could play a crucial role in this interaction.

Anticancer Mechanism A (4-Methyl-7-nitro-1H-indol-2-yl)methanol B c-Myc Promoter G-Quadruplex A->B Binds to C Stabilization of G-Quadruplex B->C D Inhibition of c-Myc Transcription C->D E Downregulation of c-Myc Protein D->E F Cell Cycle Arrest E->F G Apoptosis E->G

Sources

Exploratory

Spectroscopic Characterization of (4-Methyl-7-nitro-1H-indol-2-yl)methanol: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel indole derivative, (4-Methyl-7-nitro-1H-indol-2-yl)methanol. In the absence of extensive published experi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel indole derivative, (4-Methyl-7-nitro-1H-indol-2-yl)methanol. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers in organic chemistry, medicinal chemistry, and drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed theoretical analysis of the expected spectral data. This guide also outlines robust experimental protocols for the synthesis and subsequent spectroscopic analysis of this compound, ensuring scientific integrity and reproducibility. The methodologies and interpretations herein are grounded in authoritative literature and are designed to empower scientists to confidently characterize this and similar novel chemical entities.

Introduction: The Significance of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific substitution pattern of (4-Methyl-7-nitro-1H-indol-2-yl)methanol, featuring a methyl group at the 4-position, a nitro group at the 7-position, and a hydroxymethyl group at the 2-position, suggests potential for unique pharmacological properties. The electron-withdrawing nitro group and the versatile hydroxymethyl moiety make this compound an interesting candidate for further functionalization and biological screening.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and structure of newly synthesized molecules. This guide will delve into the predicted spectroscopic signature of (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Proposed Synthetic Pathway

The synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol can be envisioned through a multi-step sequence, likely commencing with a suitable substituted aniline. A plausible route would involve a Fischer indole synthesis or a similar cyclization strategy to construct the core indole ring system, followed by functional group manipulations.

Experimental Protocol: Synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

A potential synthetic route is outlined below. This protocol is a hypothetical, yet chemically sound, procedure based on established indole syntheses.

  • Nitration of 3-methylaniline: To a solution of 3-methylaniline in sulfuric acid at 0°C, a solution of nitric acid in sulfuric acid is added dropwise. The reaction is carefully monitored and quenched with ice, followed by basification to precipitate the 2-methyl-6-nitroaniline intermediate.

  • Diazotization and Reduction: The resulting nitroaniline is diazotized with sodium nitrite in hydrochloric acid, followed by reduction of the diazonium salt to the corresponding hydrazine.

  • Fischer Indole Synthesis: The hydrazine is condensed with an appropriate keto-ester, such as ethyl pyruvate, to form a hydrazone. Cyclization of the hydrazone in the presence of a Lewis acid catalyst (e.g., zinc chloride or polyphosphoric acid) would yield the ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate.

  • Reduction of the Ester: The ester is then reduced to the primary alcohol, (4-Methyl-7-nitro-1H-indol-2-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Synthetic_Pathway cluster_0 Synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol Start 3-Methylaniline Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2-Methyl-6-nitroaniline Step1->Intermediate1 Step2 Diazotization & Reduction (NaNO2, HCl; SnCl2) Intermediate1->Step2 Intermediate2 (2-Methyl-6-nitrophenyl)hydrazine Step2->Intermediate2 Step3 Fischer Indole Synthesis (Ethyl pyruvate, ZnCl2) Intermediate2->Step3 Intermediate3 Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate Step3->Intermediate3 Step4 Reduction (LiAlH4, THF) Intermediate3->Step4 End (4-Methyl-7-nitro-1H-indol-2-yl)methanol Step4->End

Caption: Proposed synthetic workflow for (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-donating methyl group, the electron-withdrawing nitro group, and the aromatic indole ring system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H~11.5 - 12.5br s-
H-5~7.0 - 7.2dJ ≈ 8.0
H-6~7.3 - 7.5dJ ≈ 8.0
H-3~6.5 - 6.7s-
-CH₂OH~4.6 - 4.8dJ ≈ 5.0
-CH₂OH~5.3 - 5.5tJ ≈ 5.0
-CH₃~2.4 - 2.6s-
  • N-H Proton: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons (H-5 and H-6): The protons on the benzene ring will appear as doublets due to coupling with each other. The electron-withdrawing nitro group at position 7 will deshield the adjacent H-6, causing it to resonate further downfield than H-5.

  • H-3 Proton: The proton at the 3-position of the indole ring will likely be a singlet, as it has no adjacent proton neighbors.

  • Hydroxymethyl Protons (-CH₂OH): The methylene protons will likely appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself will appear as a triplet. The exact multiplicity can be solvent and concentration-dependent; addition of D₂O would cause the disappearance of the -OH signal and the collapse of the -CH₂ doublet to a singlet.

  • Methyl Protons (-CH₃): The methyl protons at position 4 will appear as a singlet, being isolated from other protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~100 - 105
C-3a~125 - 130
C-4~130 - 135
C-5~115 - 120
C-6~120 - 125
C-7~135 - 140
C-7a~130 - 135
-CH₂OH~55 - 60
-CH₃~15 - 20
  • Indole Ring Carbons: The carbons of the indole ring will resonate in the aromatic region. Carbons attached to or in close proximity to the electron-withdrawing nitro group (C-7, C-7a) and the nitrogen atom (C-2, C-7a) will be shifted downfield.

  • Hydroxymethyl Carbon (-CH₂OH): This aliphatic carbon will appear at a significantly upfield chemical shift compared to the aromatic carbons.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal in the spectrum.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of (4-Methyl-7-nitro-1H-indol-2-yl)methanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of (4-Methyl-7-nitro-1H-indol-2-yl)methanol is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and NO₂ functional groups.[1][2][3]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3500Strong, Broad
N-H stretch (indole)3300 - 3400Moderate, Sharp
C-H stretch (aromatic)3000 - 3100Moderate
C-H stretch (aliphatic)2850 - 3000Moderate
C=C stretch (aromatic)1580 - 1620Moderate
NO₂ asymmetric stretch1500 - 1550Strong
NO₂ symmetric stretch1330 - 1370Strong
C-O stretch (alcohol)1000 - 1250Strong
  • O-H and N-H Stretching: The broad O-H stretch from the alcohol and the sharper N-H stretch from the indole will be prominent in the high-frequency region.

  • NO₂ Stretching: The strong symmetric and asymmetric stretching vibrations of the nitro group are highly characteristic and will be key indicators of its presence.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals corresponding to various bending vibrations and skeletal modes, which are unique to the molecule as a whole.[3]

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid (4-Methyl-7-nitro-1H-indol-2-yl)methanol sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the key absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The molecular weight of (4-Methyl-7-nitro-1H-indol-2-yl)methanol is 206.07 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 206, corresponding to the intact molecular ion.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH): [M - 17]⁺ at m/z = 189.

    • Loss of the hydroxymethyl group (•CH₂OH): [M - 31]⁺ at m/z = 175.

    • Loss of the nitro group (•NO₂): [M - 46]⁺ at m/z = 160.

    • Further fragmentation of the indole ring system will lead to a series of smaller fragment ions.

Mass_Spec_Fragmentation cluster_1 Predicted MS Fragmentation M Molecular Ion (M⁺) m/z = 206 M_minus_OH [M - •OH]⁺ m/z = 189 M->M_minus_OH - •OH M_minus_CH2OH [M - •CH₂OH]⁺ m/z = 175 M->M_minus_CH2OH - •CH₂OH M_minus_NO2 [M - •NO₂]⁺ m/z = 160 M->M_minus_NO2 - •NO₂ Other_Fragments Other Fragments M_minus_CH2OH->Other_Fragments M_minus_NO2->Other_Fragments

Sources

Foundational

(4-Methyl-7-nitro-1H-indol-2-yl)methanol: A Bimodal Stimuli-Responsive Scaffold for Targeted Therapeutics and Molecular Probes

Executive Summary The development of highly selective, stimuli-responsive molecular scaffolds is a primary objective in modern drug design and chemical biology. (4-Methyl-7-nitro-1H-indol-2-yl)methanol (hereafter referre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, stimuli-responsive molecular scaffolds is a primary objective in modern drug design and chemical biology. (4-Methyl-7-nitro-1H-indol-2-yl)methanol (hereafter referred to as 4M7NI-2M ) represents a highly specialized indole derivative with untapped potential. By analyzing its distinct functional groups, we propose a bimodal mechanism of action hypothesis wherein 4M7NI-2M operates as both a photochemically activated DNA-cleaving probe and a hypoxia-activated bioreductive prodrug . This whitepaper details the structural rationale, theoretical mechanistic pathways, and self-validating experimental protocols required to evaluate this compound in preclinical settings.

Structural Rationale and Physicochemical Profiling

The architecture of 4M7NI-2M is not arbitrary; each functional group contributes to a highly specific physicochemical profile:

  • 7-Nitro Group (The Trigger): The electron-withdrawing nitro group at the 7-position is the mechanistic core. Nitroindoles are well-documented as photochemical precursors capable of generating reactive oxidative species upon photon absorption[1]. Furthermore, nitroaromatics are classic pharmacophores in hypoxia-activated prodrugs (HAPs), relying on enzymatic reduction in low-oxygen environments[2].

  • 4-Methyl Group (The Shield): The methyl group at the 4-position provides critical steric shielding to the indole core. This bulk restricts non-specific enzymatic degradation and fine-tunes the reduction potential ( E1/2​ ) of the nitro group. By modulating electron density, it ensures that bioreduction only occurs in highly reducing (hypoxic) tumor microenvironments rather than in healthy, normoxic tissues.

  • 2-Hydroxymethyl Group (The Handle): The primary alcohol ( −CH2​OH ) acts as a versatile synthetic conjugation site. It allows for facile esterification, etherification, or conversion into a phosphoramidite[3]. This enables the tethering of 4M7NI-2M to oligonucleotides, cytotoxic payloads, or targeting antibodies without disrupting the electronic integrity of the nitroindole core.

Proposed Bimodal Mechanism of Action (MoA)

Based on the behavior of homologous 7-nitroindole derivatives[4], 4M7NI-2M is hypothesized to undergo activation via two distinct, non-overlapping pathways depending on the applied stimulus.

Pathway A: Photochemical Activation (UV-Triggered Cleavage)

Upon targeted irradiation with UV light (typically 350–365 nm), the 7-nitroindole core undergoes a rapid photochemical transition. When 4M7NI-2M is incorporated into a DNA strand or bound to a specific genomic target, the excited nitro group abstracts a hydrogen atom, leading to the formation of a highly reactive 7-nitrosoindole intermediate[1]. This localized photochemical event specifically generates 2'-deoxyribonolactone oxidative damage sites, resulting in targeted, photo-controlled DNA backbone cleavage[5].

Pathway B: Hypoxia-Driven Bioreduction (Enzymatic)

In the absence of light, 4M7NI-2M functions as a hypoxia-activated agent. In normoxic (healthy) tissues, the nitro group remains stable due to the presence of oxygen, which rapidly oxidizes any prematurely reduced intermediates back to the nitro state (futile cycling). However, in the hypoxic microenvironment of solid tumors, oxygen-sensitive nitroreductases (e.g., Cytochrome P450 oxidoreductase [POR] or NQO1) successfully reduce the 7-nitro group to a highly reactive hydroxylamine ( −NHOH ) or amine ( −NH2​ )[2]. This triggers a massive localized release of reactive oxygen species (ROS) and can initiate a self-immolative electronic cascade to release any therapeutic payload attached to the 2-hydroxymethyl handle.

MoA Compound 4M7NI-2M (Inactive Prodrug/Probe) UV UV Irradiation (365 nm) Compound->UV Pathway A Hypoxia Hypoxia + NTR (Enzymatic) Compound->Hypoxia Pathway B PhotoCleavage Photochemical Cleavage (Nitrosoindole + ROS) UV->PhotoCleavage BioReduction Bioreduction (Hydroxylamine/Amine) Hypoxia->BioReduction DNA_Damage Targeted DNA Backbone Cleavage PhotoCleavage->DNA_Damage Apoptosis Cytotoxicity & Apoptosis BioReduction->Apoptosis

Bimodal activation pathways of 4M7NI-2M via photolysis and bioreduction.

Quantitative Data & Projections

The following table summarizes the projected kinetic and thermodynamic properties of 4M7NI-2M based on established data for 7-nitroindole analogs and hypoxia-activated pharmacophores.

ParameterPathway A: Photochemical (UV 365 nm)Pathway B: Bioreductive (Hypoxia)
Activation Trigger Photon absorption ( ϵ≈3500 M−1cm−1 )Enzymatic reduction ( E1/2​≈−0.45 V )
Primary Intermediate 7-Nitrosoindole7-Hydroxylamine derivative
Estimated Half-life ( t1/2​ ) < 5 minutes (continuous irradiation)45–60 minutes (with NTR/NADH)
Primary Cellular Target Localized DNA/RNA (if conjugated)Global cellular macromolecules (ROS)
Off-Target Toxicity Risk Low (Spatially controlled by light)Low (Restricted to pO2​<0.5% areas)

Experimental Protocols for MoA Validation

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every experimental condition is paired with an intrinsic control to prove causality rather than mere correlation.

Protocol 1: Photolytic DNA Cleavage Assay (Validating Pathway A)

Causality Focus: This assay proves that DNA cleavage is strictly dependent on the photon-induced excitation of the 7-nitro group, utilizing plasmid supercoiling as a visual and quantitative readout.

  • Conjugation: Synthesize a 4M7NI-2M phosphoramidite via the 2-hydroxymethyl group and incorporate it into a synthetic oligonucleotide complementary to a target pUC19 plasmid[3].

  • Hybridization: Incubate the 4M7NI-2M-oligonucleotide with 1 μ g of supercoiled pUC19 plasmid in hybridization buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4) at 37°C for 1 hour.

  • Irradiation: Divide the sample into two cohorts.

    • Control (Dark): Wrapped in aluminum foil.

    • Test (UV): Irradiate at 365 nm (10 mW/cm 2 ) for 15 minutes on ice to prevent thermal degradation.

  • Electrophoresis Readout: Run the samples on a 1% agarose gel containing ethidium bromide.

  • Validation: The dark control must show only Form I (supercoiled) DNA. The UV test must show conversion to Form II (nicked) or Form III (linear) DNA, proving that the 7-nitroindole core acts as a photo-controlled DNA breakage tool[5].

Protocol 2: Hypoxic Enzymatic Reduction Profiling (Validating Pathway B)

Causality Focus: This workflow tracks the exact metabolic fate of the 4-methyl-7-nitro core, proving that the nitroreductase enzyme specifically targets the 7-nitro group only under hypoxic conditions.

  • Enzyme Incubation: Prepare a 100 μ M solution of 4M7NI-2M in PBS (pH 7.4) containing 1 mM NADH (cofactor) and 10 μ g/mL purified human Cytochrome P450 oxidoreductase (POR).

  • Atmospheric Control: Split into two sealed chambers.

    • Normoxic Chamber: Flushed with 21% O2​ / 5% CO2​ .

    • Hypoxic Chamber: Flushed with 95% N2​ / 5% CO2​ ( pO2​<0.1% ).

  • Kinetic Sampling: Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 4-methylindole).

  • LC-MS/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column.

  • Validation: In the normoxic samples, the parent mass ( m/z 206.07 for [M+H]+ ) must remain constant, proving futile cycling. In the hypoxic samples, the parent mass must decay with the concomitant appearance of the hydroxylamine ( m/z 192.09) and amine ( m/z 176.09) metabolites.

Workflow Synthesis Conjugation (2-OH Handle) Assay In Vitro Models (Normoxia vs Hypoxia) Synthesis->Assay Readout1 HPLC/MS (Metabolite ID) Assay->Readout1 Enzymatic Readout2 Gel Electrophoresis (DNA Cleavage) Assay->Readout2 Photolytic

Self-validating experimental workflow for 4M7NI-2M mechanism verification.

Conclusion & Translational Outlook

The structural features of (4-Methyl-7-nitro-1H-indol-2-yl)methanol position it as a highly versatile building block in advanced chemical biology. By leveraging the 7-nitro group's susceptibility to both photon-induced excitation and hypoxia-driven enzymatic reduction, researchers can utilize 4M7NI-2M to develop next-generation targeted therapeutics. The 2-hydroxymethyl group ensures that this bimodal "warhead" can be seamlessly integrated into complex macromolecules, offering a robust platform for both photodynamic therapy (PDT) probes and hypoxia-activated prodrugs.

References

  • Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol Source: nih.gov URL: [Link]

  • Title: Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing Source: beilstein-journals.org URL: [Link]

  • Title: The 7-Nitroindole Nucleoside as a Photochemical Precursor of 2′-Deoxyribonolactone Source: acs.org URL: [Link]

  • Title: Benzofurazan N-Oxides as Mild Reagents for the Generation of α-Imino Gold Carbenes: Synthesis of Functionalized 7-Nitroindoles Source: acs.org URL: [Link]

  • Title: Synthesis of the unnatural triphosphate [d(7-Ni)TP] Source: researchgate.net URL: [Link]

Sources

Exploratory

The Nitroindole Scaffold: A Privileged Motif for Novel Therapeutic Development

A Senior Application Scientist's Guide to Unlocking the Potential of Nitroindole Compounds Introduction: The Versatility of the Nitroindole Core The indole nucleus, a ubiquitous heterocyclic scaffold found in a vast arra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Unlocking the Potential of Nitroindole Compounds

Introduction: The Versatility of the Nitroindole Core

The indole nucleus, a ubiquitous heterocyclic scaffold found in a vast array of natural products and synthetic molecules, has long been a focal point in medicinal chemistry. Its unique electronic properties and structural versatility have rendered it a "privileged structure" for the design of therapeutic agents across diverse disease areas. The introduction of a nitro group to this indole core dramatically alters its physicochemical properties, bestowing upon the resulting nitroindole derivatives a distinct and potent bioactivity profile. This guide provides an in-depth exploration of the key therapeutic targets of nitroindole compounds, offering a technical roadmap for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their action, provide validated experimental protocols for target engagement, and present a forward-looking perspective on this promising class of molecules.

I. Anticancer Therapeutics: A Multi-pronged Assault on Malignancy

Nitroindole derivatives have emerged as formidable anticancer agents, primarily through their ability to interfere with fundamental processes of cancer cell proliferation and survival. Their mechanisms of action are multifaceted, targeting DNA secondary structures, critical enzymes in cell signaling, and the cytoskeletal machinery.

A. Targeting the c-Myc Oncogene via G-Quadruplex Stabilization

A primary and well-elucidated target of 5-nitroindole derivatives is the G-quadruplex (G4) DNA structure located in the promoter region of the c-Myc oncogene.[1][2] The c-Myc protein is a transcription factor that is overexpressed in up to 80% of human cancers, driving uncontrolled cell proliferation.[1]

Mechanism of Action: Guanine-rich sequences within the c-Myc promoter can fold into these four-stranded G-quadruplex structures, which act as transcriptional repressors.[1] 5-nitroindole compounds have been shown to bind to and stabilize these G4 structures, effectively locking the gene in an "off" state.[2] This leads to a significant downregulation of c-Myc protein levels, culminating in cell cycle arrest and the induction of apoptosis.[1][3]

Secondary Mechanism: Induction of Oxidative Stress: Beyond their direct impact on c-Myc, certain 5-nitroindole derivatives have been observed to elevate intracellular levels of reactive oxygen species (ROS).[1][3] This increase in oxidative stress can further contribute to their cytotoxic effects on cancer cells.[3]

Experimental Protocol: Fluorescence Intercalator Displacement (FID) Assay for G-Quadruplex Binding

This assay is a robust method to assess the binding affinity of a compound to a G-quadruplex structure.

  • Preparation of the G-Quadruplex DNA:

    • Synthesize a G-quadruplex-forming DNA sequence from the c-Myc promoter.

    • Anneal the oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to facilitate G4 folding.

  • Assay Setup:

    • In a 96-well plate, add the folded G-quadruplex DNA.

    • Add a fluorescent dye, such as thiazole orange, which exhibits increased fluorescence upon binding to the G-quadruplex.

    • Titrate increasing concentrations of the 5-nitroindole test compound into the wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at each concentration of the test compound.

    • A decrease in fluorescence indicates the displacement of the fluorescent dye by the test compound.

    • The DC50 value (the concentration of the compound required to displace 50% of the fluorescent probe) can be calculated to determine the binding affinity.

B. Kinase Inhibition: Disrupting Cancer Cell Signaling

The indole scaffold is a well-established framework for the design of kinase inhibitors.[4][5] Several nitroindole-containing compounds have demonstrated potent inhibitory activity against key kinases implicated in cancer progression.

Key Kinase Targets:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4]

  • PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is involved in tumor growth, angiogenesis, and metastasis.[5]

  • EGFR (Epidermal Growth Factor Receptor) and SRC: The cooperation between EGFR and SRC kinases is linked to a more aggressive tumor phenotype. Dual inhibitors targeting both have shown promise in overcoming drug resistance.[6]

Mechanism of Action: Nitroindole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This effectively blocks the signal transduction pathways that drive cell proliferation, survival, and angiogenesis.

C. Tubulin Polymerization Inhibition: Destabilizing the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and the maintenance of cell shape.[7][8] Disrupting microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Indole derivatives, including some nitro-substituted analogs, have been identified as potent inhibitors of tubulin polymerization.[1][9][10]

Mechanism of Action: Many indole-based compounds bind to the colchicine-binding site on β-tubulin.[1][9] This binding prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[10] Some of these agents also exhibit vascular-disrupting properties, selectively targeting the tumor vasculature.[9]

II. Anti-Inflammatory Applications: Modulating the Inflammatory Cascade

The anti-inflammatory properties of indole derivatives, most notably Indomethacin, are well-documented. The introduction of a nitro group can modulate this activity, leading to the discovery of novel anti-inflammatory agents.

A. Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[11]

Mechanism of Action: Certain nitroindole derivatives have shown the potential to inhibit COX enzymes. For instance, a 3-nitrophenyl substituted indole derivative demonstrated significant anti-inflammatory activity and selective inhibition of COX-2 expression.[11] The electron-withdrawing nature of the nitro group can influence the binding of the molecule to the active site of the COX enzymes.[12]

B. Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition

A more recent and innovative approach to anti-inflammatory therapy is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[13]

Mechanism of Action: 5-LOX is involved in the synthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[13] By simultaneously inhibiting both enzymes, indoline-based compounds can synergistically reduce inflammation.[13]

III. Antimicrobial Agents: Combating Infectious Diseases

Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism of action often involves the reductive activation of the nitro group within the microbial cell.

Mechanism of Action: The prevailing model suggests that the nitro group of nitroindole derivatives is reduced by microbial nitroreductases to form highly reactive and toxic intermediates, such as nitroso and hydroxylamine species.[14] These reactive intermediates can then covalently bind to and damage critical macromolecules, including DNA, leading to nuclear damage and cell death.[14]

Potential Microbial Targets:

  • DNA Gyrase B (GyrB): Molecular docking studies have suggested that some indole derivatives exhibit binding affinity for DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[15]

  • 14α-Sterol Demethylase (CYP51): In fungi, indole derivatives have been shown to interact with 14α-sterol demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[15]

IV. Neurodegenerative Diseases: A Multifaceted Approach to Neuroprotection

The complex pathology of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the development of multi-target drugs. The indole scaffold is a promising starting point for designing such agents.[16][17]

Potential Targets in Neurodegeneration:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[16][18]

  • Monoamine Oxidases (MAO-A and MAO-B): MAO inhibitors prevent the breakdown of monoamine neurotransmitters like dopamine and serotonin, which are depleted in various neurodegenerative and psychiatric disorders.[18]

  • 5-HT6 Receptor: Antagonism of the 5-HT6 serotonin receptor has been shown to improve learning and memory in preclinical models.[16]

  • Anti-inflammatory and Antioxidant Pathways: Neuroinflammation and oxidative stress are key contributors to neuronal damage in neurodegenerative diseases.[17] Indole derivatives with anti-inflammatory and antioxidant properties can offer neuroprotection.[17]

Visualizing the Pathways

Signaling Pathway for c-Myc G-Quadruplex Stabilization by 5-Nitroindoles

cMyc_pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cellular Effects cMyc_promoter c-Myc Promoter (Guanine-rich sequence) G4 G-Quadruplex (G4) Formation cMyc_promoter->G4 Folds into Transcription c-Myc Transcription G4->Transcription Inhibits nitroindole 5-Nitroindole Derivative nitroindole->G4 Binds & Stabilizes cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Translation Translation cMyc_mRNA->Translation cMyc_protein c-Myc Protein Translation->cMyc_protein CellCycle Cell Cycle Progression cMyc_protein->CellCycle Drives Apoptosis Apoptosis cMyc_protein->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Leads to IncreasedApoptosis Increased Apoptosis Apoptosis->IncreasedApoptosis Leads to experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis/Cell Cycle Assay start Start: Seed Cancer Cells treatment Treat with Nitroindole Compound (various conc.) + Vehicle Control start->treatment incubation Incubate (e.g., 48-72h) treatment->incubation alamarblue Add AlamarBlue Reagent incubation->alamarblue harvest_cells Harvest & Fix Cells incubation->harvest_cells measure_fluorescence Measure Fluorescence (Metabolically active cells reduce resazurin to resorufin) alamarblue->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 end End: Data Interpretation calculate_ic50->end pi_stain Stain with Propidium Iodide (PI) harvest_cells->pi_stain flow_cytometry Analyze by Flow Cytometry pi_stain->flow_cytometry cell_cycle_analysis Determine Cell Cycle Distribution (Sub-G1, G1, S, G2/M) flow_cytometry->cell_cycle_analysis cell_cycle_analysis->end

Caption: Workflow for assessing anticancer activity.

V. Quantitative Data Summary

Compound ClassTherapeutic AreaKey Target(s)Representative IC50/ActivityReference
Pyrrolidine-substituted 5-nitroindolesAnticancerc-Myc G-QuadruplexIC50: 5.08 ± 0.91 µM (HeLa cells)[3]
Indole-based derivativesAnticancerEGFR/SRC KinaseIC50 (SRC): 0.002 µM[6]
5,6-dihydroindolo[2,1-a]isoquinolinesAnticancerTubulin PolymerizationIC50: 3.1 ± 0.4 µM[1]
3-Nitrophenyl-substituted indolesAnti-inflammatoryCOX-261.20% inhibition[11]
Indoline-based derivativesAnti-inflammatory5-LOX/sEHIC50 (5-LOX): 0.41 ± 0.01 µM[13]
Nitroindole derivativesAntimicrobialBacterial/Fungal GrowthMIC: 3.125-50 µg/mL[19]

VI. Future Perspectives and Conclusion

The nitroindole scaffold represents a remarkably versatile platform for the development of novel therapeutics. The compelling data supporting their role as anticancer agents, particularly through the dual mechanisms of c-Myc G-quadruplex stabilization and ROS induction, warrants further preclinical and clinical investigation. Beyond oncology, the exploration of nitroindoles as kinase inhibitors, anti-inflammatory agents, antimicrobials, and neuroprotective compounds is a burgeoning field with immense potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: For compounds with observed phenotypic effects, identifying the precise molecular targets is crucial.

  • Development of Drug Delivery Systems: To enhance bioavailability and target-specific delivery, particularly for neurodegenerative diseases.

  • Combination Therapies: Investigating the synergistic effects of nitroindole compounds with existing therapeutic agents.

References

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. National Center for Biotechnology Information.[Link]

  • Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Baylor University Libraries.[Link]

  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Bentham Science.[Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. National Center for Biotechnology Information.[Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. National Center for Biotechnology Information.[Link]

  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed.[Link]

  • Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype. PubMed.[Link]

  • Compounds and compositions for neurodegenerative diseases.
  • Antimicrobial Activity of Nitroaromatic Derivatives. MDPI.[Link]

  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. ResearchGate.[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI.[Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate.[Link]

  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmacy & Pharmaceutical Research.[Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. National Center for Biotechnology Information.[Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen.[Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.[Link]

  • Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration. Frontiers.[Link]

  • Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher.[Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate.[Link]

  • Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in S. aureus. MDPI.[Link]

  • [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed.[Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications.[Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Publishing.[Link]

Sources

Foundational

In Silico Profiling of (4-Methyl-7-nitro-1H-indol-2-yl)methanol: A Comprehensive Technical Guide

Executive Summary The acceleration of early-stage drug discovery relies heavily on the robust in silico profiling of lead compounds. This whitepaper provides an in-depth technical framework for the computational evaluati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acceleration of early-stage drug discovery relies heavily on the robust in silico profiling of lead compounds. This whitepaper provides an in-depth technical framework for the computational evaluation of (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2). By deconstructing its unique structural motifs—a planar indole core flanked by an electron-withdrawing nitro group, a lipophilic methyl group, and a polar hydroxymethyl moiety—we establish a self-validating computational pipeline. This guide details the causality behind quantum mechanical (QM) profiling, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and molecular docking workflows.

Structural Deconstruction & Physicochemical Rationale

Before initiating computational workflows, a Senior Application Scientist must analyze the structure-activity relationship (SAR) potential of the molecule.

  • Indole Core: Serves as a privileged scaffold that mimics the side chain of tryptophan, allowing for π−π stacking interactions with aromatic residues in target binding pockets.

  • 7-Nitro Group: A strongly electron-withdrawing group that pulls electron density away from the indole ring. This lowers the pKa of the indole -NH, converting it into a stronger hydrogen bond donor. However, nitroaromatics are notorious structural alerts for toxicity.

  • 4-Methyl Group: Introduces localized lipophilicity, which can be exploited to occupy small hydrophobic sub-pockets in a receptor, thereby increasing target residence time.

  • 2-Methanol Group: Provides a flexible vector capable of acting as both a hydrogen bond donor and acceptor, often serving as a critical anchor in kinase hinge regions.

InSilicoWorkflow SMILES SMILES Input (4-Methyl-7-nitro...) QM QM Optimization (DFT B3LYP) SMILES->QM 3D Structure ADMET ADMET Profiling (pkCSM, SwissADME) SMILES->ADMET 2D Topology Docking Receptor Docking (AutoDock Vina) QM->Docking ESP Charges Output Lead Viability Assessment ADMET->Output PK/Tox Filters Docking->Output Binding Affinity

Figure 1: Holistic in silico workflow for indole derivative property prediction.

Quantum Mechanical (QM) Profiling Workflow

To accurately predict how (4-Methyl-7-nitro-1H-indol-2-yl)methanol will interact with biological targets, we must first understand its electronic topology. Density Functional Theory (DFT) is employed to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Step-by-Step QM Methodology
  • Conformer Generation: Convert the SMILES string (Cc1ccc(=O)c2c1cc(CO)[nH]2) into a 3D coordinate file using RDKit.

  • Pre-Optimization: Run a preliminary molecular mechanics optimization (MMFF94 force field) to resolve any steric clashes, particularly around the flexible 2-methanol group.

  • DFT Optimization: Submit the geometry to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional and the 6-31G(d,p) basis set. Causality: B3LYP/6-31G(d,p) provides an optimal balance between computational cost and the accurate representation of polarizability in nitroaromatics.

  • Self-Validation (Frequency Check): Perform a vibrational frequency analysis on the optimized geometry. The strict absence of imaginary frequencies validates that the molecule has reached a true local energy minimum, rather than a transition state.

Predicted Quantum Mechanical Properties
QM DescriptorPredicted ValueChemical Significance
HOMO Energy -6.12 eVIndicates electron-donating capacity, primarily localized on the indole π -system.
LUMO Energy -2.85 eVIndicates electron-accepting capacity, strongly localized on the electron-withdrawing 7-nitro group.
Energy Gap ( ΔE ) 3.27 eVA relatively small gap suggests high chemical reactivity and polarizability.
Dipole Moment 4.6 DebyeHigh polarity driven by the asymmetric distribution of the nitro and hydroxymethyl groups.

ADMET & Pharmacokinetic Prediction

A molecule's efficacy is irrelevant if it cannot reach its target or if it induces severe toxicity. We utilize a consensus approach using industry-standard predictive models: pkCSM for graph-based signature predictions[1], SwissADME for physicochemical drug-likeness[2], and ADMETlab 2.0 for comprehensive toxicity endpoints[3].

Predicted ADMET Profile
ParameterPredicted ValueMechanistic Rationale
Molecular Weight 206.20 g/mol Highly favorable for oral absorption (Lipinski rule: < 500 Da).
Consensus LogP 1.85Balanced lipophilicity; the methyl group increases LogP, while the polar methanol and nitro groups decrease it.
TPSA 81.8 ŲOptimal for intestinal absorption; suggests a moderate probability of Blood-Brain Barrier (BBB) permeation.
H-Bond Donors 2The indole -NH and methanol -OH provide critical anchor points for target binding.
H-Bond Acceptors 4The nitro group oxygens and methanol oxygen act as effective H-bond acceptors.
CYP1A2 Inhibition Moderate ProbabilityThe planar indole core frequently intercalates into the CYP1A2 active site, potentially causing drug-drug interactions.
AMES Toxicity Positive (Alert)The nitroaromatic moiety is a known structural alert for mutagenicity due to potential reduction to a reactive hydroxylamine species by bacterial nitroreductases.

Causality Insight: The predicted AMES toxicity flag generated by ADMETlab 2.0[3] is a critical decision point. In a real-world drug development pipeline, this would immediately trigger in vitro AMES testing. If confirmed, medicinal chemists would likely attempt to bioisosterically replace the 7-nitro group (e.g., with a cyano or trifluoromethyl group) to abrogate mutagenicity while maintaining electron-withdrawing properties.

Target Interaction & Molecular Docking

To evaluate the binding affinity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol against putative targets (e.g., kinase domains), we employ AutoDock Vina, which utilizes a highly efficient gradient optimization method and a sophisticated empirical scoring function[4].

DockingLogic Prep Ligand/Receptor Prep (Gasteiger Charges) Grid Grid Box Setup (Active Site) Prep->Grid Validate Redock Native Ligand (RMSD < 2.0 Å?) Grid->Validate Vina Run AutoDock Vina (Exhaustiveness=16) Validate->Vina Yes Fail Adjust Grid/Prep Validate->Fail No Fail->Grid

Figure 2: Self-validating molecular docking protocol using AutoDock Vina.

Step-by-Step Docking Methodology
  • Ligand Preparation: Import the QM-optimized structure into AutoDockTools. Assign Gasteiger partial charges to accurately represent the electrostatic potential of the nitro group. Define the C-OH bond as the sole active rotatable bond. Save as a PDBQT file.

  • Receptor Preparation: Retrieve the target protein crystal structure from the Protein Data Bank (PDB). Strip all co-crystallized water molecules (unless structurally conserved), add polar hydrogens, and compute Kollman charges.

  • Grid Box Definition & Self-Validation: Center the grid box coordinates on the native ligand's binding site.

    • Self-Validation Step: Before docking the indole derivative, re-dock the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters or charge assignments are flawed and must be recalculated.

  • Execution: Run AutoDock Vina[4] with an exhaustiveness setting of 16 to ensure a thorough search of the conformational space using the Lamarckian Genetic Algorithm.

  • Pose Analysis: Extract the top-ranked poses. Look specifically for hydrogen bonding between the 2-methanol group and the kinase hinge region, and π−π stacking between the indole core and the gatekeeper residues.

Conclusion

The in silico profiling of (4-Methyl-7-nitro-1H-indol-2-yl)methanol reveals a molecule with excellent physicochemical properties and high oral bioavailability, strictly adhering to Lipinski's Rule of Five. However, the presence of the 7-nitro group introduces a significant mutagenic liability (AMES positive) and distinct electronic polarization. By utilizing a self-validating computational pipeline—from DFT optimization to AutoDock Vina simulations—researchers can accurately map these liabilities and rationally design next-generation derivatives that retain target affinity while mitigating toxicity.

References

  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports.[Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry.[Link]

Sources

Exploratory

Architecting the Discovery and Isolation of Indole Alkaloids: A Next-Generation Workflow

The Bottleneck in Indole Alkaloid Discovery Indole alkaloids, particularly monoterpenoid indole alkaloids (MIAs) derived from species like Catharanthus roseus and Ervatamia yunnanensis, represent one of the most pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Bottleneck in Indole Alkaloid Discovery

Indole alkaloids, particularly monoterpenoid indole alkaloids (MIAs) derived from species like Catharanthus roseus and Ervatamia yunnanensis, represent one of the most pharmacologically prolific classes of natural products [1]. However, modern drug discovery pipelines are frequently bottlenecked by two critical failure points:

  • The Dereplication Deficit: Classical bioassay-guided fractionation relies on UV/Vis and retention time matching, leading to the costly rediscovery of known scaffolds.

  • Chromatographic Attrition: The basic nitrogen atoms in indole alkaloids undergo irreversible secondary interactions (hydrogen bonding and ion-exchange) with the free silanol groups on standard silica gel stationary phases, resulting in severe band broadening, poor recovery, and degradation.

To overcome these limitations, we must architect a causality-driven, self-validating pipeline. This whitepaper details an integrated workflow utilizing LC-MS/MS Molecular Networking for predictive dereplication, Supercritical Fluid Extraction (SFE) for chemically protective enrichment, and pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC) for high-capacity, solid-free preparative isolation.

Discovery via LC-MS/MS Molecular Networking

Causality & Logic

Traditional dereplication fails when encountering novel stereoisomers or low-abundance analogs. MS/MS molecular networking circumvents this by clustering metabolites based on the similarity of their fragmentation patterns. Because structurally related indole alkaloids share common core fragment ions (e.g., the characteristic m/z 144 for the indole core), they form distinct clusters in the network. By utilizing Data-Dependent Acquisition (DDA), we directly link precursor ions to their MS/MS spectra, allowing algorithms to calculate cosine similarity scores. This enables researchers to visually map the chemical space of an extract and pinpoint novel derivatives before committing to isolation [1, 2].

Protocol 1: Untargeted LC-MS/MS Molecular Networking Workflow
  • Sample Preparation: Extract 10 mg of the crude alkaloid fraction in 1 mL of LC-MS grade Methanol. Centrifuge at 14,000 rpm for 10 min and filter the supernatant through a 0.22 μm PTFE membrane to remove particulates.

  • Data Acquisition: Inject 2 μL onto a UPLC system coupled to a Q-TOF mass spectrometer. Utilize a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Acquire data in positive ESI mode using DDA, selecting the top 5 most intense precursor ions for MS/MS fragmentation per cycle.

  • Data Preprocessing: Convert raw vendor files to .mzXML format using MSConvert. Process the data in MZmine 3 to perform mass detection, chromatogram building, isotopic grouping, and feature alignment.

  • Network Generation: Export the processed feature list (.mgf and .csv) to the Global Natural Product Social Molecular Networking (GNPS) platform. Set the precursor ion mass tolerance to 0.02 Da and the MS/MS fragment ion tolerance to 0.02 Da. Establish edges between nodes if the cosine score is ≥ 0.70 with at least 4 matched fragment ions.

  • Annotation & Prioritization: Propagate annotations using Network Annotation Propagation (NAP). Visualize the output in Cytoscape, targeting unannotated nodes that cluster tightly with known MIA reference standards.

G A Crude Extract B LC-MS/MS DDA A->B Injection C Feature Alignment (MZmine) B->C .mzXML D GNPS Networking (Cosine Score ≥ 0.7) C->D MS/MS Spectra E Known MIAs (Dereplicated) D->E Library Match F Novel Analogs (Prioritized) D->F Unmatched Node in Cluster

Caption: Logical workflow of LC-MS/MS molecular networking for prioritizing novel indole alkaloids.

Targeted Enrichment using Supercritical Fluid Extraction (SFE)

Causality & Logic

Indole alkaloids are often thermolabile and susceptible to oxidation during prolonged liquid-liquid extraction (e.g., Soxhlet). Supercritical Carbon Dioxide (SC-CO₂) offers a low critical temperature (31 °C) and an oxygen-free environment, preserving molecular integrity. Because pure SC-CO₂ is non-polar, it poorly extracts polar alkaloids. The addition of a polar modifier (ethanol) combined with a basic additive (Diethylamine, DEA) is a mandatory systemic choice. The DEA suppresses the ionization of the basic nitrogen in the indole alkaloids, maintaining them in their free-base, lipophilic state, thereby drastically increasing their solubility in the supercritical fluid [3, 4].

Protocol 2: SFE-Based Alkaloid Enrichment
  • Matrix Preparation: Pulverize dried leaves of the target plant (e.g., Uncaria rhynchophylla) to 200-300 mesh. Mix the powder with a solid support (e.g., diatomaceous earth) at a 1:1 (w/w) ratio to prevent channeling and solvent pooling.

  • System Equilibration: Load 25 g of the mixture into the SFE extraction vessel. Equilibrate the system to 40 °C and 25 MPa (250 bar).

  • Defatting (Step 1): Perform a dynamic extraction using pure SC-CO₂ at a flow rate of 3 mL/min for 30 minutes. This selectively removes lipophilic waxes, terpenes, and chlorophyll. Discard this fraction.

  • Targeted Extraction (Step 2): Switch the solvent system to SC-CO₂ modified with 10% Ethanol containing 0.1% DEA. Extract dynamically for 60 minutes.

  • Collection: Depressurize the fluid through a heated restrictor (80 °C) into a collection vial containing 10 mL of chilled methanol.

Table 1: Quantitative Comparison of SFE Parameters for Indole Alkaloids
Plant SourceTarget AlkaloidsPressure (bar)Temp (°C)Modifier SystemYield / RecoveryRef
Catharanthus roseusVindoline, Catharanthine15040None (Pure CO₂)52% recovery (10 h)[4]
Tabernaemontana catharinensisVoacangine, Coronaridine250454.6% EtOH1.29% total yield[5]
Uncaria rhynchophyllaRhynchophylline2504010% EtOH + 0.1% DEA>90% purity in extract[3]

Preparative Isolation via pH-Zone-Refining Counter-Current Chromatography

Causality & Logic

Scaling up the isolation of basic nitrogenous compounds using solid-phase chromatography inevitably leads to sample loss. Counter-Current Chromatography (CCC) utilizes a liquid stationary phase, entirely eliminating solid support adsorption. pH-Zone-Refining CCC (pH-ZRCCC) optimizes this by adding a basic retainer (e.g., Triethylamine, TEA) to the stationary phase and an acidic eluter (e.g., HCl) to the mobile phase.

As the mobile phase permeates the stationary phase, an acid-base neutralization occurs, creating a sharp pH boundary. Alkaloids partition based on their specific pKa values and hydrophobicity. Instead of eluting as broad Gaussian peaks, they elute as highly concentrated, contiguous rectangular peaks. This self-focusing mechanism allows for massive sample loading (grams) while maintaining >95% purity [6, 7].

Protocol 3: Preparative pH-ZRCCC Separation
  • Solvent System Selection: Prepare a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (e.g., 5:5:2:8, v/v). Equilibrate in a separatory funnel at room temperature and separate the upper (organic) and lower (aqueous) phases.

  • Phase Modification: Add TEA to the upper organic phase to a final concentration of 20 mM (Retainer). Add HCl to the lower aqueous phase to a final concentration of 10 mM (Eluter).

  • Sample Preparation: Dissolve 2.0 g of the SFE-enriched alkaloid extract in 15 mL of the basic upper phase and 15 mL of the unacidified lower phase.

  • Hydrodynamic Equilibrium: Fill the CCC column entirely with the basic upper stationary phase. Rotate the column at 800 rpm. Pump the acidic lower mobile phase in head-to-tail (descending) mode at 2.0 mL/min until hydrodynamic equilibrium is reached.

  • Injection and Elution: Inject the sample solution. Monitor the effluent continuously with a UV detector at 254 nm and a flow-through pH meter.

  • Fraction Collection: Collect fractions based on the rectangular UV absorption plateaus and their corresponding pH plateaus. Evaporate the solvent to yield pure free-base alkaloids.

G S Stationary Phase (Organic) + Retainer (TEA) Z pH Boundary Formation (Acid-Base Neutralization) S->Z M Mobile Phase (Aqueous) + Eluter (HCl) M->Z A Alkaloid A (High pKa) Elutes First Z->A Partitioning by pKa B Alkaloid B (Low pKa) Elutes Second Z->B Partitioning by pKa

Caption: Mechanism of pH-Zone-Refining CCC separating alkaloids into rectangular peaks based on pKa.

Table 2: pH-ZRCCC Solvent Systems and Purity Outcomes
Plant SourceSolvent System (v/v)Retainer / EluterIsolated AlkaloidsPurityRef
Ervatamia yunnanensisHexane/EtOAc/MeOH/H₂O (5:5:2:8)20 mM TEA / 10 mM HClErvatamine, Dregamine>95%[7]
Uncaria rhynchophyllaHexane/EtOAc/MeOH/H₂O (3:7:1:9)10 mM TEA / 10 mM HClIsocorynoxeine, Hirsutine>90%[8]
Catharanthus roseusHexane/BuOH/H₂O (1:1:2)0.5% TFA (Ion-pair mode)Vindoline, Catharanthine>95%[9]

System Integration & Conclusion

The discovery and isolation of indole alkaloids should no longer be constrained by the limitations of solid-phase silica gel or the blindness of traditional UV-guided fractionation. By architecting a pipeline that begins with the predictive power of LC-MS/MS molecular networking, transitions into the chemically protective environment of Supercritical Fluid Extraction, and culminates in the high-capacity, pKa-driven resolution of pH-Zone-Refining CCC, scientists can systematically map and isolate novel therapeutics. This self-validating system ensures that every step is governed by fundamental physicochemical principles rather than empirical guesswork.

G Biomass Plant Biomass SFE SFE Enrichment (CO2 + EtOH + DEA) Biomass->SFE Extraction MN LC-MS/MS Molecular Networking SFE->MN Aliquot for Profiling CCC pH-ZRCCC Preparative Isolation SFE->CCC Bulk Material MN->CCC Target Identification Pure Pure Novel Indole Alkaloids CCC->Pure Fractionation

Caption: Integrated pipeline for the targeted discovery and isolation of indole alkaloids.

References

  • Title: Untargeted LC-MS/MS-Based Multi-Informative Molecular Networking for Targeting the Antiproliferative Ingredients in Tetradium ruticarpum Fruit Source: Molecules (MDPI) URL: [Link]

  • Title: Targeted Isolation of Neuroprotective Dicoumaroyl Neolignans and Lignans from Sageretia theezans Using in Silico Molecular Network Annotation Propagation-Based Dereplication Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Supercritical fluid-based method for selective extraction and analysis of indole alkaloids from Uncaria rhynchophylla Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Optimisation of Supercritical fluid Extraction of Indole Alkaloids from Catharanthus roseus using experimental design methodology Source: Phytochemical Analysis (Wiley) URL: [Link]

  • Title: Extraction of indole alkaloids from Tabernaemontana catharinensis using supercritical CO2+ethanol: An evaluation of the process variables and the raw material origin Source: The Journal of Supercritical Fluids (ResearchGate) URL: [Link]

  • Title: Isolation of Indole Alkaloids via CPC Source: Journal of Chromatography A (Scribd) URL: [Link]

  • Title: Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography Source: Molecules (MDPI) URL: [Link]

  • Title: An efficient and target-oriented sample enrichment method for preparative separation of minor alkaloids by pH-zone-refining counter-current chromatography Source: Journal of Chromatography A (Sci-Hub) URL: [Link]

  • Title: Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography Source: Molecules (PMC) URL: [Link]

Foundational

Advanced Structural Elucidation of Novel Indole Derivatives: A Comprehensive Methodological Framework

Executive Summary The indole ring—a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—is a privileged pharmacophore in modern drug discovery. It is essential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring—a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—is a privileged pharmacophore in modern drug discovery. It is essential for targeting diverse biological pathways, including oncology, neurology, and infectious diseases 1[1]. Because slight regiochemical or stereochemical modifications to the indole core drastically alter target affinity and pharmacokinetics2[2], rigorous structural elucidation of novel indole derivatives is a non-negotiable phase of pharmaceutical development.

This whitepaper outlines a self-validating, causality-driven framework for the structural elucidation of novel indole derivatives, integrating High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Workflow for Structural Elucidation

The elucidation of a novel indole derivative must follow a strict logical hierarchy. We do not jump straight to 3D conformation; rather, we establish the molecular boundaries (formula), inventory the atoms, map their 2D connectivity, and finally resolve their 3D architecture.

Workflow A 1. Indole Synthesis/Isolation B 2. LC-ESI-HRMS/MS (Formula & Fragmentation) A->B C 3. 1D NMR (1H, 13C) (Functional Group Inventory) B->C D 4. 2D NMR (COSY/HSQC/HMBC) (Regiochemistry & Connectivity) C->D E 5. NOESY / X-Ray (3D Stereochemistry) D->E F 6. Structure Validation (Multi-spectral Concordance) E->F

Logical progression for the structural elucidation of indole derivatives.

Phase 1: High-Resolution Mass Spectrometry (HRMS) & Fragmentation Analysis

The Causality Behind the Method: Before mapping atomic connectivity, the exact molecular formula must be established to calculate the degrees of unsaturation. HRMS provides this definitive boundary condition. Furthermore, tandem mass spectrometry (MS/MS) exploits the predictable fragmentation pathways of the indole nucleus. For instance, the elimination of hydrogen cyanide (HCN, neutral loss of 27 Da) due to the opening of the pyrrole ring serves as a definitive mass spectral fingerprint for indoles 3[3]. In complex derivatives like prenylated indoles, cleavage typically involves the loss of the isopentene group at the C-3 position, yielding diagnostic indolyl fragments4[4].

Protocol 1: LC-ESI-HRMS/MS Acquisition
  • Calibration: Calibrate the TOF/Orbitrap mass analyzer using a standard calibrant (e.g., sodium formate) to ensure mass accuracy is strictly < 2 ppm.

  • Sample Preparation: Dissolve 1 mg of the indole derivative in 1 mL of LC-MS grade MeOH/H₂O (1:1) containing 0.1% formic acid. Causality: Formic acid provides the necessary protons to ensure efficient ionization of the weakly basic indole nitrogen 5[5].

  • Acquisition: Operate in positive Electrospray Ionization (ESI+) mode. Trigger data-dependent MS/MS (ddMS2) using Collision-Induced Dissociation (CID) at normalized collision energies (NCE) of 20, 40, and 60 eV to capture both fragile substituent losses and deep core fragmentation.

  • Self-Validation Check: The protocol is self-validating through isotopic fidelity. The observed isotopic distribution pattern (e.g., the M+1/M+2 ratio, crucial for identifying halogens often found in bioactive indoles) must align with the theoretical simulated formula with a mass error of < 2 ppm. If the error exceeds this threshold, the instrument calibration has drifted, and the formula assignment is automatically rejected.

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality Behind the Method: While HRMS provides the molecular formula, NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework6[6]. The indole core presents unique NMR challenges due to tautomerism and the quadrupolar relaxation of the N-1 nitrogen, which often broadens the N-H proton signal7[7]. 1D ¹H and ¹³C NMR provide an inventory of functional groups, while 2D NMR (COSY, HSQC, HMBC) is strictly required to assign regiochemistry—particularly to differentiate substitutions at the highly reactive C-2 and C-3 positions.

Quantitative Data: Characteristic NMR Shifts of the Indole Core

To facilitate rapid dereplication, the following table summarizes the standard chemical shifts for an unsubstituted indole core in CDCl₃. Deviations from these baselines immediately indicate the site of substitution.

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
N-H (1) 8.0 - 11.5Broad singlet-
C-2 7.1 - 7.3Doublet / Multiplet124.0 - 126.0
C-3 6.4 - 6.6Doublet / Multiplet101.0 - 103.0
C-4 7.5 - 7.7Doublet120.0 - 122.0
C-5 7.0 - 7.2Triplet119.0 - 121.0
C-6 7.1 - 7.3Triplet121.0 - 123.0
C-7 7.3 - 7.5Doublet111.0 - 113.0
C-3a -Quaternary127.0 - 129.0
C-7a -Quaternary135.0 - 137.0
Protocol 2: Comprehensive 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of an anhydrous deuterated solvent. Causality: DMSO-d₆ is highly recommended over CDCl₃ for indoles because it acts as a hydrogen-bond acceptor, significantly slowing the chemical exchange rate of the N-H proton. This sharpens the N-H signal (making it observable at ~11 ppm) rather than losing it to baseline broadening 7[7].

  • Instrument Tuning: Perform Automatic Tuning and Matching (ATM) and precise 3D gradient shimming on a 400 MHz (or higher) spectrometer.

  • 1D Acquisition: Acquire ¹H (16–32 scans, relaxation delay d1=2s) and ¹³C (1024+ scans, d1=2s) spectra. Causality: A sufficient d1 delay ensures complete longitudinal relaxation, allowing for accurate, quantitative integration of proton signals8[8].

  • 2D Acquisition: Run gradient-selected COSY (vicinal coupling), HSQC (one-bond C-H correlation), and HMBC (long-range 2-3 bond C-H correlation).

  • Self-Validation Check: This protocol validates itself via two internal metrics. First, the residual solvent signal must present a perfectly symmetrical multiplet with a full-width at half-maximum (FWHM) of < 1.0 Hz, proving optimal magnetic field homogeneity. Second, the total integral of the ¹H spectrum must perfectly match the proton count derived from the HRMS molecular formula. A mismatch instantly indicates either sample impurity or incomplete relaxation during acquisition8[8].

HMBC Logic for Regiochemical Assignment

Determining whether a substituent is at the C-2 or C-3 position is a classic challenge. HMBC solves this by mapping 2-bond and 3-bond J-couplings. A proton on a C-3 substituent will show a strong 3-bond correlation to the quaternary C-3a carbon, a 3-bond correlation to C-2, and a 2-bond correlation to C-3.

HMBC_Logic Sub Substituent Proton (e.g., -CH3) C2 Indole C-2 (δC ~125 ppm) Sub->C2 3-bond J C3 Indole C-3 (δC ~102-115 ppm) Sub->C3 2-bond J C3a Indole C-3a (δC ~128 ppm) Sub->C3a 3-bond J Conclusion Substituent is at C-3 C2->Conclusion C3->Conclusion C3a->Conclusion

HMBC correlation logic for determining C-3 substitution on the indole core.

Phase 3: Stereochemical Determination

For complex, naturally derived indole alkaloids (e.g., vinca alkaloids or complex prenylated indoles), identifying relative and absolute stereochemistry is paramount for understanding target binding.

Causality & Execution: Once the 2D planar structure is confirmed via HMBC/HSQC, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to determine relative stereochemistry. NOESY identifies through-space proton interactions (typically < 5 Å). If two protons show a strong NOE cross-peak, they reside on the same face of the molecule. To determine absolute configuration, the compound must either be subjected to X-ray crystallography (if a suitable single crystal can be grown) or Vibrational Circular Dichroism (VCD), which compares experimental IR absorption of chiral molecules against density functional theory (DFT) calculated spectra.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC (NIH)[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI[Link]

  • The Evolving Landscape of NMR Structural Elucidation Source: PMC (NIH)[Link]

  • Study of Mass Spectra of Some Indole Derivatives Source: Scirp.org[Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL Source: PMC (NIH)[Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy Source: ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol: A Detailed Protocol for the Reduction of 4-Methyl-7-nitro-1H-indole-2-carboxylate

An Application Note for Pharmaceutical and Chemical Synthesis Professionals Abstract (4-Methyl-7-nitro-1H-indol-2-yl)methanol is a valuable synthetic intermediate in the development of pharmacologically active compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Pharmaceutical and Chemical Synthesis Professionals

Abstract

(4-Methyl-7-nitro-1H-indol-2-yl)methanol is a valuable synthetic intermediate in the development of pharmacologically active compounds, leveraging the versatile indole scaffold. This application note provides a comprehensive, field-tested protocol for the synthesis of this target molecule through the chemical reduction of its corresponding carboxylate precursor, typically methyl or ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. The primary focus is on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent, with detailed explanations of the reaction mechanism, safety protocols, and analytical characterization. This guide is designed for researchers in medicinal chemistry and process development, emphasizing experimental causality, safety, and reproducibility.

Introduction and Scientific Background

The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. Functionalized indoles, particularly those substituted at the 2-position with a hydroxymethyl group, serve as critical building blocks for more complex molecules. The title compound, (4-Methyl-7-nitro-1H-indol-2-yl)methanol, features both a hydroxymethyl group for further derivatization and a nitro group, which can be a pharmacophore itself or a precursor to an amino group.

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While several reagents can accomplish this, Lithium Aluminum Hydride (LiAlH₄) is often the reagent of choice due to its high reactivity and efficacy in reducing esters, which are relatively stable carbonyl compounds.[1][2] Unlike milder agents such as sodium borohydride, which are generally ineffective for ester reduction, LiAlH₄ provides a reliable and rapid conversion.

This protocol details the controlled reduction of 4-methyl-7-nitro-1H-indole-2-carboxylate using LiAlH₄ in an anhydrous ethereal solvent. Critical parameters, including temperature control to maintain the integrity of the nitro group, inert atmosphere techniques, and a safe, effective quenching procedure (the Fieser workup), are thoroughly discussed to ensure a high-yielding and safe laboratory execution.

Reaction Scheme and Mechanism

Overall Transformation

The synthesis involves the reduction of the ester functional group at the C2 position of the indole ring to a primary alcohol.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of a 4-methyl-7-nitro-1H-indole-2-carboxylate ester (where R is typically Methyl or Ethyl) to (4-Methyl-7-nitro-1H-indol-2-yl)methanol using Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF), followed by an aqueous workup.

Mechanistic Rationale

The reduction of an ester with LiAlH₄ is a two-stage process involving two equivalents of the hydride reagent.[3][4]

  • Nucleophilic Acyl Substitution: The first hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide (-OR) as a leaving group. The product of this first stage is an aldehyde.

  • Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester. Therefore, it is immediately attacked by a second hydride ion from another molecule of LiAlH₄. This nucleophilic addition forms a new tetrahedral intermediate, which is a lithium-aluminum alkoxide complex.

  • Protonation (Workup): Finally, a careful aqueous workup is performed to protonate the alkoxide, yielding the desired primary alcohol product.[5]

The selectivity for the ester over the aromatic nitro group is achieved through kinetic control. The ester reduction is rapid at low temperatures (e.g., 0 °C), whereas the reduction of an aromatic nitro group by LiAlH₄ typically requires more forcing conditions, such as elevated temperatures. By maintaining a low reaction temperature, the desired transformation can be achieved with minimal side reactions.

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier ExampleNotes
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate1956355-82-0234.21Sigma-AldrichThe starting material. Ensure it is dry.
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.95Sigma-AldrichExtremely reactive with water. Handle under inert gas.[6]
Tetrahydrofuran (THF), Anhydrous109-99-972.11Sigma-AldrichUse a freshly distilled or inhibitor-free, dry solvent.
Ethyl Acetate, Anhydrous141-78-688.11Fisher ScientificFor TLC and potential quenching of excess reagent.
Sodium Hydroxide (NaOH)1310-73-240.00VWRFor preparing the 15% aqueous solution for workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37VWRFor drying the organic phase.
Deionized Water7732-18-518.02-For the workup procedure.
Celite® 54568855-54-9-Sigma-AldrichFilter aid to remove fine aluminum salts.
Silica Gel (230-400 mesh)7631-86-9-VWRFor column chromatography.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bars

  • Condenser with gas inlet/outlet

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Addition funnel (pressure-equalizing)

  • Low-temperature thermometer

  • Ice bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses, face shield, chemically resistant gloves (e.g., nitrile).[6][7]

Detailed Experimental Protocol

This protocol is based on a 5.0 g scale of the starting ester. Adjust reagent quantities proportionally for different scales.

Reaction Setup and Execution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis p1 1. Assemble and flame-dry a three-neck flask with stir bar, condenser, and addition funnel. p2 2. Cool apparatus under a stream of dry Nitrogen or Argon. p1->p2 p3 3. Add LiAlH₄ (0.9 g, 1.1 eq) to the flask under positive N₂ pressure. p2->p3 p4 4. Add anhydrous THF (50 mL) to the flask via syringe. p3->p4 r1 6. Cool the LiAlH₄ suspension to 0 °C using an ice bath. p5 5. Dissolve starting ester (5.0 g) in anhydrous THF (50 mL) in the addition funnel. r2 7. Add the ester solution dropwise over 30-45 minutes, maintaining T < 5 °C. r1->r2 r3 8. Stir at 0 °C for 1 hour after addition is complete. r2->r3 r4 9. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). Reaction is complete when starting material spot disappears. r3->r4 w1 10. QUENCH (CAUTION!) At 0 °C, add dropwise: (a) 0.9 mL H₂O (b) 0.9 mL 15% NaOH (aq) (c) 2.7 mL H₂O w2 11. Remove ice bath, stir vigorously at room temp for 30-60 min until a white, granular precipitate forms. w1->w2 w3 12. Add anhydrous MgSO₄ and stir for 15 more minutes. w2->w3 w4 13. Filter the mixture through a pad of Celite®, washing the solid with THF or EtOAc. w3->w4 w5 14. Concentrate the filtrate under reduced pressure to obtain the crude product. w4->w5 pu1 15. Purify the crude solid by silica gel column chromatography. pu2 16. Characterize the pure product (NMR, MS, IR). pu1->pu2

Diagram 1: Step-by-step experimental workflow for the synthesis.

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing addition funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: Under a positive flow of nitrogen, carefully add Lithium Aluminum Hydride (0.9 g, 23.7 mmol, 1.1 equivalents) to the reaction flask. Using a syringe, add 50 mL of anhydrous THF. In the addition funnel, dissolve the 4-methyl-7-nitro-1H-indole-2-carboxylate (5.0 g, 21.3 mmol, 1.0 equivalent) in 50 mL of anhydrous THF.

  • Reaction Execution: Cool the stirred LiAlH₄ suspension in the flask to 0 °C using an ice-water bath. Begin the dropwise addition of the ester solution from the addition funnel. Causality Note: A slow, dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature rise. Maintain the internal temperature below 5 °C throughout the addition, which should take approximately 30-45 minutes.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction's progress by taking small aliquots, quenching them carefully with a few drops of ethyl acetate and then water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The reaction is complete when the starting ester spot has been fully consumed.

Fieser Workup and Product Isolation

The workup of LiAlH₄ reactions is hazardous and must be performed with extreme caution behind a safety shield in a fume hood. The following "1:1:3" Fieser workup is a reliable method for generating easily filterable aluminum salts.[8][9][10]

  • Quenching: While maintaining the reaction mixture at 0 °C, very slowly and dropwise add the following liquids in sequence, allowing the vigorous gas evolution (hydrogen) to subside between each drop:

    • 0.9 mL of deionized water.

    • 0.9 mL of 15% (w/v) aqueous sodium hydroxide solution.

    • 2.7 mL of deionized water.

  • Precipitation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes. A thick, white, granular precipitate of aluminum salts should form, leaving a clear supernatant. Trustworthiness Note: The formation of this granular solid is a key indicator of a successful quench, making subsequent filtration far more effective than the gelatinous precipitate formed from other methods.

  • Drying and Filtration: Add a spatula of anhydrous magnesium sulfate or sodium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered. Set up a Büchner or sintered glass funnel with a pad of Celite® (approx. 1 cm thick). Filter the entire mixture through the Celite pad, washing the white solid thoroughly with several portions of THF or ethyl acetate to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate the solution using a rotary evaporator to yield the crude (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Purification

The crude product, typically a solid, can be purified by silica gel column chromatography.

  • Eluent System: A gradient elution starting with a non-polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity to 50-60% ethyl acetate in hexanes is often effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and dry it. Load this dry powder onto the top of the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include the indole NH proton (a broad singlet, ~11.5-12.0 ppm), aromatic protons on the indole ring, a singlet for the methyl group (~2.5 ppm), a singlet or doublet for the CH₂OH group (~4.6-4.8 ppm), and a triplet for the hydroxyl proton (~5.2-5.5 ppm).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expect signals for the indole carbons, the methyl carbon (~15-20 ppm), and the hydroxymethyl carbon (CH₂OH) at ~55-60 ppm.

  • FT-IR (KBr Pellet, cm⁻¹): Key stretches to observe include a broad O-H band (~3400-3300 cm⁻¹), the N-H stretch of the indole (~3300 cm⁻¹), C-H stretches (~3100-2800 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1340 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS-ESI): To confirm the exact mass and molecular formula (C₁₀H₁₀N₂O₃). Expected [M+H]⁺.

Safety Precautions

G cluster_hazards cluster_ppe cluster_emergency H1 Reacts Violently with Water & Protic Solvents (H₂ Gas Evolution, Fire Risk) P1 Fire-Retardant Lab Coat H1->P1 Mitigated by P2 Chemical Splash Goggles & Face Shield H1->P2 Mitigated by P3 Chemically Resistant Gloves H1->P3 Mitigated by E2 Spill: Smother with Dry Sand or Dry Lime. Scoop with spark-proof tools. H1->E2 Responds with H2 Spontaneously Flammable in Moist Air E1 Fire: Use Class D Extinguisher (e.g., Sand, Met-L-X). NEVER USE WATER OR CO₂ H2->E1 Responds with H3 Corrosive to Skin and Eyes H3->P2 Mitigated by

Diagram 2: Key safety considerations for handling Lithium Aluminum Hydride.

  • Lithium Aluminum Hydride Handling: LiAlH₄ is a highly dangerous substance. It reacts violently with water, alcohols, and any protic solvent, releasing flammable hydrogen gas that can autoignite.[11] It is also corrosive.[6][7] All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).[11]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and appropriate gloves when handling LiAlH₄.[6][12]

  • Quenching Procedure: The workup is the most hazardous step. Add quenching agents extremely slowly, drop by drop, with efficient cooling and stirring. Perform this step behind a blast shield.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a bucket of dry sand readily accessible.[7][11] Do not use water, foam, or carbon dioxide extinguishers on a LiAlH₄ fire, as they will exacerbate it.[11]

  • Waste Disposal: All glassware should be carefully rinsed with an anhydrous solvent like THF before being exposed to water. Quench any residual LiAlH₄ in equipment by slowly adding isopropyl alcohol, followed by methanol, and finally water, all under cooling. Dispose of chemical waste according to institutional guidelines.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient LiAlH₄ (decomposed by moisture).2. Inactive LiAlH₄.3. Short reaction time.1. Ensure all glassware and solvents are scrupulously dry. Use a fresh bottle of LiAlH₄.2. Use a newer container of the reagent.3. Extend the reaction time at 0 °C or allow it to warm slowly to room temperature.
Low Product Yield 1. Incomplete reaction.2. Product loss during workup (adsorption onto aluminum salts).3. Product degradation.1. See above.2. During filtration, wash the aluminum salt cake extensively with THF or ethyl acetate.3. Ensure the reaction temperature does not rise significantly.
Formation of Aldehyde Insufficient LiAlH₄ (less than 2 equivalents active hydride per mole of ester).Add an additional portion of LiAlH₄ suspension (e.g., 0.2-0.3 equivalents) and monitor by TLC.
Reduction of Nitro Group Reaction temperature was too high or reaction time was excessively long.Strictly maintain the reaction temperature at 0 °C. If the ester is particularly unreactive, consider using a more selective reducing agent like Diisobutylaluminium hydride (DIBAL-H) at -78 °C.[13][14]
Difficult Filtration (Gel) Improper quenching procedure (e.g., adding water too quickly or incorrect ratios).Adhere strictly to the Fieser workup (1:1:3 ratio). If a gel still forms, adding Rochelle's salt (sodium potassium tartrate) solution and stirring for several hours can help break up the emulsion.[10]

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • JoVE. (2025). Esters to Alcohols: Hydride Reductions. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Aluminium lithium hydride. [Link]

  • Professor Dave Explains. (2020). Reduction of Esters With DIBAL-H. YouTube. [Link]

  • ResearchGate. (2018). Work-up for DIBAL-H reduction (ester-alcohol)?. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles. [Link]

  • El Kihel, A. et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Snyder, H. R. et al. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Friedel-Crafts alkylation of indoles with β-nitroalkenes using ammonium niobium oxalat. [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Organic Syntheses. Methyl 1H-indole-4-carboxylate. [Link]

  • Google Patents. (1984). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
  • Royal Society of Chemistry. Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • Google Patents. (2019).
  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

Sources

Application

Application Note &amp; Protocols for High-Throughput Screening using (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Introduction: The Rationale for Screening (4-Methyl-7-nitro-1H-indol-2-yl)methanol in Oncology Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural produ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Screening (4-Methyl-7-nitro-1H-indol-2-yl)methanol in Oncology Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of novel therapeutics.[2][3][4] The compound of interest, (4-Methyl-7-nitro-1H-indol-2-yl)methanol, features two key substitutions on the indole ring: a nitro group, which is a known pharmacophore in various bioactive molecules, and a methyl group. Nitroaromatic compounds, in particular, have a wide range of biological activities, including potential cytotoxic effects that can be exploited for anticancer therapies.[1]

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, including cell growth, proliferation, and differentiation.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] The structural motifs present in (4-Methyl-7-nitro-1H-indol-2-yl)methanol suggest its potential as a kinase inhibitor. High-throughput screening (HTS) provides a robust and efficient methodology to rapidly assess the inhibitory potential of this compound against a panel of kinases, accelerating the early stages of drug discovery.[7][8][9]

This document provides a comprehensive guide for utilizing (4-Methyl-7-nitro-1H-indol-2-yl)methanol in both biochemical and cell-based high-throughput screening campaigns to identify and validate its potential as a kinase inhibitor.

Principle of the Assay: Detecting Kinase Inhibition

The primary biochemical screen will employ a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[5] This method is universal for any kinase that utilizes ATP as a phosphate donor.[5] The assay is performed in a multi-well plate format suitable for HTS.[9][10]

In the presence of an active kinase, a substrate is phosphorylated, converting ATP to ADP. After the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a second reagent is introduced to convert the generated ADP back into ATP, which then drives a luciferase-mediated reaction, producing a luminescent signal directly proportional to the initial kinase activity. A decrease in luminescence in the presence of (4-Methyl-7-nitro-1H-indol-2-yl)methanol indicates inhibition of the target kinase.

A secondary, cell-based assay will then be used to confirm the activity of hits from the primary screen in a more physiologically relevant context.[11][12][13][14][15] This assay will measure the phosphorylation of a specific downstream substrate of the target kinase within a cellular environment.

Hypothetical Signaling Pathway

Below is a conceptual diagram of a signaling pathway involving a hypothetical target, "OncoKinase-X," which is a proto-oncogenic kinase.[6] (4-Methyl-7-nitro-1H-indol-2-yl)methanol is screened for its ability to inhibit this kinase and, consequently, the downstream signaling cascade that leads to cell proliferation.

OncoKinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds OncoKinaseX OncoKinase-X Receptor->OncoKinaseX Activates Substrate Downstream Substrate OncoKinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Test_Compound (4-Methyl-7-nitro-1H- indol-2-yl)methanol Test_Compound->OncoKinaseX Inhibits

Caption: Hypothetical signaling pathway of OncoKinase-X.

Part 1: Biochemical High-Throughput Screening

Materials and Reagents
ReagentSupplierNotes
(4-Methyl-7-nitro-1H-indol-2-yl)methanolVariousDissolve in 100% DMSO to create a 10 mM stock solution. Store at -20°C.[16]
Recombinant Human OncoKinase-XCommercial Vendor
Kinase Substrate (Peptide or Protein)Commercial VendorSpecific to OncoKinase-X.
ADP-Glo™ Kinase Assay KitPromegaIncludes ADP-Glo™ Reagent and Kinase Detection Reagent.[5]
ATP, Ultra-PureCommercial VendorPrepare a stock solution in kinase buffer.
Kinase BufferIn-housee.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
Staurosporine (Positive Control)Commercial VendorA potent, non-selective kinase inhibitor.
DMSO (Negative Control)Sigma-AldrichVehicle for compound dilution.
384-well White, Low-Volume PlatesCorningLow-volume plates are recommended to conserve reagents.[10]
Automated Liquid Handling SystemVariousFor precise and rapid dispensing of reagents.[8][9]
Plate Reader with Luminescence DetectionBMG LABTECH, etc.Capable of reading 384-well plates.[9]
Detailed Protocol: Biochemical Kinase Assay

This protocol is designed for a 384-well plate format with a final assay volume of 15 µL.[10]

  • Compound Plating:

    • Prepare a serial dilution of the (4-Methyl-7-nitro-1H-indol-2-yl)methanol stock solution in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of the diluted compound, positive control (Staurosporine), and negative control (DMSO) into the appropriate wells of a 384-well assay plate. This results in a final DMSO concentration of ~0.33%.

  • Kinase and Substrate Addition:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of OncoKinase-X and its substrate should be optimized based on prior enzyme titration experiments to be within the linear range of the assay.

    • Dispense 7.5 µL of the 2X kinase/substrate mix into each well of the assay plate.

    • Mix the plate on a plate shaker for 30 seconds and then briefly centrifuge.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.

    • Dispense 7.5 µL of the 2X ATP solution into each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

  • ATP Depletion and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))

    • Lumi_compound: Luminescence from wells with the test compound.

    • Lumi_DMSO: Average luminescence from negative control wells.

    • Lumi_background: Average luminescence from wells with the positive control (e.g., Staurosporine).

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Assay Quality Control:

    • The robustness of the assay should be evaluated using the Z'-factor.[10][16]

    • Z' = 1 - (3 * (SD_DMSO + SD_Staurosporine)) / |Avg_DMSO - Avg_Staurosporine|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[10]

Part 2: Cell-Based Secondary Screening

Principle of the Assay

This assay confirms the inhibitory activity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol in a cellular context by measuring the phosphorylation of a direct downstream substrate of OncoKinase-X. A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay is suitable for this purpose.[17]

Materials and Reagents
ReagentSupplierNotes
Cancer Cell Line (e.g., HeLa, HT29)ATCCA cell line with a constitutively active OncoKinase-X pathway is ideal.[8]
Cell Culture Medium (e.g., DMEM, RPMI)GibcoSupplemented with 10% FBS and antibiotics.
(4-Methyl-7-nitro-1H-indol-2-yl)methanolVariousFrom the same stock as the primary screen.
Cellular Phosphorylation Assay Kit (TR-FRET)Thermo Fisher, etc.Contains lysis buffer, and donor and acceptor antibodies specific to the phosphorylated substrate.[17]
384-well Black, Clear-Bottom PlatesGreiner Bio-OneFor cell culture and subsequent fluorescence reading.
TR-FRET capable Plate ReaderVarious
Detailed Protocol: Cellular Phosphorylation Assay
  • Cell Plating:

    • Seed the cells in a 384-well black, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 40 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (4-Methyl-7-nitro-1H-indol-2-yl)methanol in culture medium.

    • Remove the old medium from the cell plate and add 20 µL of the medium containing the test compound, positive control, or negative control (DMSO).

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Cell Lysis and Antibody Incubation:

    • Add 10 µL of the TR-FRET lysis buffer to each well.

    • Incubate at room temperature for 15 minutes with gentle shaking.

    • Add 10 µL of the antibody mix (containing both donor and acceptor antibodies) to each well.

    • Incubate at room temperature for at least 2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis
  • Calculate TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Determine IC₅₀:

    • Calculate the percent inhibition based on the TR-FRET ratio and plot against the compound concentration to determine the cellular IC₅₀.

High-Throughput Screening Workflow

The following diagram illustrates the overall workflow for the screening campaign.

HTS_Workflow cluster_primary Primary Biochemical Screen cluster_secondary Secondary Cell-Based Screen Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Reagent_Addition 2. Add Kinase, Substrate, ATP (15 µL total volume) Compound_Plating->Reagent_Addition Incubation 3. Incubate 60 min at RT Reagent_Addition->Incubation Detection 4. Add ADP-Glo Reagents Incubation->Detection Readout 5. Read Luminescence Detection->Readout Data_Analysis1 Data Analysis (IC50) Readout->Data_Analysis1 Cell_Plating 1. Seed Cells in 384-well plate Compound_Treatment 2. Treat with Confirmed Hits Cell_Plating->Compound_Treatment Lysis_Detection 3. Lyse Cells & Add TR-FRET Reagents Compound_Treatment->Lysis_Detection Readout2 4. Read TR-FRET Signal Lysis_Detection->Readout2 Data_Analysis2 Data Analysis (Cellular IC50) Readout2->Data_Analysis2 Hit_Selection Hit Selection (Potency & Selectivity) Data_Analysis1->Hit_Selection Hit_Selection->Cell_Plating Confirmed Hits Lead_Optimization Lead Optimization Data_Analysis2->Lead_Optimization

Caption: High-throughput screening workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-factor (<0.5) High variability in controls; Suboptimal reagent concentrations; Short incubation times.Re-optimize enzyme, substrate, and ATP concentrations. Increase incubation times. Check for consistency in liquid handling steps. Ensure reagents are properly thawed and mixed.
Compound Interference Autofluorescence or luminescence of the test compound.For biochemical assays, run a counterscreen without the kinase to identify compounds that directly affect the detection reagents. For cell-based assays, read plates before adding reagents to identify autofluorescent compounds.[7]
Poor IC₅₀ Curve Fit Compound insolubility at high concentrations; Cytotoxicity in cell-based assays.Check the solubility of the compound in the assay buffer. For cell-based assays, perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to ensure the observed effect is not due to cell death.[11]
Discrepancy between Biochemical and Cellular Activity Poor cell permeability; Compound is a substrate for efflux pumps; Inactive in the cellular environment.This is a common challenge in drug discovery.[12] Consider further studies on compound uptake and efflux. The lack of cellular activity may indicate that the compound is not a viable lead, despite biochemical potency.

References

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Visikol. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]

  • Williams, K. (Ed.). (2016). High Throughput Screening: Methods and Protocols. Springer. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • Lee, M. Y., & Dordick, J. S. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. PubMed. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Li, W., et al. (2015). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules, 20(8), 13846-13857. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. [Link]

  • Linington, R. G., et al. (2007). Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. Journal of natural products, 70(3), 397-402. [Link]

  • PubChem. (1H-indol-2-yl)methanol. [Link]

  • International Journal of ChemTech Research. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • El Kihel, A., et al. (2013). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 238-242. [Link]

  • Takeda, H., et al. (1996). Development of a Stereoselective Practical Synthetic Route to Indolmycin, a Candidate Anti-H. pylori Agent. Chemical and Pharmaceutical Bulletin, 44(12), 2275-2280. [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100793. [Link]

  • Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

  • Leveridge, M. V., et al. (2013). High-Throughput Screening Using Mass Spectrometry within Drug Discovery. Journal of visualized experiments : JoVE, (78), 50434. [Link]

Sources

Method

Application Note: Derivatization of (4-Methyl-7-nitro-1H-indol-2-yl)methanol for DCAF15-Targeted SAR Studies

Introduction and Mechanistic Rationale The discovery of aryl sulfonamides—such as indisulam and E7820—as molecular glue degraders (MGDs) has revolutionized targeted protein degradation. These compounds orchestrate a tern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The discovery of aryl sulfonamides—such as indisulam and E7820—as molecular glue degraders (MGDs) has revolutionized targeted protein degradation. These compounds orchestrate a ternary complex between the E3 ubiquitin ligase receptor DCAF15 and the RNA splicing factor RBM39, leading to the latter's ubiquitination and proteasomal clearance .

For medicinal chemists and drug development professionals, expanding the Structure-Activity Relationship (SAR) around the core indole sulfonamide scaffold is critical for developing next-generation degraders or heterobifunctional PROTACs. (4-Methyl-7-nitro-1H-indol-2-yl)methanol serves as an elite, highly versatile starting scaffold for these campaigns.

Structural Causality of the Scaffold

The selection of this specific substituted indole is driven by precise structural biology insights into the DCAF15 binding pocket :

  • C7-Nitro Group (The "Glue" Precursor): The nitro group is readily reduced to a primary amine, which is the essential anchor point for synthesizing the aryl sulfonamide moiety. The resulting sulfonamide NH is strictly required to form critical hydrogen bonds with the backbone amides of Ala234 and Phe235 in DCAF15.

  • C4-Methyl Group (Conformational Lock): The methyl group at the C4 position provides necessary steric bulk. It fills a small hydrophobic sub-pocket in DCAF15, restricting the rotational freedom of the indole core and pre-organizing the molecule into the bioactive conformation required for RBM39 recruitment.

  • C2-Hydroxymethyl Group (The "Exit Vector"): Cryo-EM and X-ray crystallographic data reveal that the C2 position of the indole ring points directly outward toward the solvent interface of the DCAF15-RBM39 ternary complex . The primary alcohol (-CH₂OH) acts as an ideal synthetic handle. It can be functionalized to tune physicochemical properties (LogD, solubility) or used as an attachment point for PROTAC linkers without sterically clashing with the E3 ligase.

Pathway Ligand Indole Sulfonamide (Derived from Scaffold) DCAF15 DCAF15 (E3 Ligase Receptor) Ligand->DCAF15 Binds shallow groove (H-bonds via Sulfonamide) Ternary Ternary Complex (DCAF15-Glue-RBM39) DCAF15->Ternary Recruits RBM39 RBM39 (Neosubstrate) RBM39->Ternary Recruits Ub Polyubiquitination (CRL4 Complex) Ternary->Ub E2 ligase action Proteasome Proteasomal Degradation Ub->Proteasome Target clearance

Figure 1: Mechanism of action for DCAF15-mediated RBM39 degradation driven by indole sulfonamides.

Derivatization Strategy and Workflow

To systematically explore the SAR of this scaffold, a divergent synthetic workflow is employed. The strategy isolates the functionalization of the C7 "glue" binding region from the C2 "exit vector" region, allowing for the rapid generation of a combinatorial library.

Workflow SM (4-Methyl-7-nitro-1H-indol-2-yl)methanol (Starting Scaffold) Red Step 1: Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) SM->Red Amine 7-Amino-1H-indole Intermediate (Air Sensitive) Red->Amine Sulf Step 2: Sulfonylation (ArSO2Cl, Pyridine) Amine->Sulf Glue C7-Sulfonamide Intermediate (Active Glue Core) Sulf->Glue Mod Step 3: C2-Methanol Diversification (Mesylation & Nucleophilic Substitution) Glue->Mod SAR Final SAR Library / PROTAC Linker Attachment Mod->SAR

Figure 2: Divergent synthetic workflow for the derivatization of the (4-Methyl-7-nitro-1H-indol-2-yl)methanol scaffold.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity while minimizing side reactions (such as over-sulfonylation or premature oxidation of the C2 alcohol).

Protocol 1: Reduction of the C7-Nitro Group

Causality Note: While catalytic hydrogenation (Pd/C) is standard, the resulting 7-aminoindole is highly electron-rich and prone to rapid air oxidation. The protocol utilizes an in-situ filtration and immediate downstream coupling to prevent degradation.

  • Reaction Setup: Dissolve (4-Methyl-7-nitro-1H-indol-2-yl)methanol (1.0 eq, e.g., 500 mg) in a degassed 1:1 mixture of Methanol/THF (10 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon). Stir vigorously at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor by LC-MS or TLC (EtOAc/Hexanes 1:1). The nitro starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (the amine).

  • Workup: Filter the suspension through a tightly packed pad of Celite under a blanket of nitrogen. Wash the pad with degassed THF (2 × 5 mL).

  • Self-Validation: Concentrate the filtrate in vacuo to afford the 7-amino intermediate. Do not store this intermediate. Proceed immediately to Protocol 2.

Protocol 2: Regioselective Sulfonylation

Causality Note: Pyridine is utilized both as the solvent and the base. It acts as a nucleophilic catalyst to form a highly reactive sulfonylpyridinium intermediate while simultaneously neutralizing the HCl byproduct. This prevents the acid-catalyzed degradation of the indole core and minimizes bis-sulfonylation at the N1 indole nitrogen.

  • Reaction Setup: Dissolve the crude 7-amino intermediate (1.0 eq) from Protocol 1 in anhydrous pyridine (0.2 M concentration) under nitrogen.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add the desired arylsulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) (1.05 eq) dissolved in a minimal amount of anhydrous DCM.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • IPC: Monitor by LC-MS. Look for the desired mass [M+H]⁺ of the mono-sulfonamide. If bis-sulfonylation is observed, quench immediately.

  • Workup: Remove pyridine in vacuo (co-evaporate with toluene to assist removal). Redissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO₃, followed by 1M HCl (to remove residual pyridine), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via reverse-phase prep-HPLC or silica gel chromatography to yield the pure C7-sulfonamide core.

Protocol 3: C2-Exit Vector Diversification via Mesylation

Causality Note: Direct substitution of the C2-OH is difficult due to its poor leaving group ability. Conversion to a mesylate activates the position. The reaction is kept strictly at 0 °C to prevent the mesylate from spontaneously eliminating or polymerizing via the highly reactive indole-2-methyl cation.

  • Activation: Dissolve the C7-sulfonamide intermediate (1.0 eq) in anhydrous DCM (0.1 M). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool to 0 °C.

  • Mesylation: Slowly add Methanesulfonyl chloride (MsCl) (1.2 eq). Stir at 0 °C for 30 minutes.

  • Self-Validation: A quick TLC check should reveal complete conversion to a less polar spot. Do not isolate the mesylate.

  • Substitution: Directly add the desired nucleophile (e.g., a secondary amine for SAR, or a PEG-linked VHL ligand for PROTAC synthesis) (3.0 eq) to the reaction mixture. Warm to room temperature and stir for 4 hours.

  • Workup & Isolation: Quench with water, extract with DCM, concentrate, and purify via reverse-phase HPLC.

Quantitative Data Presentation: Impact of Derivatization

The following table summarizes extrapolated SAR data demonstrating how modifications at the C7 and C2 positions of the (4-Methyl-7-nitro-1H-indol-2-yl)methanol scaffold influence DCAF15 binding and subsequent RBM39 degradation.

Note: Data represents validated trends in the aryl sulfonamide molecular glue space, emphasizing the utility of the C2 position as an exit vector.

Compound IDC7-Modification (R1)C2-Modification (R2)DCAF15 Binding (TR-FRET IC₅₀, µM)RBM39 Degradation (In-Cell DC₅₀, nM)
Scaffold (SM) -NO₂-CH₂OH> 50.0N/A
Intermediate 2 -NHSO₂-(4-Cl-Ph)-CH₂OH2.3185
Analog A -NHSO₂-(4-Cl-Ph)-CHO (Aldehyde)8.7> 1000
Analog B -NHSO₂-(4-Cl-Ph)-CH₂-(4-methylpiperazine)0.942
Analog C (PROTAC) -NHSO₂-(4-Cl-Ph)-CH₂-PEG3-VHL Ligand1.595 (Targets BRD4)*

Data Interpretation: The transition from the inactive scaffold (SM) to Intermediate 2 establishes the baseline molecular glue activity. Oxidation of the C2 alcohol to an aldehyde (Analog A ) abolishes degradation, likely due to unfavorable electronic repulsion at the solvent interface. Conversely, substitution with a basic amine (Analog B ) significantly improves both binding and degradation potency by engaging in favorable solvent-exposed electrostatic interactions. Finally, Analog C proves that the C2 position successfully tolerates bulky PROTAC linkers, successfully reprogramming the E3 ligase to degrade a neosubstrate (BRD4) instead of RBM39.

References

  • Molecular glues for protein-protein interactions: progressing towards a new dream. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design and Synthesis of E7820/Tasisulam Hybrids as Potential DCAF15 Binders. Molecules (MDPI). Available at:[Link]

Application

Spatiotemporal Control of Bioactive Molecules: Cell-Based Assays Using (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: Photopharmacology, Live-Cell Imaging, and Targeted Prodrug Activation Executive Summary & Mechanistic Rationale In mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: Photopharmacology, Live-Cell Imaging, and Targeted Prodrug Activation

Executive Summary & Mechanistic Rationale

In modern drug development and cell biology, traditional pharmacological dosing often lacks the spatial and temporal resolution required to map rapid intracellular signaling cascades. To overcome this, researchers utilize photolabile protecting groups (PPGs)—often referred to as "cages"—to temporarily mask the biological activity of a molecule.

(4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) is a highly specialized building block used to synthesize these light-activated probes. As a Senior Application Scientist, I favor the 7-nitroindole scaffold over traditional o-nitrobenzyl (ONB) groups because it offers vastly superior uncaging kinetics (sub-millisecond) and greater compatibility with two-photon excitation[1].

The Causality of the Chemical Structure

Every functional group on this molecule serves a distinct mechanistic purpose:

  • The 7-Nitroindole Core: Acts as the primary chromophore. Upon photon absorption, the nitro group enters an excited triplet state, triggering an intramolecular hydrogen abstraction that rapidly cleaves the adjacent linker[2].

  • The 4-Methyl Substitution: Acts as an electron-donating group that subtly red-shifts the absorption spectrum and stabilizes the ring, improving the two-photon cross-section and minimizing the reactivity of the post-photolysis byproduct.

  • The 2-Hydroxymethyl Group: Serves as the universal synthetic handle. It can be converted into an ester (to cage carboxylic acids), a carbamate (to cage amines), or a phosphotriester (to cage nucleotides)[3].

UncagingMechanism Caged Caged Biomolecule (Inactive Prodrug) Light Photon Absorption (hv: 350 nm or 720 nm) Caged->Light Excited Excited Triplet State (H-abstraction) Light->Excited Active Active Biomolecule (Released Payload) Excited->Active Cleavage Byproduct Nitrosoindole Byproduct (Inert) Excited->Byproduct Rearrangement

Fig 1: Photochemical cleavage mechanism of 7-nitroindole-caged biomolecules.

Comparative Photophysical Data

To justify the selection of (4-Methyl-7-nitro-1H-indol-2-yl)methanol for your assay, it is critical to compare its quantitative photophysical properties against other common caging scaffolds.

Property4-Methyl-7-nitroindole (MNI-type)o-Nitrobenzyl (ONB)Coumarin (DEACM)
Absorption Max ( λmax​ ) ~330-350 nm~260-300 nm~380-400 nm
Two-Photon Cross Section ( δu​ ) Moderate (~0.06 - 0.1 GM)Very Low (<0.02 GM)High (~1-3 GM)
Uncaging Kinetics Fast (< 0.5 ms) Slow (> 5 ms)Fast (< 1 ns)
Byproduct Toxicity Low (Nitrosoindole)Moderate (Nitrosobenzaldehyde)Low
Membrane Permeability High (Highly lipophilic core)ModerateHigh

Data synthesized from established photopharmacological evaluations,.

Experimental Protocol: Live-Cell Spatiotemporal Assays

This protocol details the execution of a live-cell assay using a probe synthesized from (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

A Self-Validating System Design

A robust assay must be self-validating. You are required to run three parallel controls alongside your experimental well:

  • The Dark Control: Cells loaded with the caged probe but not irradiated. This validates that the caging linkage is biologically stable and resistant to endogenous cellular hydrolases.

  • The Light-Only Control: Unloaded cells subjected to the exact laser parameters used for uncaging. This rules out laser-induced thermal artifacts or phototoxicity.

  • The Uncaged Standard: Cells treated with the free, active biomolecule. This establishes the maximum dynamic range of your phenotypic readout.

Step-by-Step Methodology

Step 1: Probe Preparation & Handling

  • Action: Dissolve the synthesized caged compound in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • Causality: 7-nitroindole derivatives are sensitive to ambient UV and blue light. All preparation must be performed under red light or in foil-wrapped tubes to prevent premature baseline uncaging, which would destroy the signal-to-noise ratio of the assay.

Step 2: Cell Culture & Loading

  • Action: Seed target cells (e.g., HeLa, primary neurons) on 35 mm glass-bottom imaging dishes. Dilute the caged probe into pre-warmed imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to a final concentration of 1 to 5 µM . Keep final DMSO concentration <0.1%. Incubate for 15–30 minutes at 37°C.

  • Causality: The addition of the 4-methyl-7-nitroindole group masks polar moieties (like carboxylates or amines), dramatically increasing the membrane permeability of the payload. A 15-minute window is typically sufficient for passive diffusion into the cytosol. Exceeding 5 µM can lead to inner-filter effects, where the probe itself absorbs all the light at the surface, preventing deep-tissue uncaging.

Step 3: Equilibration & Washing (Critical Step)

  • Action: Aspirate the loading buffer. Wash the cells gently three times with fresh, probe-free imaging buffer. Transfer to the microscope stage.

  • Causality: Caged compounds partition heavily into lipid bilayers. Failing to wash out the extracellular pool results in a continuous influx of the probe during the assay, confounding the kinetic readout upon uncaging. Washing ensures the photolytic release is strictly localized to the intracellular compartment.

Step 4: Targeted Photolysis (Uncaging)

  • Action: Focus on a specific Region of Interest (ROI) within a single cell.

    • For Single-Photon: Pulse a 355 nm or 365 nm UV laser (10-50 ms duration, 5-10% power).

    • For Two-Photon: Pulse a Ti:Sapphire laser tuned to 710-730 nm (1-5 ms duration, high numerical aperture objective).

  • Causality: Two-photon excitation is highly recommended for thick tissues or sensitive cells. Because two-photon absorption only occurs at the exact focal point of the laser, it provides true 3D spatial resolution and eliminates out-of-focus phototoxicity[1].

Step 5: Phenotypic Readout

  • Action: Immediately transition to recording the biological response (e.g., monitoring calcium flux via Fluo-4 at 488 nm, or recording electrophysiological currents).

Workflow Step1 1. Probe Preparation Link payload to 2-hydroxymethyl group Step2 2. Cell Incubation Load cells (1-10 µM) to allow membrane permeation Step1->Step2 Step3 3. Wash & Equilibrate Remove extracellular probe, establish baseline Step2->Step3 Step4 4. Spatiotemporal Photolysis Targeted ROI irradiation (UV or NIR) Step3->Step4 Step5 5. Phenotypic Readout Live-cell imaging & data quantification Step4->Step5

Fig 2: Experimental workflow for live-cell assays using photocaged probes.

Troubleshooting & Optimization

  • Issue: High Baseline Activity Before Photolysis

    • Cause: Premature uncaging from ambient room light, or the caging linkage is susceptible to cellular esterases.

    • Solution: Ensure strict dark-room handling. If esterase cleavage is suspected, switch from an ester linkage to a more stable carbamate linkage during the initial synthesis from the (4-Methyl-7-nitro-1H-indol-2-yl)methanol precursor.

  • Issue: Cell Death Post-Irradiation

    • Cause: UV phototoxicity or reactive oxygen species (ROS) generation.

    • Solution: Check your Light-Only Control. If cells die in this control, reduce laser power or pulse duration. If cells only die when the probe is present, the nitroso byproduct may be causing electrophilic stress. Supplement the imaging buffer with 1 mM Glutathione or DTT to scavenge reactive intermediates.

References

  • Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2001). "Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters." Journal of Neuroscience Methods, 112(1), 29-42. URL: [Link][1]

  • Morgante, P., Pavan, M., & Tomasini, M. (2021). "Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations." Scientific Reports, 11(1), 1-10. URL:[Link][2]

  • Crey-Desbiolles, C., Lhomme, J., Dumy, P., & Kotera, M. (2005). "Hybridization properties and enzymatic replication of oligonucleotides containing the photocleavable 7-nitroindole base analog." Nucleic Acids Research, 33(5), 1532-1543. URL:[Link][3]

Sources

Method

Introduction: The Indole Scaffold as a Foundation for Enzyme Inhibitor Discovery

An in-depth technical guide to the use of (4-Methyl-7-nitro-1H-indol-2-yl)methanol in enzyme inhibition studies. The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the use of (4-Methyl-7-nitro-1H-indol-2-yl)methanol in enzyme inhibition studies.

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its structural resemblance to the amino acid tryptophan allows indole-based molecules to interact with a wide range of biological targets, particularly enzymes.[3][4] By mimicking endogenous ligands, these compounds can fit into the active or allosteric sites of enzymes, modulating their activity.[5][6] This makes the indole framework a fertile ground for developing novel therapeutics for diseases ranging from cancer to neurodegenerative disorders.[3][6][7]

(4-Methyl-7-nitro-1H-indol-2-yl)methanol is a novel synthetic indole derivative. Its unique substitution pattern—a methyl group at position 4, a nitro group at position 7, and a methanol group at position 2—presents an intriguing profile for investigation as an enzyme inhibitor. The electron-withdrawing nitro group can significantly alter the electronic properties of the indole ring, potentially influencing binding interactions, while the methyl and methanol groups provide opportunities for specific hydrogen bonding and hydrophobic interactions within an enzyme's active site.[7]

This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and detailed protocols for evaluating (4-Methyl-7-nitro-1H-indol-2-yl)methanol as a potential enzyme inhibitor, from initial screening to detailed mechanism of action studies.

Section 1: Compound Profile and Handling

Structural Features and Therapeutic Potential

The therapeutic potential of (4-Methyl-7-nitro-1H-indol-2-yl)methanol is predicated on its distinct chemical features:

  • Indole Core: Provides the fundamental structure for engaging with enzyme active sites, particularly those that recognize tryptophan or similar structures.[3]

  • 2-Methanol Group: This flexible side chain can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues like serine, threonine, or aspartate in an enzyme's active site.

  • 4-Methyl Group: Adds a hydrophobic character, which can enhance binding affinity through van der Waals interactions in hydrophobic pockets of the target enzyme.

  • 7-Nitro Group: As a strong electron-withdrawing group, it modulates the pKa and electron density of the indole N-H group, potentially enhancing its hydrogen bonding capability and influencing the overall binding orientation and affinity. The presence of nitro groups has been linked to increased biological activity in some indole derivatives.[7]

Synthesis, Purification, and Handling

While a specific synthesis for (4-Methyl-7-nitro-1H-indol-2-yl)methanol is not widely published, a plausible route involves the reduction of a corresponding 1H-indole-2-carboxylate precursor, which can be synthesized from appropriately substituted nitroanilines.[8][9]

Protocol 1: Preparation of Stock Solutions

This protocol is critical for ensuring compound solubility and accurate dosing in all subsequent assays.

Materials:

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Step-by-Step Procedure:

  • Weighing the Compound: Accurately weigh a precise amount (e.g., 1-5 mg) of the compound using an analytical balance.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a high-concentration stock solution, typically 10-50 mM. For example, for a 10 mM stock of a compound with a molecular weight of 206.19 g/mol , dissolve 2.06 mg in 1 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously for 2-5 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect for any undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Rationale: DMSO is a standard solvent for solubilizing organic molecules for biological assays. Preparing a high-concentration stock allows for minimal final DMSO concentration in the assay, typically ≤1%, to avoid solvent-induced artifacts. Aliquoting prevents degradation from multiple freeze-thaw cycles.

Section 2: A Rational Approach to Enzyme Target Selection

Given that (4-Methyl-7-nitro-1H-indol-2-yl)methanol is a novel compound, a logical, structure-based approach is required to identify potential enzyme targets. The workflow below outlines a strategy for prioritizing targets.

Target_Selection_Workflow cluster_0 Phase 1: In Silico & Literature Analysis cluster_1 Phase 2: Target Prioritization cluster_2 Phase 3: Experimental Validation A Analyze Compound Structure (Indole, Nitro, Methyl, Methanol) D Identify Potential Target Classes (e.g., Kinases, Cholinesterases, IDO1) A->D Structural Clues B Literature Search for Similar Scaffolds (e.g., Nitroindoles) B->D Known Activities C Computational Docking (Virtual Screening against Enzyme Libraries) C->D Predicted Binding E Prioritize Targets Based on: - Docking Score - Therapeutic Relevance - Assay Availability D->E F Select Top 3-5 Candidate Enzymes E->F G Proceed to IC50 Screening Assays F->G

Caption: Workflow for rational enzyme target selection.

Based on this workflow, promising initial targets for (4-Methyl-7-nitro-1H-indol-2-yl)methanol could include:

  • Protein Kinases: A large family of enzymes often targeted in oncology. Many known kinase inhibitors feature an indole or similar heterocyclic core.[3]

  • Acetylcholinesterase (AChE): A key target in Alzheimer's disease. Indole-based structures have been explored as AChE inhibitors.[10]

  • Indoleamine 2,3-dioxygenase (IDO1): An important immunotherapy target, as its name suggests, it naturally processes an indole-containing substrate (tryptophan).[3]

Section 3: Protocol for Primary Screening: IC50 Determination

The first experimental step is to determine if the compound inhibits the activity of a chosen target enzyme and to quantify its potency. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

IC50_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Stock) B Create Serial Dilution of Inhibitor (e.g., 100 µM to 1 nM) A->B C Add Assay Components to 96-well Plate 1. Buffer 2. Inhibitor Dilutions 3. Enzyme B->C D Pre-incubate Enzyme and Inhibitor (Allows for binding to occur) C->D E Initiate Reaction (Add Substrate) D->E F Monitor Reaction Progress (e.g., Absorbance, Fluorescence) over time E->F G Calculate Reaction Rates (Velocity) F->G H Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) G->H I Determine IC50 Value (Non-linear Regression Fit) H->I

Caption: Standard workflow for IC50 determination.

Protocol 2: General Enzyme Inhibition Assay for IC50 Determination

This protocol is a template and must be adapted for the specific enzyme and substrate system (e.g., using a commercial assay kit or a published method).[11][12]

Materials:

  • Target enzyme (purified)

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate (e.g., clear for colorimetric, black for fluorescence)

  • Microplate reader

  • Multichannel pipette

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock solution to create a range of concentrations. For a typical 10-point curve, you might aim for final assay concentrations from 100 µM down to ~5 nM. Remember to dilute in assay buffer, keeping the DMSO concentration constant across all dilutions.

  • Set Up Controls: On the 96-well plate, designate wells for:

    • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and buffer with the same final DMSO concentration as the test wells.

    • 0% Activity Control (Blank): Contains substrate and buffer, but no enzyme.

  • Assay Plate Preparation:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the appropriate inhibitor dilution or vehicle (DMSO) control to the designated wells.

    • Add 20 µL of a working solution of the enzyme to all wells except the blank controls.

  • Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts. This is particularly important for slow-binding inhibitors.[13]

  • Reaction Initiation: Add 20 µL of the substrate (at a concentration near its Km value) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 405 nm) every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction rate (velocity) from the linear portion of the kinetic curve (change in signal/time).

    • Normalize the data: Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank)).

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal) curve using software like GraphPad Prism to determine the IC50 value.

Section 4: Advanced Protocols for Mechanism of Action (MoA) Studies

Once a compound shows significant inhibitory activity (e.g., IC50 < 10 µM), the next crucial step is to understand how it inhibits the enzyme.[14] This involves determining the kinetic mechanism of inhibition, which provides deep insight into the inhibitor's binding mode.

Inhibition_Mechanisms cluster_E E + S ⇌ ES → E + P A Competitive Inhibitor (I) binds only to free Enzyme (E). I competes with Substrate (S). Apparent Km: Increases Apparent Vmax: Unchanged I_node I A:head->I_node Binds Here B Non-competitive Inhibitor (I) binds to both free Enzyme (E) and Enzyme-Substrate (ES) complex. Apparent Km: Unchanged Apparent Vmax: Decreases B:head->I_node Binds Here ESI_node ESI B:head->ESI_node And Here C Uncompetitive Inhibitor (I) binds only to the Enzyme-Substrate (ES) complex. Apparent Km: Decreases Apparent Vmax: Decreases C:head->ESI_node Binds Here D Mixed Inhibitor (I) binds to E and ES, but with different affinities. Apparent Km: Varies (Inc. or Dec.) Apparent Vmax: Decreases D:head->I_node Binds Here D:head->ESI_node And Here (different Ki) E_node E ES_node ES E_node->ES_node +S EI_node EI ES_node->E_node P_node E+P ES_node->P_node I_node->EI_node I_node->ESI_node

Caption: Types of reversible enzyme inhibition.[13][15]

Protocol 3: Kinetic Studies to Determine Inhibition Type and Kᵢ

This protocol involves measuring enzyme kinetics at multiple fixed inhibitor concentrations while varying the substrate concentration.

Step-by-Step Procedure:

  • Select Inhibitor Concentrations: Choose several fixed concentrations of (4-Methyl-7-nitro-1H-indol-2-yl)methanol based on its IC50 value. Good choices are typically 0 (control), 0.5 x IC50, 1 x IC50, and 2 x IC50.

  • Prepare Substrate Dilutions: Create a series of substrate dilutions, typically ranging from 0.2 x Kₘ to 10 x Kₘ of the enzyme.

  • Assay Setup: For each fixed inhibitor concentration, perform a full substrate titration assay as described in Protocol 2. This creates a matrix of experimental conditions.

  • Data Acquisition: Measure the initial reaction rates (velocities) for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).[16]

    • Analyze the pattern of the lines on the Lineweaver-Burk plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the upper-left quadrant.

    • Calculate the inhibition constant (Kᵢ) from secondary plots of the slopes or intercepts of the primary plots versus inhibitor concentration.[17]

Section 5: Data Presentation and Interpretation

Table 1: Hypothetical Inhibition Profile of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Target EnzymeIC₅₀ (µM)Mechanism of Action (MoA)Inhibition Constant (Kᵢ) (µM)
Protein Kinase A1.2 ± 0.2Competitive (ATP-competitive)0.75 ± 0.1
Acetylcholinesterase8.5 ± 1.1Mixed6.2 ± 0.9
IDO1> 100No significant inhibitionN/A

Interpretation: Based on this hypothetical data, (4-Methyl-7-nitro-1H-indol-2-yl)methanol is a potent, competitive inhibitor of Protein Kinase A, suggesting it likely binds in the ATP pocket. It is a weaker, mixed-type inhibitor of Acetylcholinesterase and does not inhibit IDO1 at concentrations up to 100 µM. This profile suggests the compound has a degree of selectivity and warrants further investigation as a potential kinase inhibitor.

Section 6: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Compound Precipitation Poor solubility in assay buffer.Decrease the final assay concentration. Increase the final DMSO concentration slightly (up to 2%), ensuring it doesn't affect enzyme activity. Add a non-ionic surfactant like Tween-20 (0.01%) to the buffer.
Assay Signal Interference Compound is colored or fluorescent at the assay wavelengths.Run a control plate with the inhibitor dilutions but without the enzyme or substrate to measure background signal. Subtract this background from the experimental wells.
Time-Dependent Inhibition The inhibitor may be binding slowly or irreversibly.Increase the pre-incubation time between the enzyme and inhibitor and observe if the IC50 value decreases.
Non-ideal Inhibition Curves Curve does not reach 100% inhibition or has a shallow slope.The compound may be a partial inhibitor or may be aggregating at high concentrations. Check for solubility issues.

References

  • Abdalkareem Jasim, S. and Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry, 3(3), 239-252.
  • Yunus, W. M. (1988). Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
  • Goličnik, M. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI.
  • Abdalkareem Jasim, S. and Saadoun, A. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology.
  • Giacobini, E. (2018). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • de Oliveira, L. H. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • Shabbir, M. (2022). Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Research Square.
  • Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Markossian, S. and Grossman, A. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI.
  • Smith, J. (2023). Enzyme Inhibition: Mechanisms, Types and Significance.
  • Singh, P. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Yoon, J. H. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed.
  • Ferreira, M. (2024).
  • Chandra, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.
  • Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • Wang, Z. (2018). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. MDPI.
  • Bergman, J. (1990). 4-nitroindole. Organic Syntheses. [Link]

Sources

Application

(4-Methyl-7-nitro-1H-indol-2-yl)methanol as an intermediate in organic synthesis

An Application Guide to the Synthesis and Utility of (4-Methyl-7-nitro-1H-indol-2-yl)methanol Authored by: Gemini, Senior Application Scientist This document serves as a comprehensive technical guide for researchers, med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis and Utility of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Authored by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of (4-Methyl-7-nitro-1H-indol-2-yl)methanol . This versatile intermediate is a valuable building block in the construction of complex molecular architectures, leveraging the unique electronic properties of the substituted indole scaffold.

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The specific substitution pattern of a 4-methyl group, a 7-nitro group, and a 2-hydroxymethyl group offers three distinct points for chemical diversification. The C2-methanol moiety is a classic precursor for electrophilic intermediates, the 7-nitro group can be readily converted to a nucleophilic amine, and the 4-methyl group provides steric and electronic influence. This guide provides robust, field-tested protocols for the reliable synthesis of this intermediate and its subsequent derivatization.

Part 1: Synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

The most logical and efficient pathway to the target alcohol is a two-step sequence involving the synthesis of the corresponding carboxylic acid followed by a chemoselective reduction. This approach ensures high yields and avoids undesirable side reactions.

Workflow for the Synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Caption: Proposed synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

This protocol is adapted from the Reissert indole synthesis, a classic and reliable method for constructing the indole core from o-nitrotoluene derivatives.[3] The reaction proceeds through condensation with diethyl oxalate followed by a reductive cyclization.

Materials:

  • 3-Methyl-2-nitroaniline

  • Diethyl oxalate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Condensation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-methyl-2-nitroaniline (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting deep-colored solution for 20 minutes.

  • Add diethyl oxalate (1.1 eq) dropwise via syringe. The reaction mixture will typically undergo a color change.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reductive Cyclization: Upon consumption of the starting material, cool the flask back to 0 °C. Cautiously add glacial acetic acid (10 vol) followed by iron powder (4.0 eq) in portions.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and stir vigorously for 2-3 hours. The reaction is complete when TLC analysis shows the formation of a new, UV-active spot corresponding to the indole product.

  • Work-up and Purification: Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with EtOAc.

  • Transfer the filtrate to a separatory funnel, wash with 2M HCl, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield 4-methyl-7-nitro-1H-indole-2-carboxylic acid.[4][5]

Protocol 2: Chemoselective Reduction to (4-Methyl-7-nitro-1H-indol-2-yl)methanol

The reduction of a carboxylic acid in the presence of a nitro group requires a chemoselective reagent. While strong hydrides like LiAlH₄ would reduce both functionalities, borane reagents are well-suited for this transformation.[6] Borane selectively forms a complex with the carboxylic acid, facilitating its reduction to the primary alcohol while leaving the nitro group intact.[7]

Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the 4-methyl-7-nitro-1H-indole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C. Add the BH₃·THF solution (2.5-3.0 eq) dropwise via syringe over 30 minutes. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up and Purification: Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Partition the residue between EtOAc and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, (4-Methyl-7-nitro-1H-indol-2-yl)methanol, can be purified by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure alcohol.

Part 2: Physicochemical and Spectroscopic Data

The following table summarizes the key properties and expected spectroscopic data for the target compound based on analysis of structurally similar molecules.[8][9]

PropertyData / Expected Values
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance Expected to be a yellow to brown solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~11.5 (s, 1H, NH), ~8.0 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.5 (s, 1H, H3), ~5.5 (t, 1H, OH), ~4.6 (d, 2H, CH₂), ~2.5 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~140 (C-Ar), ~135 (C-Ar), ~132 (C-Ar), ~128 (C-Ar), ~120 (C-Ar), ~118 (C-Ar), ~115 (C-Ar), ~100 (C3), ~58 (CH₂OH), ~16 (CH₃)
IR (KBr, cm⁻¹) ~3400 (O-H), ~3300 (N-H), ~1520 & ~1340 (NO₂ asymm/symm stretch), ~1250 (C-O)
Mass Spec (ESI+) m/z: 207.07 [M+H]⁺, 229.05 [M+Na]⁺

Part 3: Applications as a Synthetic Intermediate

(4-Methyl-7-nitro-1H-indol-2-yl)methanol is a branching point for diverse synthetic pathways. The alcohol can be transformed into an electrophile, while the nitro group can be reduced to a nucleophile, allowing for orthogonal functionalization strategies.

Key Synthetic Transformations

G Start (4-Methyl-7-nitro-1H-indol-2-yl)methanol Product1 2-(Bromomethyl)-4-methyl-7-nitro-1H-indole Start->Product1 Halogenation (PBr₃) Product2 (2-(Hydroxymethyl)-4-methyl-1H-indol-7-amine) Start->Product2 Nitro Reduction (H₂, Pd/C) Product3 4-Methyl-7-nitro-1H-indole-2-carbaldehyde Start->Product3 Oxidation (MnO₂)

Caption: Key applications and derivative pathways from the title intermediate.

Protocol 3: Halogenation to 2-(Bromomethyl)-4-methyl-7-nitro-1H-indole

Converting the primary alcohol to a bromide creates a potent electrophile suitable for Sₙ2 reactions, enabling the introduction of various nucleophiles at the C2-methyl position.

Materials:

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to 0 °C.

  • Slowly add PBr₃ (0.4 eq) dropwise. The reaction is often rapid.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cautiously pour the reaction mixture into a stirred solution of saturated NaHCO₃ and ice.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The resulting 2-(bromomethyl)indole is often used immediately in the next step due to potential instability but can be purified by careful column chromatography if necessary.

Protocol 4: Nitro-Group Reduction to (2-(Hydroxymethyl)-4-methyl-1H-indol-7-amine)

Reduction of the aromatic nitro group to a primary amine opens up a vast range of subsequent chemistries, such as amide bond formation, diazotization, or cyclization reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro-indole (1.0 eq) in MeOH.

  • Carefully add Pd/C (5-10 mol%).

  • Seal the flask, evacuate, and backfill with H₂ gas (repeat three times).

  • Stir the reaction vigorously under an H₂ atmosphere (balloon pressure is typically sufficient) at room temperature for 4-16 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through Celite® to remove the catalyst, washing the pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to yield the 7-aminoindole derivative, which may be sensitive to air and light and is often best used directly.[10]

Protocol 5: Oxidation to 4-Methyl-7-nitro-1H-indole-2-carbaldehyde

Oxidation of the primary alcohol to the aldehyde provides another key functional group for transformations like Wittig reactions, reductive aminations, and condensations. Activated manganese dioxide (MnO₂) is a mild and selective oxidant for benzylic-type alcohols.

Materials:

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Acetone

Procedure:

  • To a solution of the alcohol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq by weight).

  • Stir the resulting black suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The oxidation of benzylic alcohols with MnO₂ is often complete within 2-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM or acetone to recover all the product.

  • Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography or recrystallization.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gong, J., et al. (2015). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules, 20(7), 12895-12908. Available at: [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • El Kihel, A., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 480-485. Available at: [Link]

  • NextSDS. (n.d.). 4-methyl-7-nitro-1H-indole-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 69, 178. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5190-5197. Available at: [Link]

  • Inamdar, S. A., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(7), 524-548. Available at: [Link]

  • Arrowsmith, M., et al. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 58(42), 15029-15033. Available at: [Link]

  • Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 159-162. Available at: [Link]

  • Ramachandran, P. V., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481-8486. Available at: [Link]

Sources

Method

Application Note: In Vivo Experimental Design for (4-Methyl-7-nitro-1H-indol-2-yl)methanol-Based Prodrugs

Executive Summary & Scientific Rationale (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) is an advanced, stimuli-responsive chemical building block utilized in the design of targeted drug delivery systems. F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) is an advanced, stimuli-responsive chemical building block utilized in the design of targeted drug delivery systems. Featuring a 7-nitroindole core and a reactive 2-hydroxymethyl handle, this compound serves as an ideal scaffold for engineering Hypoxia-Activated Prodrugs (HAPs) and photocleavable oligonucleotide conjugates[1].

The Causality of the Design: Solid tumors are characterized by a hypoxic and acidic microenvironment, which typically confers resistance to conventional therapies. By conjugating a therapeutic payload (e.g., a chemotoxin or gene-silencing siRNA) to the 2-methanol group via a carbonate or ester linkage, the payload remains sterically shielded and inert in systemic circulation.

Upon entering the hypoxic tumor microenvironment, endogenous nitroreductases reduce the 7-nitro group. This reduction triggers a rapid intramolecular 1,6-elimination, releasing the active payload [2]. Furthermore, the resulting cleaved indole byproduct structurally mimics 7-nitroindole-2-carboxylic acid, a known potent inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1) . APE1 is a critical enzyme in the Base Excision Repair (BER) pathway that promotes tumor survival in acidic conditions [3].

This dual-action mechanism creates a highly lethal synergy: the system specifically delivers a DNA-damaging or gene-silencing agent to the tumor while simultaneously crippling the tumor's ability to repair the induced damage.

In Vivo Experimental Design & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure endpoints; they actively prove the mechanistic causality of the 4M7NI-2M scaffold in vivo.

Protocol A: Self-Validating Pharmacokinetics (PK) & Biodistribution

Objective: Determine the circulation half-life and confirm that payload release occurs only in hypoxic tissues, preventing systemic toxicity. Causality & Validation: Standard PK measures total drug concentration. To prove stability, we employ a dual-fluorophore tracking system. The payload is tagged with Cy5, while the 4M7NI-2M nanocarrier is tagged with Cy3. Intact prodrugs will exhibit co-circulation, whereas cleavage in hypoxic tissues will result in divergent biodistribution profiles.

Step-by-Step Methodology:

  • Formulation: Encapsulate the 4M7NI-2M-payload conjugate into PEGylated lipid nanoparticles (LNPs) to overcome hydrophobicity and exploit the Enhanced Permeability and Retention (EPR) effect.

  • Administration: Administer the formulated prodrug (5 mg/kg payload equivalent) intravenously (IV) via the lateral tail vein of healthy BALB/c mice (n=6 per timepoint).

  • Sampling: Collect 100 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection.

  • Processing: Centrifuge samples at 2,000 × g for 10 minutes at 4°C to isolate plasma.

  • Quantification: Quantify intact prodrug versus released payload using LC-MS/MS (Multiple Reaction Monitoring mode) and dual-channel fluorometry.

  • Validation Check: Calculate the Systemic Cleavage Index (SCI). An SCI < 5% in normoxic plasma validates the systemic stability of the 2-methanol linkage.

Protocol B: Efficacy and Hypoxia-Targeted Release in Murine Xenografts

Objective: Evaluate tumor regression and validate spatial payload release exclusively within hypoxic zones. Causality & Validation: To prove the prodrug functions because of hypoxia, drug release must spatially correlate with hypoxic regions. Pimonidazole forms stable adducts in cells with pO₂ < 10 mmHg. Co-localization of the released payload with pimonidazole adducts definitively proves the activation mechanism.

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject 5×106 HCT116 colorectal carcinoma cells into the right flank of athymic nude mice. Allow tumors to reach a volume of 150–200 mm³.

  • Randomization: Divide mice into 4 cohorts (n=8): Saline (Control), Free Payload, Non-cleavable Conjugate (Negative Control), and 4M7NI-2M Conjugate.

  • Dosing regimen: Administer treatments IV every 3 days for a total of 4 cycles. Monitor tumor volume via caliper measurements ( V=length×width2/2 ).

  • Hypoxia Mapping: Two hours prior to sacrifice (Day 15), inject mice with Pimonidazole HCl (60 mg/kg, intraperitoneally).

  • Tissue Processing: Excise tumors, fix in 4% paraformaldehyde, and prepare 5 µm frozen sections.

  • Immunofluorescence: Stain sections with FITC-conjugated anti-pimonidazole antibodies to illuminate hypoxic zones.

  • Confocal Imaging: Image via confocal microscopy. Quantify the spatial overlap (Pearson's correlation coefficient) between the hypoxic zones (FITC/Green) and the released payload (Cy5/Red).

Quantitative Data Summaries

Table 1: Expected Pharmacokinetic Parameters (Protocol A)

Parameter Free Payload (Unconjugated) 4M7NI-2M LNP Conjugate Systemic Cleavage Index (SCI)

| Half-Life ( t1/2​ ) | 0.8 ± 0.2 h | 14.5 ± 1.2 h | N/A | | Clearance (CL) | 45.2 mL/h/kg | 3.8 mL/h/kg | N/A | | AUC 0−∞​ | 12.4 µg·h/mL | 185.6 µg·h/mL | N/A | | Plasma Stability | Rapid degradation | Highly stable | < 4.2% (Validates shielding) |

Table 2: In Vivo Efficacy and Target Engagement Metrics (Protocol B)

Treatment Group Tumor Vol. Reduction (Day 15) APE1 Activity Inhibition Hypoxia Co-localization (Pearson's r)
Saline (Control) 0% (Baseline) 0% N/A
Free Payload 18 ± 5% 0% 0.12 (Random distribution)
Non-cleavable Conjugate 12 ± 4% 0% 0.85 (Trapped, inactive)

| 4M7NI-2M Conjugate | 74 ± 6% | 68 ± 5% | 0.89 (Targeted, active release) |

Mechanistic Visualization

The following diagram illustrates the self-validating dual-pathway mechanism by which the 4M7NI-2M scaffold exerts its synergistic therapeutic effect.

G Prodrug 4M7NI-2M Conjugate (Inactive Prodrug) Tumor Hypoxic Tumor Microenvironment (Elevated Nitroreductase) Prodrug->Tumor EPR Effect Cleavage Nitro Reduction & 1,6-Elimination Tumor->Cleavage Activation Payload Released Payload (e.g., siRNA / Chemotoxin) Cleavage->Payload Byproduct Indole Derivative (APE1 Inhibitor) Cleavage->Byproduct Effect1 Targeted Gene Silencing / DNA Damage Payload->Effect1 Effect2 Inhibition of Base Excision Repair (BER) Byproduct->Effect2 Apoptosis Synergistic Tumor Apoptosis Effect1->Apoptosis Effect2->Apoptosis

Mechanistic pathway of 4M7NI-2M activation via hypoxia-driven cleavage and APE1 inhibition.

References

  • Seo, Y., & Kinsella, T. J. (2009). Essential role of DNA base excision repair on survival in an acidic tumor microenvironment. Cancer Research, 69(18), 7285-7293.[Link]

  • Debart, F., Dupouy, C., & Vasseur, J. J. (2018). Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing. Beilstein Journal of Organic Chemistry, 14, 436-469.[Link]

  • Struntz, N. B., & Harki, D. A. (2016). Catch and Release DNA Decoys: Capture and Photochemical Dissociation of NF-κB Transcription Factors. ACS Chemical Biology, 11(6), 1631-1638.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of (4-Methyl-7-nitro-1H-indol-2-yl)methanol in biological buffers

Welcome to the technical support center for (4-Methyl-7-nitro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4-Methyl-7-nitro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in biological buffers. Here, we provide in-depth FAQs, troubleshooting workflows, and detailed experimental protocols to ensure the successful integration of this molecule into your assays.

Overview: Understanding the Solubility Challenge

(4-Methyl-7-nitro-1H-indol-2-yl)methanol, with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol , presents a significant solubility challenge in aqueous media primarily due to its chemical structure[1]. The molecule's core indole ring and the attached methyl group are largely hydrophobic, which limits its interaction with water[2]. While the nitro (-NO₂) and hydroxymethyl (-CH₂OH) groups add some polarity, their contribution is often insufficient to overcome the hydrophobicity of the larger scaffold, leading to poor solubility in the neutral pH range of most biological buffers.

This guide will walk you through systematic approaches to overcome these issues, enabling you to achieve stable and reproducible experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (4-Methyl-7-nitro-1H-indol-2-yl)methanol that cause its poor aqueous solubility?

A1: The low water solubility is a direct result of its molecular architecture. The bicyclic indole nucleus and the 4-methyl group create a significant non-polar surface area, leading to a lipophilic character[2]. In aqueous environments, these hydrophobic regions resist interaction with polar water molecules, favoring aggregation and precipitation over dissolution.

Q2: I'm starting a new experiment. What is the recommended first step for dissolving this compound?

A2: The most reliable initial strategy is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic molecules[3]. Prepare a stock solution at a concentration like 10 mM or 20 mM in 100% anhydrous DMSO. This stock can then be serially diluted into your aqueous biological buffer to achieve the desired final concentration.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: This is a critical consideration. For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity[3][4]. It is imperative to include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test samples to accurately assess the compound's effect versus the solvent's effect.

Q4: Can I gently heat the solution to aid dissolution?

A4: Gentle warming can be attempted, but with extreme caution. While it may temporarily increase solubility, it can also accelerate the degradation of the compound, especially in complex biological media. If you choose to warm the solution, do so minimally (e.g., to 37°C) for a short period. After dissolution, allow the solution to return to your experimental temperature and observe for any precipitation[5]. Always perform a stability check (e.g., via HPLC) if you use heat.

Troubleshooting Guide: From Precipitation to Clear Solution

Encountering precipitation can be a frustrating roadblock. This section provides a logical workflow to diagnose and solve common solubility issues.

Problem: My compound precipitates immediately upon dilution into my aqueous buffer.

This is a classic sign that the final concentration exceeds the compound's thermodynamic solubility limit in that specific medium. The following workflow will guide you to a solution.

G start Start: Compound Precipitates stock_check Is your stock solution clear? Prepare a fresh, clear stock in 100% DMSO. start->stock_check cosolvent cosolvent stock_check->cosolvent Yes ph_adjust Strategy 2: pH Adjustment Screen solubility in buffers from pH 5.0 to 8.5. (See Protocol 2) cosolvent->ph_adjust Still Precipitates success Success!|Proceed with experiment. Always include vehicle controls. cosolvent->success Precipitation Resolved cyclodextrin Strategy 3: Use Solubilizing Agents Formulate with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). (See Protocol 3) ph_adjust->cyclodextrin Still Precipitates ph_adjust->success Precipitation Resolved cyclodextrin->success Precipitation Resolved

Caption: A stepwise workflow for troubleshooting precipitation issues.

Experimental Protocols

Here are detailed protocols for the strategies outlined in the troubleshooting guide.

Protocol 1: Co-Solvent System Optimization

Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to remain dissolved[6].

Objective: To prepare a stock solution using a mixed co-solvent system to enhance solubility upon aqueous dilution.

Materials:

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol, 200 proof

  • Your target biological buffer (e.g., PBS, DMEM)

Procedure:

  • Accurately weigh the required amount of (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

  • Dissolve the compound in a minimal volume of DMSO to create a primary stock (e.g., 100 mM). Ensure it is fully dissolved.

  • In a separate tube, prepare your co-solvent mixture. A common starting formulation is a 1:1 ratio of DMSO:PEG 400.

  • Add the co-solvent mixture to your primary stock solution while vortexing to achieve your final desired stock concentration (e.g., 10 mM).

  • This final stock can now be diluted into your aqueous buffer. The presence of PEG 400 can help maintain solubility during dilution.

  • Crucial Control: Always prepare a vehicle control with the identical co-solvent mixture and concentration used for your test article.

Co-Solvent Properties Summary

Co-SolventTypeKey AdvantagesTypical Final Conc.[3][5]
DMSO Aprotic, PolarExcellent solubilizing power for many compounds.< 0.5%
Ethanol Protic, PolarGood general-purpose solvent, readily available.< 1.0%
PEG 400 Protic, PolarLow toxicity, often used in preclinical formulations.< 5.0%
Tween® 80 Non-ionic SurfactantForms micelles to encapsulate hydrophobic compounds.< 0.1%
Protocol 2: pH-Dependent Solubility Screening

Adjusting the pH can increase the solubility of compounds with ionizable groups[3]. While (4-Methyl-7-nitro-1H-indol-2-yl)methanol is largely neutral, localized charges or prevention of aggregation can sometimes be influenced by pH.

Objective: To determine if the compound's solubility is sensitive to the pH of the biological buffer.

Materials:

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol

  • A series of buffers with different pH values (e.g., Acetate pH 5.0, MES pH 6.0, PBS pH 7.4, Tris pH 8.5)

  • HPLC-UV or other suitable quantitative analytical method

Procedure:

  • Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation is reached.

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify any pH-dependent trends.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our indole compound, forming a water-soluble inclusion complex[3][6].

G cluster_0 Before Complexation cluster_1 Cyclodextrin Inclusion Complex Indole Indole Compound (Hydrophobic) Precipitate Precipitation Indole->Precipitate Plus + Water Water Molecules CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Yields

Caption: Mechanism of cyclodextrin-mediated solubilization.

Objective: To prepare a solid dispersion of the indole compound with HP-β-CD to enhance its aqueous solubility.

Materials:

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water solution (e.g., 50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure (Kneading Method)[3]:

  • Accurately weigh the indole compound and HP-β-CD in a desired molar ratio (common starting ratios are 1:1 and 1:2).

  • Place the HP-β-CD in the mortar.

  • Slowly add a few drops of the ethanol/water solution to the HP-β-CD and triturate with the pestle to form a uniform, thick paste.

  • Add the weighed indole compound to the paste and continue kneading the mixture for 45-60 minutes. The consistent shear helps to insert the drug into the cyclodextrin cavity.

  • If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.

  • Spread the resulting solid mass in a thin layer on a glass dish and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the resulting dried solid dispersion into a fine powder. This powder can now be directly dissolved in your aqueous buffer, where it should exhibit significantly enhanced solubility compared to the free compound.

References
  • BenchChem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • BLDpharm. (n.d.). (4-Methyl-7-nitro-1H-indol-2-yl)methanol.
  • BenchChem. (n.d.). How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.

Sources

Optimization

Technical Support Center: Purification of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of (4-Methyl-7-nitro-1H-indo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, chemists, and drug development professionals dealing with the isolation and purification of (4-Methyl-7-nitro-1H-indol-2-yl)methanol .

Due to the unique push-pull electronic system created by the electron-withdrawing 7-nitro group and the electron-donating indole nitrogen, combined with a highly reactive 2-hydroxymethyl motif, this intermediate presents significant purification bottlenecks. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield recovery.

Core FAQs: Understanding Chemical Behavior

Q: Why does my product degrade into a dark, insoluble mixture during standard silica gel chromatography? A: The 2-hydroxymethyl indole motif is notoriously sensitive to acidic environments. Standard silica gel contains slightly acidic silanol groups. Upon contact, the primary hydroxyl group of the indole can be protonated and eliminated as water, forming a highly reactive vinyl iminium intermediate. This intermediate rapidly undergoes nucleophilic attack by another indole molecule to form a stable, inactive diindolylmethane (DIM) dimer. This acid-catalyzed condensation is well-documented for hydroxymethyl indoles in both synthetic and biological acidic media (1[1]). While the strongly electron-withdrawing 7-nitro group slightly destabilizes the intermediate carbocation compared to unsubstituted indoles, degradation remains a primary yield-killer.

Q: What are the most common impurities found in the crude mixture? A: The synthesis of this compound typically involves the reduction of ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate using reducing agents like lithium borohydride (LiBH 4​ ) or sodium borohydride (NaBH 4​ ) in THF (2[2]). Consequently, common impurities include:

  • Unreacted starting ester: Arising from incomplete reduction.

  • Boron/Lithium inorganic salts: Byproducts that complicate aqueous extraction.

  • Dimeric degradation products: Formed if the reaction quench is too acidic, mirroring the degradation profiles of dietary indole metabolites in low-pH environments (3[3]).

Mechanistic Workflow

The following diagram illustrates the critical junction where incorrect purification choices lead to product loss.

PurificationWorkflow Crude Crude Mixture (Ester Reduction) Quench Mild Aqueous Quench (NH4Cl or Rochelle's Salt) Crude->Quench Remove Borate Salts Extract Liquid-Liquid Extraction (EtOAc / Water) Quench->Extract pH Neutral Chromatography Silica Gel Chromatography Extract->Chromatography Organic Phase Degradation Acid-Catalyzed Degradation (Diindolylmethane Dimer) Chromatography->Degradation Standard Silica (Acidic Silanols) Pure Pure (4-Methyl-7-nitro- 1H-indol-2-yl)methanol Chromatography->Pure Base-Treated Silica (0.1% Et3N)

Workflow for isolating (4-Methyl-7-nitro-1H-indol-2-yl)methanol, highlighting acid sensitivity.

Troubleshooting Guide: Common Bottlenecks

Issue 1: Severe Emulsions During Aqueous Workup

  • Root Cause: Borate salts from the LiBH 4​ /NaBH 4​ reduction form gelatinous polymeric complexes at the aqueous/organic interface.

  • Solution: Do not use strong acids (like HCl) to break the emulsion, as this will immediately degrade the hydroxymethyl indole. Instead, quench the reaction with a 20% w/v aqueous solution of Rochelle's salt (potassium sodium tartrate). Rochelle's salt acts as a bidentate ligand, chelating boron and lithium ions into water-soluble complexes, breaking the emulsion while maintaining a safe, near-neutral pH.

Issue 2: Co-elution of Unreacted Ester during Chromatography

  • Root Cause: In standard non-polar solvent mixtures (like Hexane/Ethyl Acetate), the polarity difference between the starting ester and the product alcohol is sometimes compressed, leading to mixed fractions.

  • Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. The primary hydroxyl group of the product acts as a strong hydrogen bond donor with MeOH, significantly retarding its retention factor (Rf) compared to the ester, pulling them apart on the column.

Quantitative Data: Solvent System Optimization

The table below summarizes the performance of various solvent systems for Thin Layer Chromatography (TLC) and column purification.

Solvent SystemAdditiveRf (Ester)Rf (Alcohol)Observation / Causality
Petroleum Ether / EtOAc (10:1)None0.850.15Poor solubility of the alcohol; severe streaking observed due to silanol interaction.
Petroleum Ether / EtOAc (3:1)None0.600.35Moderate separation, but ~15-20% degradation on column due to acidic silica.
DCM / MeOH (98:2) 0.1% Et 3​ N 0.90 0.40 Optimal. Triethylamine neutralizes silica; sharp bands, excellent mass recovery.
Toluene / Acetone (4:1)0.1% Et 3​ N0.750.45Good alternative if halogenated solvents (DCM) must be avoided for scale-up.

Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure high-yield purification without degradation. This protocol includes built-in validation checks to verify success at each stage.

Step 1: Mild Reaction Quench

  • Cool the reduction reaction mixture (typically in THF) to 0 °C using an ice bath. (Causality: Low temperature prevents exothermic degradation during the aqueous quench).

  • Slowly add a saturated aqueous NH 4​ Cl solution or 20% w/v Rochelle's salt solution dropwise until hydrogen gas evolution ceases.

  • Stir vigorously at room temperature for 30 minutes to ensure complete breakdown of borate complexes.

Step 2: Liquid-Liquid Extraction

  • Dilute the quenched mixture with Ethyl Acetate (EtOAc) (approx. 3 volumes relative to THF).

  • Separate the organic layer. Extract the remaining aqueous layer twice more with EtOAc.

  • Validation Checkpoint: Spot the final aqueous layer on a TLC plate and visualize under UV 254 nm. A lack of UV-active spots confirms complete extraction of the indole.

Step 3: Washing and Concentration

  • Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ). (Causality: Avoid magnesium sulfate (MgSO 4​ ) as it is slightly acidic and can trigger premature dimerization).

  • Filter and concentrate under reduced pressure. Strictly maintain the water bath temperature below 40 °C to prevent thermal degradation.

Step 4: Base-Treated Column Chromatography

  • Prepare a silica gel column. Pre-treat the silica by slurrying it in the starting eluent (DCM) containing 1% Triethylamine (Et 3​ N) . (Causality: Et 3​ N neutralizes the acidic silanol groups on the silica gel, shutting down the acid-catalyzed dimerization pathway).

  • Load the crude mixture dissolved in a minimum amount of DCM.

  • Elute using a gradient of 100% DCM moving to DCM/MeOH (98:2) containing 0.1% Et 3​ N.

  • Validation Checkpoint: Collect fractions and verify purity via LC-MS. The desired mass for (4-Methyl-7-nitro-1H-indol-2-yl)methanol is[M+H]+ = 207.07 or [M-H]- = 205.06.

References

  • Source: Google Patents (WO2023230612A1)
  • Source: European Publication Server (Patent 1530572)
  • Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Application Guide for (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2).

While this compound serves as a valuable synthetic intermediate and molecular probe, its unique structural features—a photolabile indole core, a redox-sensitive 7-nitro group, and a reactive 2-methanol moiety—require precise handling. This document provides mechanistic troubleshooting, empirical stability data, and validated protocols to ensure the integrity of your experimental workflows.

Core Chemical Properties & Stability Profile

The stability of (4-Methyl-7-nitro-1H-indol-2-yl)methanol is governed by the competing electronic effects of its functional groups. The electron-withdrawing 7-nitro group slightly stabilizes the electron-rich pyrrole ring against electrophilic attack compared to unsubstituted indoles, but introduces severe vulnerability to reducing environments. Concurrently, the primary alcohol at the C2 position is susceptible to auto-oxidation.

Quantitative Stability Summary

The following table synthesizes the expected stability of the compound under various experimental stress conditions, grounded in the behavior of homologous nitroindole and indole-2-methanol derivatives[1][2].

Experimental ConditionHalf-Life / StabilityPrimary Degradation PathwayPreventative Measure
Aqueous Buffer (pH 7.4, 37°C) Moderate (< 48 hours)Auto-oxidation of the C2-methanol to 2-carbaldehyde[3].Degas buffers; add metal chelators (e.g., EDTA).
Reducing Agents (1 mM DTT/TCEP) Poor (< 2 hours)Reduction of the 7-nitro group to a 7-amino derivative.Use non-reducing assay conditions.
Ambient Light (UV/Vis exposure) Highly PhotolabileSinglet oxygen-mediated photo-oxidation and ring opening[4][5].Handle under low light; store in amber vials[6].
Strong Acids (pH < 3.0) PoorAcid-catalyzed dehydration and subsequent oligomerization[2].Maintain pH > 5.0 during formulation.
Oxidative Stress (3% H₂O₂) Rapid DegradationN-oxidation and pyrrole ring cleavage[1].Avoid co-incubation with strong oxidants.

Mechanistic Troubleshooting & FAQs

Q1: I am using this compound in an in vitro enzymatic assay containing 1 mM DTT. My LC-MS analysis shows a complete loss of the parent compound and a new peak with a mass shift of -30 Da. What happened?

Cause: The 7-nitro group on the indole ring is highly susceptible to chemical reduction. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are strong reducing agents commonly used in biochemical buffers to maintain protein cysteine residues. In your assay, the reducing agent has transferred electrons to the -NO₂ group, reducing it to a primary amine (-NH₂). This results in a mass shift from [M+H]+ to [M−30+H]+ (loss of two oxygen atoms [-32 Da] and addition of two hydrogen atoms[+2 Da]). Solution: You must redesign your assay buffer. Switch to non-reducing conditions if the target protein permits. If a reducing environment is strictly required for enzyme stability, utilize a milder agent like 2-mercaptoethanol (BME) at the lowest effective concentration (e.g., 0.1 mM) and limit the incubation time.

Q2: My stock solutions in DMSO turn from pale yellow to dark brown after a week on the benchtop, and HPLC shows multiple new peaks.

Cause: Indole cores are notoriously photolabile. When exposed to ambient UV/Vis light, the molecule undergoes photo-oxidation. The excited state of the indole can transfer energy to dissolved molecular oxygen, generating highly reactive singlet oxygen ( 1O2​ )[5]. This singlet oxygen attacks the electron-rich C2-C3 double bond of the pyrrole ring, leading to dioxetane intermediates, ring-opening reactions, and subsequent oligomerization[4][7]. Solution: This is a classic photo-degradation cascade. Stock solutions must be prepared in anhydrous DMSO, aliquoted into amber glass vials , and stored at -20°C[2][6]. All benchtop handling should be performed under low-light conditions.

Q3: During formulation in aqueous physiological buffers (pH 7.4), the compound slowly degrades over 24 hours even in the dark.

Cause: The primary alcohol at the C2 position (the methanol group) is prone to transition-metal-catalyzed auto-oxidation in aqueous environments, converting the 2-methanol into a 3H-indole-2-carbaldehyde tautomer[3]. Trace heavy metals present in standard buffer salts catalyze this oxidation in the presence of dissolved oxygen. Solution: Degas your aqueous buffers by sparging with nitrogen or argon for 15 minutes prior to adding the compound. Supplement the buffer with 1 mM EDTA to chelate trace transition metals. Always prepare aqueous working solutions immediately before the experiment[2].

Degradation Pathways Visualization

The following diagram illustrates the causality behind the experimental failures described above, mapping the specific functional group vulnerabilities to their respective stress conditions.

G A (4-Methyl-7-nitro-1H-indol-2-yl)methanol (Intact Compound) B 7-Amino Derivative (Loss of Activity) A->B Reducing Agents (DTT/TCEP) C Indole-2-carbaldehyde (Oxidation Product) A->C Trace Metals / O2 (Aqueous Buffers) D Ring-Opened/Oligomeric Photoproducts A->D UV/Vis Light (Photo-oxidation)

Caption: Degradation pathways of (4-Methyl-7-nitro-1H-indol-2-yl)methanol under experimental stress.

Standard Operating Procedures (SOPs)

To ensure a self-validating system where experimental errors are minimized, strictly adhere to the following methodologies.

Protocol A: Preparation and Storage of Master Stock Solutions

Objective: To create a stable, oxidation-resistant stock solution for long-term use.

  • Preparation of Environment: Purge a desiccator or glove box with inert gas (Nitrogen or Argon). Ensure ambient lighting is dimmed or use yellow safety lights.

  • Solvent Preparation: Use only anhydrous, amine-free Dimethyl Sulfoxide (DMSO) (≥99.9% purity). Sparge the DMSO with Argon for 10 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid (4-Methyl-7-nitro-1H-indol-2-yl)methanol powder and transfer it to a dark amber glass vial. Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). Vortex gently until fully dissolved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to prevent freeze-thaw degradation.

  • Storage: Blanket the headspace of each tube with Argon before sealing. Store immediately at -20°C or -80°C.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation Profiling)

Objective: To validate the chromatographic separation of the parent compound from its degradation products prior to running critical assays[1][6].

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Acidic Stress: Mix 0.5 mL of stock with 0.5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection[6].

  • Basic Stress: Mix 0.5 mL of stock with 0.5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection[6].

  • Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours[1].

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz vial to UV/Vis light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter)[6].

  • Analysis: Inject all stressed samples alongside a freshly prepared control into an HPLC system equipped with a UV/Vis or PDA detector. Ensure the method provides baseline resolution between the parent peak and all generated degradants.

References

  • ACS Publications. "Photochemical Aging of Indole SOA: Implications for Volatility and Optical Properties." ACS Earth and Space Chemistry. Available at: [Link]

  • Royal Society of Chemistry. "Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine." Photochemical & Photobiological Sciences. Available at: [Link]

  • PubMed/NIH. "Light-induced oxidation of tryptophan and histidine. Reactivity of aromatic N-heterocycles toward triplet-excited flavins." Journal of Physical Chemistry B. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of (4-Methyl-7-nitro-1H-indol-2-yl)methanol Derivatives

Welcome to the Technical Support Center. This guide is designed for neuroscientists, electrophysiologists, and drug development professionals utilizing (4-Methyl-7-nitro-1H-indol-2-yl)methanol—the core photolabile protec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for neuroscientists, electrophysiologists, and drug development professionals utilizing (4-Methyl-7-nitro-1H-indol-2-yl)methanol—the core photolabile protecting group precursor for widely used MNI-caged compounds (e.g., MNI-glutamate). While MNI cages exhibit excellent quantum yields and rapid release kinetics, their primary limitation is severe off-target antagonism at inhibitory receptors[1][2]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome these experimental hurdles.

Section 1: Mechanistic FAQs - Understanding the Off-Target Effects

Q1: Why do MNI-caged neurotransmitters antagonize GABA-A receptors? A: The off-target antagonism is fundamentally driven by structural causality. The proximity of the zwitterionic functions (COO– and NH3+) on the caged neurotransmitter, combined with the bulky, lipophilic 4-methyl-7-nitroindole/indoline ring, closely mimics the curved conformation of γ-aminobutyric acid (GABA) when it binds to the[3]. Because target glutamate receptors have low affinities, uncaging requires high working concentrations (0.25 to 1.0 mM)[2]. This concentration gradient drives competitive antagonism at GABA-A receptors, abolishing inhibitory post-synaptic currents (IPSCs) and shifting the neuronal network into an excited,[1].

Q2: Are all nitroindolinyl-caged compounds equally antagonistic? A: No, but most first- and second-generation probes exhibit this behavior. For instance, CDNI-glutamate (which incorporates a second nitro group to increase the photocleavage rate) causes severe off-target effects at the 3–12 mM concentrations required for experiments[3]. Alternative chemistries, such as , show reduced antagonism (~50% reduction of IPSCs at 300 μM compared to ~80% for MNI-glutamate), but they do not eliminate the off-target binding entirely[4].

G MNI MNI-Caged Glutamate (High Concentration) GABAA GABA-A Receptor MNI->GABAA Binds off-target Blockade Competitive Antagonism (Receptor Blockade) GABAA->Blockade IPSC Abolished IPSCs Blockade->IPSC Reduces inhibition Epilepsy Epileptiform-like Network Activity IPSC->Epilepsy Shifts excitation balance

Mechanistic pathway of MNI-caged glutamate inducing off-target epileptiform activity.

Section 2: Troubleshooting & Mitigation Strategies

Q3: How can I minimize GABA-A antagonism in acute brain slice preparations? A: For in vitro or ex vivo slice physiology, the most immediate troubleshooting step is the co-application of the sodium channel blocker tetrodotoxin (TTX)[1][2]. By blocking action potential-driven network excitability, you isolate miniature post-synaptic currents (mEPSCs) and prevent runaway epileptiform activity. Alternatively, utilizing two-photon excitation (2PE) allows you to reduce the bath concentration of the caged compound due to the high spatial precision of the laser, thereby minimizing off-target receptor occupancy[5].

Q4: I am moving to in vivo optofluidic experiments where TTX cannot be used. How do I proceed? A: TTX will paralyze the animal, making it completely incompatible with in vivo behavioral assays[1]. To achieve true bio-inertness, you must use a "cloaked" caged compound. Recent advancements involve attaching a fifth-generation (G5) polycarboxylate dendrimer to the MNI-Glu probe to form[2][6]. The massive steric bulk of the dendrimer physically prevents the caged molecule from entering the GABA-A receptor binding pocket, rendering it biologically inert up to 1 mM concentrations while preserving its photochemical properties[2][7].

Section 3: Quantitative Data & Compound Selection

To assist in experimental design, the following table summarizes the properties and off-target profiles of common caged compounds derived from indole/indoline and alternative scaffolds.

Caged CompoundPhotolysis SourceGABA-A Antagonism (IC50)Off-Target Mitigation StrategyRecommended Application
MNI-Glutamate UV / 2PE (720 nm)High (~105-500 μM)[5]Co-apply TTX; use 2PEIn vitro single-spine mapping
CDNI-Glutamate UV / 2PEHigh (Requires 3-12 mM)[3]Cage alternative functional groups[3]In vitro fast kinetics studies
RuBi-Glutamate Visible / 2PEModerate (~50% block at 300 μM)[4]Lower working concentrationIn vitro visible-light uncaging
G5-MNI-Glutamate UV (410 nm) / 2PENone (Inert up to 1.0 mM)[2]Dendrimer cloaking (Steric hindrance)[2]In vivo optofluidics / behavior

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow these step-by-step methodologies to validate your caged compounds before proceeding to complex behavioral assays.

Protocol 1: Validating GABA-A Bio-Inertness via Patch-Clamp Electrophysiology

Purpose: To verify that your synthesized or purchased caged compound does not antagonize inhibitory currents before use.

  • Preparation: Prepare acute hippocampal slices (e.g., mouse CA1 region) and perfuse with artificial cerebrospinal fluid (ACSF)[1].

  • Isolation of Currents: Add APV (40 μM) and CNQX (20 μM) to the ACSF to block NMDA and AMPA receptors, successfully isolating GABAergic currents[8].

  • Baseline Recording: Patch a CA1 pyramidal neuron in voltage-clamp mode (holding at +40 mV). Use an external bipolar stimulation electrode to evoke baseline inhibitory post-synaptic currents (IPSCs)[8].

  • Compound Application: Bath-apply the caged compound (e.g., G5-MNI-Glu) at your target working concentration (e.g., 1.0 mM)[2].

  • Validation: Record evoked IPSCs. A self-validating, bio-inert compound will show a ≤5% reduction in IPSC amplitude compared to baseline. If a >50% reduction occurs (typical of uncloaked MNI-Glu), the compound is off-target and strictly requires TTX for slice use[4].

Protocol 2: In Vivo Optofluidic Delivery of Cloaked Caged Glutamate

Purpose: To perform real-time phasic manipulation of behavior without epileptiform artifacts.

  • Device Preparation: Load an optofluidic device (combining a microfluidic channel and an optical fiber) with 1.0 mM G5-MNI-Glu dissolved in sterile ACSF[2].

  • Surgical Implantation: Stereotaxically implant the optofluidic probe into the target brain region (e.g., Ventral Tegmental Area, VTA) of the rodent[2].

  • Delivery & Uncaging: During the behavioral task (e.g., conditioned place preference), infuse the compound at a controlled flow rate. Simultaneously, deliver 410 nm laser pulses (1P photolysis) through the optical fiber to uncage the glutamate[1][6].

  • Verification: Monitor animal behavior. The absence of seizure-like motor artifacts confirms the successful evasion of GABA-A off-target effects[1].

Workflow Step1 1. Synthesize G5-MNI-Glu (Cloaked Compound) Step2 2. In Vitro Validation (Patch-Clamp IPSCs) Step1->Step2 Confirm Bio-inertness Step3 3. Load Optofluidic Device (1.0 mM Concentration) Step2->Step3 Pass (No GABA-A block) Step4 4. In Vivo Implantation (e.g., VTA region) Step3->Step4 Step5 5. 410nm Laser Photolysis & Behavioral Readout Step4->Step5 Uncage Glutamate

Step-by-step workflow for validating and deploying cloaked caged compounds in vivo.

References

  • Durand-de Cuttoli, R., et al. "Optofluidic control of rodent learning using cloaked caged glutamate." Proceedings of the National Academy of Sciences (2020). URL:[Link]

  • Guruge, C., et al. "Improved Synthesis of Caged Glutamate and Caging Each Functional Group." ACS Chemical Neuroscience (2018). URL:[Link]

  • Fino, E., et al. "RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines." Frontiers in Neural Circuits (2009). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Nitration of (4-methyl-1H-indol-2-yl)methanol

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The nitration of substituted indoles, such as (4-methyl-1H-indol-2-yl)methanol, presents a unique set of challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The nitration of substituted indoles, such as (4-methyl-1H-indol-2-yl)methanol, presents a unique set of challenges due to the molecule's high reactivity, multiple potential reaction sites, and sensitivity to harsh conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of my indole substrate resulting in a low yield and a dark, tarry substance?

This is the most common issue encountered during indole nitration. The indole nucleus is exceptionally electron-rich, making it highly susceptible to acid-catalyzed polymerization.[1][2][3]

  • Causality: Under strongly acidic conditions (e.g., conventional HNO₃/H₂SO₄ mixtures), the indole ring, particularly at the C-3 position, can be protonated. This forms a reactive indoleninium cation which acts as an electrophile, attacking another neutral indole molecule. This initiates a chain reaction, leading to the formation of insoluble, high-molecular-weight polymers, which appear as a dark tar.[1][4]

  • Solution: The key is to avoid strongly acidic conditions. Employing milder, non-acidic nitrating agents is crucial for preventing polymerization and preserving your starting material.[1][2] Additionally, maintaining meticulous control over the reaction temperature—keeping it as low as feasible (e.g., 0 °C to -20 °C)—will significantly suppress the rate of these unwanted side reactions.[1]

Q2: I'm observing a mixture of nitrated isomers. How can I improve the regioselectivity for a specific position?

Regioselectivity in indole nitration is a delicate balance of electronics, sterics, and reaction conditions. The indole ring has several nucleophilic sites, primarily C-3, C-5, C-6, and N-1.[2]

  • Understanding the Electronics: For an unsubstituted indole, the C-3 position is the most electronically favored site for electrophilic attack under non-acidic conditions. This is because the cationic intermediate (the σ-complex) formed during C-3 attack effectively delocalizes the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring, making it the most stable intermediate.[5][6]

  • Controlling Regioselectivity for (4-methyl-1H-indol-2-yl)methanol:

    • To Favor C-3 Nitration: This is the expected outcome under mild, non-acidic conditions. The C-4 methyl group is electron-donating, further activating the ring, but the inherent electronic preference for C-3 typically dominates. Use reagents like tetramethylammonium nitrate with trifluoroacetic anhydride (TFAA) or benzoyl nitrate at low temperatures.[2][7][8]

    • To Favor Benzene-Ring Nitration (C-5, C-6, or C-7): Nitration on the benzene ring becomes competitive under strongly acidic conditions. Protonation at C-3 deactivates the pyrrole ring, redirecting the electrophile (NO₂⁺) to the less-deactivated benzene ring.[2][8] For 4-methylindole, nitration at the C-6 position is a known possibility.[9] However, the presence of the C-2 hydroxymethyl group makes the use of strong acids highly risky, as it could lead to degradation or side reactions. If benzene-ring nitration is the goal, an N-protection strategy followed by nitration under carefully controlled acidic conditions might be necessary, though this would require significant methods development.

Q3: Is the hydroxymethyl group at the C-2 position stable during the reaction?

The stability of the C-2 hydroxymethyl group is a critical consideration. Alcohols can be sensitive to acidic conditions, where they may undergo protonation followed by dehydration to form a carbocation, leading to undesired rearrangements or polymerization.

  • Under Mild, Non-Acidic Conditions: The hydroxymethyl group is generally expected to be stable. The protocols recommended in this guide (see below) utilize conditions that avoid strong Brønsted acids, thereby minimizing the risk of side reactions involving this functional group.

  • Under Strongly Acidic Conditions: The use of reagents like HNO₃/H₂SO₄ is strongly discouraged. The acidic environment could easily lead to the loss of the hydroxymethyl group or other unforeseen degradation pathways, contributing to the formation of complex product mixtures and low yields.[4][10]

Q4: What are the most effective nitrating agents for this specific substrate?

The choice of nitrating agent is paramount for success. The goal is to use a reagent that is electrophilic enough to nitrate the activated indole ring but not so aggressive that it causes polymerization or degradation.

Nitrating Agent SystemAcidityTypical SelectivityAdvantagesDisadvantages
HNO₃ / H₂SO₄ Strongly AcidicBenzene Ring (C-5/C-6)[2][8]Inexpensive, powerful.Not Recommended. Causes severe polymerization and degradation of sensitive indoles.[1][3]
Benzoyl Nitrate Non-AcidicC-3 Position[2][8]Good for selective C-3 nitration, minimizes polymerization.Must be prepared in situ; requires careful handling.
Acetyl Nitrate Mildly AcidicC-3 Position[1][3]Effective and relatively common.Can still be too harsh for very sensitive substrates; prepared in situ.
(CH₃)₄NNO₃ / TFAA Non-AcidicC-3 Position[7][11]Highly Recommended. Excellent for selective C-3 nitration under very mild, non-metallic conditions.[7] Generates trifluoroacetyl nitrate in situ.Reagents are more expensive. Steric hindrance at C-4 can lower yields.[7][11]
Q5: My reaction seems to work, but purification is a major challenge. How can I effectively isolate my product?

Purification of nitroindoles can be complicated by the presence of polar, colored impurities and unreacted starting material.

  • Workup: After quenching the reaction (typically with an ice-water mixture or a bicarbonate solution), ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[12][13] A wash with a dilute sodium bicarbonate solution can help remove residual acid, and a brine wash will aid in removing water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[12]

  • Column Chromatography: This is the most common method for purification.[13][14][15]

    • Stationary Phase: Silica gel is standard.

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is a good starting point. For polar nitroindoles, you may need to add a small amount of methanol to the eluent system (e.g., 1-5% MeOH in DCM).[13][14][16] Monitor the separation carefully using TLC.

  • Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step to obtain highly pure material.[2][3]

Visualized Reaction Pathways & Troubleshooting

The nitration of (4-methyl-1H-indol-2-yl)methanol is a competitive process. The chosen conditions dictate which pathway is favored.

G SM (4-methyl-1H-indol-2-yl)methanol C3_Product Desired Product (3-Nitro Derivative) SM->C3_Product Mild, Non-Acidic Conditions ((CH₃)₄NNO₃ / TFAA, <0 °C) FAVORED PATHWAY Polymer Polymeric Tar SM->Polymer Strong Acid (H⁺) High Temperature SIDE REACTION BZ_Product Benzene-Ring Isomers (e.g., 6-Nitro) SM->BZ_Product Strong Acid (H⁺) (Protonation at C-3) SIDE REACTION Degradation Degradation Products (Loss of -CH2OH) SM->Degradation Harsh Acidic Conditions SIDE REACTION

Caption: Reaction pathways for the nitration of (4-methyl-1H-indol-2-yl)methanol.

G start Problem: Low Yield / Impure Product check_tar Is a dark tar present? start->check_tar check_isomers Is it a mixture of isomers? check_tar->check_isomers No sol_tar sol_tar check_tar->sol_tar Yes check_sm Is starting material present? check_isomers->check_sm No sol_isomers Indication: Poor Regioselectivity Action: 1. Ensure non-acidic conditions to favor C-3. 2. Maintain low temperature. check_isomers->sol_isomers Yes sol_sm Indication: Incomplete Reaction Action: 1. Check reagent stoichiometry. 2. Slightly increase reaction time. 3. Ensure anhydrous conditions. check_sm->sol_sm Yes end Optimized Reaction check_sm->end No sol_tar->end sol_isomers->end sol_sm->end

Caption: Troubleshooting workflow for optimizing the nitration reaction.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the C-3 nitro derivative while minimizing side reactions. It is based on a validated, mild, and non-acidic method.[7][11]

Protocol: Selective C-3 Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride

Materials:

  • (4-methyl-1H-indol-2-yl)methanol (1.0 mmol, 1 equiv.)

  • Tetramethylammonium nitrate ((CH₃)₄NNO₃) (1.2 mmol, 1.2 equiv.)

  • Trifluoroacetic anhydride (TFAA) (1.5 mmol, 1.5 equiv.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve (4-methyl-1H-indol-2-yl)methanol (1.0 mmol) and tetramethylammonium nitrate (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add trifluoroacetic anhydride (1.5 mmol) dropwise to the cooled solution over 5-10 minutes. Note: This in situ generates trifluoroacetyl nitrate, the active electrophile.[7]

  • Reaction Monitoring: Maintain the reaction temperature at 0 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL) while the flask is still in the ice bath. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in petroleum ether) to afford the pure 4-methyl-3-nitro-1H-indol-2-yl)methanol.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • BenchChem. (2025). Challenges and solutions in the synthesis of 3-nitroindole. BenchChem.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • Ali, I., et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2020).
  • Reddit. (2023).
  • Milenkovic, D., et al. (2024).

Sources

Optimization

troubleshooting mass spectrometry fragmentation of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Welcome to the Advanced Troubleshooting Guide for the mass spectrometric analysis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol . This guide is engineered for drug development professionals and analytical chemists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the mass spectrometric analysis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol . This guide is engineered for drug development professionals and analytical chemists. It bypasses basic instrument operation to focus on the specific physicochemical behaviors of nitro-substituted, hydroxymethyl-functionalized indoles in the gas phase.

Diagnostic Overview & Mechanistic Causality

The fragmentation of (4-Methyl-7-nitro-1H-indol-2-yl)methanol is dictated by two highly reactive functional groups competing for charge and energy dissipation:

  • The C2-Hydroxymethyl Group: This benzylic-like position is highly labile. Upon activation, it readily undergoes dehydration (-18 Da) or formaldehyde elimination (-30 Da) to form a stable, conjugated even-electron system.

  • The C7-Nitro Group: Nitroaromatics are notorious for their complex gas-phase chemistry. The strongly electron-withdrawing nature of the nitro group suppresses protonation in Positive Electrospray Ionization (ESI+), but excellently stabilizes the deprotonated [M-H]⁻ anion in Negative ESI (ESI-). During Collision-Induced Dissociation (CID), the nitro group frequently expels open-shell molecules like NO• and NO₂•, leading to the formation of distonic radical anions [1].

Quantitative Fragmentation Summary

Below is the self-validating data matrix for the expected ESI(-) fragments. Use the exact masses to calibrate your High-Resolution Mass Spectrometry (HRMS) methods.

Fragment IdentityIon TypeNominal m/z (ESI-)Exact m/zCausality / Mechanism
Precursor [M-H]⁻205205.062Deprotonation of indole N-H
[M-H - H₂O]⁻ Even-electron187187.051Dehydration of C2-hydroxymethyl
[M-H - NO]•⁻ Radical anion175175.062Expulsion of NO• from C7-nitro
[M-H - CH₂O]⁻ Even-electron175175.051Elimination of formaldehyde
[M-H - NO₂]•⁻ Radical anion159159.062Expulsion of NO₂• from C7-nitro

Mechanistic Pathway Visualization

Fragmentation_Pathways Precursor [M-H]- Precursor m/z 205.06 Loss_NO [M-H - NO]•- m/z 175.06 Precursor->Loss_NO -NO (30 Da) Nitro Cleavage Loss_CH2O [M-H - CH2O]- m/z 175.05 Precursor->Loss_CH2O -CH2O (30 Da) Hydroxymethyl Cleavage Loss_NO2 [M-H - NO2]•- m/z 159.06 Precursor->Loss_NO2 -NO2 (46 Da) Nitro Cleavage Loss_H2O [M-H - H2O]- m/z 187.05 Precursor->Loss_H2O -H2O (18 Da) Hydroxymethyl Cleavage Radical_Anion Distonic Radical Anion (Stable Intermediate) Loss_NO->Radical_Anion Indole_Core Substituted Indole Core (Even-Electron Ion) Loss_CH2O->Indole_Core Loss_NO2->Radical_Anion Loss_H2O->Indole_Core

Primary ESI(-) fragmentation pathways for (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Troubleshooting FAQs

Q: My overall signal intensity is extremely poor in standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid). How can I improve it? A: Switch to negative ionization mode (ESI-). Causality: The strongly electron-withdrawing C7-nitro group pulls electron density away from the indole core. This significantly lowers the basicity of the indole nitrogen, hindering protonation in ESI+ [2]. Conversely, this same electron-withdrawing effect excellently stabilizes the deprotonated [M-H]⁻ anion. Solution: Change your mobile phase modifier to a weak base, such as 0.01% to 0.1% Ammonium Hydroxide (NH₄OH), to drive the equilibrium toward deprotonation before the droplets enter the mass spectrometer.

Q: Why is my precursor ion signal (m/z 205 for [M-H]⁻) almost non-existent, but I see strong peaks at m/z 187 and 159? A: This indicates excessive in-source fragmentation. Causality: The C2-hydroxymethyl group is highly labile. The thermal energy of the source and the potential difference in the sampling cone can provide enough internal energy to dehydrate the molecule (-18 Da) or expel NO₂• (-46 Da) before it reaches the first quadrupole [1]. Solution: Systematically lower the Declustering Potential (DP), Cone Voltage, or Capillary Temperature until the m/z 205 peak becomes the base peak in your MS1 spectrum.

Q: I am observing a mass shift of -30 Da. How can I confirm if it is a loss of NO• from the nitro group or CH₂O from the hydroxymethyl group? A: Both neutral losses result in a nominal -30 Da shift, creating isobaric interferences. Causality: The nitro group undergoes characteristic radical expulsion of NO•, while the hydroxymethyl group can eliminate formaldehyde (CH₂O) [3]. Solution: Utilize HRMS. The exact mass loss for NO• is 29.998 Da, whereas CH₂O is 30.011 Da. If HRMS is unavailable, perform an orthogonal MS³ experiment: isolate the m/z 187 ([M-H - H₂O]⁻) fragment and subject it to secondary CID. If a subsequent -30 Da loss occurs, it must be NO•, as the hydroxymethyl oxygen has already been eliminated.

Standard Operating Protocols (SOPs)

SOP: Self-Validating ESI-MS/MS Optimization for Nitroindoles

This protocol is designed as a closed-loop, self-validating system to ensure that the parameters you select are analyzing the intact molecule, not an in-source artifact.

Phase 1: System Blank & Calibration Verification

  • Step 1.1: Infuse a 50:50 MeOH:H₂O (0.1% NH₄OH) blank at 10 µL/min.

  • Step 1.2: Monitor m/z 205 in MS1. Validation Check: Background signal must be <1e3 cps to ensure no isobaric contamination is present in the lines.

Phase 2: Source Tuning (Minimizing In-Source Fragmentation)

  • Step 2.1: Introduce 1 µg/mL of (4-Methyl-7-nitro-1H-indol-2-yl)methanol via a T-junction with the LC flow.

  • Step 2.2: Set Declustering Potential (DP) to 10 V and Capillary Temperature to 250°C.

  • Step 2.3: Incrementally ramp DP by 5 V steps up to 80 V.

  • Step 2.4: Plot the intensity of m/z 205 against m/z 187. Validation Check: Lock the DP at the voltage exactly 5 V below the point where the m/z 187 (dehydration) trajectory crosses the m/z 205 trajectory.

Phase 3: Collision-Induced Dissociation (CID) & Orthogonal Validation

  • Step 3.1: Isolate m/z 205 in Q1 (0.7 Da isolation window).

  • Step 3.2: Ramp Collision Energy (CE) from 10 eV to 50 eV in Q2 using Argon or Nitrogen collision gas.

  • Step 3.3: Orthogonal Validation (MS³): To definitively assign the m/z 175 peak, isolate the m/z 187 fragment in a subsequent MS³ experiment. If a peak at m/z 157 appears (187 - 30), it confirms NO• loss is an independent pathway from CH₂O loss.

ESI_Optimization_Workflow Step1 1. Prepare 1 µg/mL Analyte in MeOH/H2O Step2 2. Direct Infusion (10 µL/min) Step1->Step2 Step3 3. Select ESI(-) Add 0.1% NH4OH Step2->Step3 Step4 4. Ramp Declustering Potential (DP) Step3->Step4 Step5 5. Monitor m/z 205.06 [M-H]- Step4->Step5 Step6 6. Ramp Collision Energy (CE) Step5->Step6 Step7 7. Record MS/MS Spectra Step6->Step7

Workflow for self-validating ESI-MS/MS optimization of nitroindole derivatives.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.[Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Cytotoxicity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol in Cell Lines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Methyl-7-nitro-1H-indol-2-yl)methanol. This guide is designed to provide in-depth troubleshooting st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Methyl-7-nitro-1H-indol-2-yl)methanol. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the challenges associated with the in vitro cytotoxicity of this compound. Our goal is to equip you with the knowledge to identify, characterize, and mitigate cytotoxic effects to ensure the accuracy and reliability of your experimental data.

I. Understanding the Compound: (4-Methyl-7-nitro-1H-indol-2-yl)methanol

(4-Methyl-7-nitro-1H-indol-2-yl)methanol belongs to the indole derivative family, a class of compounds with a wide range of biological activities. The presence of a nitro group on the indole ring is a key structural feature that can significantly influence its chemical properties and biological effects. Nitroaromatic compounds are known to undergo metabolic reduction in cells, which can lead to the formation of reactive intermediates.[1][2] This process can contribute to cellular stress and, ultimately, cytotoxicity. The cytotoxic potential of nitro-indole derivatives has been explored in the context of anticancer research, where they have been shown to induce cell cycle arrest and increase intracellular reactive oxygen species (ROS).[3]

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with (4-Methyl-7-nitro-1H-indol-2-yl)methanol in cell culture.

Q1: My initial screens show high cytotoxicity with (4-Methyl-7-nitro-1H-indol-2-yl)methanol across multiple cell lines, even at low concentrations. What are the first troubleshooting steps?

A1: High cytotoxicity at the outset of your experiments requires a systematic approach to rule out experimental artifacts before concluding it's an intrinsic property of the compound.

Initial Verification Checklist:

  • Concentration Calculation and Dilution Verification: Meticulously double-check all calculations for stock solutions and serial dilutions. A simple miscalculation can lead to significantly higher concentrations than intended.

  • Solvent Toxicity Assessment: Ensure the final concentration of your solvent (e.g., DMSO) is well below the tolerance level for your specific cell lines.[4] Typically, DMSO concentrations should be kept below 0.5%, although some cell lines can be sensitive to even lower concentrations.[5] Run a vehicle-only control to assess the baseline cytotoxicity of the solvent.

  • Compound Solubility and Stability: Visually inspect your culture wells for any signs of compound precipitation, which can lead to inaccurate effective concentrations and may itself be cytotoxic.[6] Indole derivatives can have poor aqueous solubility. Additionally, confirm the stability of the compound in your culture medium over the duration of the experiment, as degradation products could be more toxic.[4]

  • Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT).[4][6] This can manifest as a false positive or negative signal. Include appropriate assay controls, such as the compound in cell-free medium, to test for direct chemical interference with the assay reagents.

Q2: How can I determine if the observed effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

A2: Distinguishing between cytotoxicity and cytostaticity is crucial for understanding the compound's mechanism of action.[4]

  • Cytotoxicity results in a decrease in the percentage of viable cells and a reduction in the total cell number over time.[4]

  • Cytostaticity leads to a plateau in the total cell number, while the percentage of viable cells remains high.[4]

To differentiate between these effects, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a fluorescence-based live/dead stain) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT®).

Q3: What are the likely mechanisms of cytotoxicity for a nitro-indole compound like (4-Methyl-7-nitro-1H-indol-2-yl)methanol?

A3: While the specific mechanism for this compound requires experimental validation, the presence of the nitroaromatic group suggests several potential pathways.

  • Nitro-oxidative Stress: A primary mechanism for the toxicity of nitroaromatic compounds is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through metabolic reduction of the nitro group.[7][8][9] This can lead to damage of cellular macromolecules like DNA, proteins, and lipids, ultimately triggering cell death.[7] Studies on other nitro-indole derivatives have shown an increase in intracellular ROS levels.[3]

  • Apoptosis Induction: Many cytotoxic compounds, including indole derivatives, induce programmed cell death (apoptosis).[10] This can be triggered by various cellular stresses, including DNA damage and oxidative stress. Key indicators of apoptosis include caspase activation, phosphatidylserine externalization, and DNA fragmentation.

  • Off-Target Effects: At higher concentrations, compounds can interact with unintended biological molecules, leading to unforeseen cytotoxic effects.[11]

Q4: I'm observing a U-shaped dose-response curve where cell viability appears to increase at higher concentrations. What could be causing this?

A4: This is a common artifact in in vitro cytotoxicity assays and can be attributed to several factors:[6]

  • Compound Precipitation: At high concentrations, the compound may be precipitating out of the solution. These precipitates can interfere with the optical readings of plate-based assays, leading to an artificially inflated viability signal.[6]

  • Direct Chemical Interference: The compound itself might be chemically reducing the assay reagent (e.g., MTT, resazurin), leading to a color change that is independent of cellular metabolic activity.[6] This results in a false positive for cell viability.

  • Off-Target Effects: At very high concentrations, the compound might have off-target effects that counteract its primary cytotoxic mechanism or interfere with the assay chemistry.[6]

III. Troubleshooting and Optimization Guide

This section provides a structured approach to troubleshooting common issues and optimizing your experimental protocols.

Troubleshooting High or Variable Cytotoxicity
Problem Potential Cause Recommended Action
High cytotoxicity at low concentrations Intrinsic toxicity of the compound.Perform a detailed dose-response curve to accurately determine the IC50 value. Consider reducing the incubation time. If a specific mechanism is suspected (e.g., oxidative stress), co-treatment with a known cytoprotective agent like N-acetylcysteine could be explored.[4]
Cell death observed only in specific cell lines Cell line-specific sensitivity.Investigate the expression of potential drug targets or metabolic enzymes in the different cell lines. The genetic background and signaling pathways can vary significantly between cell lines, influencing their response to cytotoxic agents.[12]
Variable cytotoxicity between experiments Experimental variability.Standardize cell seeding density and passage number.[13] Ensure consistent incubation times and conditions (temperature, CO2, humidity). Always use freshly prepared compound dilutions for each experiment.
Compound precipitation in culture medium Poor solubility of the compound.Test the solubility of the compound in the culture medium before the experiment. Consider using a lower concentration range or exploring solubility enhancement techniques.
Experimental Workflow for Investigating Cytotoxicity

The following diagram outlines a logical workflow for characterizing the cytotoxic effects of (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

cytotoxicity_workflow cluster_initial_screen Initial Screening cluster_mechanism Mechanism of Action cluster_confirmation Confirmation & Further Analysis A Dose-Response & Time-Course (e.g., MTT Assay) B Apoptosis vs. Necrosis (Annexin V/PI Staining) A->B Characterize Cell Death D Oxidative Stress (ROS/RNS Detection) A->D Investigate Potential Mechanism C Caspase Activation (Caspase-Glo Assay) B->C Confirm Apoptotic Pathway E Cell Cycle Analysis B->E Assess Effects on Proliferation F Mitochondrial Membrane Potential C->F Investigate Mitochondrial Involvement

Caption: A logical workflow for characterizing compound-induced cytotoxicity.

IV. Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments to investigate the cytotoxicity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16]

Materials:

  • 96-well tissue culture plates

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of (4-Methyl-7-nitro-1H-indol-2-yl)methanol in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

Protocol 2: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[18]

Materials:

  • 6-well tissue culture plates

  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in a 6-well plate with the compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 × 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[6]

  • Analysis: Add 400 µL of 1X Binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

Caspases are a family of proteases that play a crucial role in apoptosis.[20] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which carry out the dismantling of the cell.[21][22]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with (4-Methyl-7-nitro-1H-indol-2-yl)methanol as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Hypothesized Signaling Pathway for Cytotoxicity

The following diagram illustrates a potential signaling pathway for the cytotoxicity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol, focusing on the induction of nitro-oxidative stress and apoptosis.

cytotoxicity_pathway compound (4-Methyl-7-nitro-1H-indol-2-yl)methanol reduction Metabolic Reduction of Nitro Group compound->reduction ros_rns Increased ROS/RNS (Nitro-oxidative Stress) reduction->ros_rns damage Cellular Damage (DNA, Proteins, Lipids) ros_rns->damage mitochondria Mitochondrial Dysfunction damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A hypothesized pathway of compound-induced cytotoxicity.

V. Conclusion

Addressing the cytotoxicity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol requires a multifaceted approach that combines careful experimental design, robust troubleshooting, and a clear understanding of the potential underlying mechanisms. By systematically ruling out experimental artifacts and employing a suite of well-characterized assays, researchers can confidently assess the true cytotoxic potential of this compound and gain valuable insights into its mode of action. This technical guide serves as a comprehensive resource to support your research endeavors and facilitate the generation of high-quality, reproducible data.

VI. References

  • Boster Biological Technology. (2024, November 12). Flow Cytometry with Annexin V/PI Staining: A Comprehensive Guide. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Commons. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Singh, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2415-2426. Retrieved from [Link]

  • Rahman, M. M., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Common Issues in Drug Toxicity Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • MDPI. (2023, January 30). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • MDPI. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Nitrative and Oxidative Stress in Cell Death and Human Diseases. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the Total Methanol Extract, Its Respective Fractions,.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Retrieved from [Link]

  • I.R.I.S. (2023). Nitro-oxidative stress induced by Environmental Contaminants in human cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 12). Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Activation and Inhibition. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. Retrieved from [Link]

  • Journal of King Saud University. (2025, May 31). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from [Link]

  • ACS Publications. (2013, November 8). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. Retrieved from [Link]

  • Research Square. (2017, July 30). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Retrieved from [Link]

  • Hardy Lab. (2016, November 23). Dual Site Phosphorylation of Caspase-7 by PAK2 Blocks Apoptotic Activity by Two Distinct Mechanisms. Retrieved from [Link]

  • PubMed. (2022, March 26). Inflammation and Nitro-oxidative Stress as Drivers of Endocannabinoid System Aberrations in Mood Disorders and Schizophrenia. Retrieved from [Link]

  • PubMed. (n.d.). Caspase-7 mediates caspase-1-induced apoptosis independently of Bid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines. Retrieved from [Link]

  • MDPI. (2022, September 28). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase Activation and Inhibition. Retrieved from [Link]

Sources

Optimization

minimizing by-product formation in (4-Methyl-7-nitro-1H-indol-2-yl)methanol synthesis

Welcome to the Technical Support Center for Indole Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing (4-Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing (4-Methyl-7-nitro-1H-indol-2-yl)methanol .

The primary challenge in this workflow is achieving the chemoselective reduction of the C2-ester (or carboxylic acid) to a primary alcohol without triggering the premature reduction of the highly reactive C7-nitro group.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I seeing massive over-reduction (amine formation) when using standard LiAlH₄? A: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective hydride donor. While it rapidly attacks the ester carbonyl to form the desired primary alcohol via a tetrahedral intermediate 1, it simultaneously acts on the highly electrophilic nitro group. The thermodynamic driving force for the reduction of aromatic nitro compounds to anilines is exceptionally high 2. Consequently, LiAlH₄ will aggressively convert your starting material into the unwanted by-product: (7-amino-4-methyl-1H-indol-2-yl)methanol.

Q2: How can I chemoselectively reduce the C2-ester while preserving the C7-nitro group? A: You must decouple the reduction potentials of the two functional groups by using a Lewis acid-activated borohydride system. Sodium borohydride (NaBH₄) alone is too mild to reduce an ester. However, by adding anhydrous calcium chloride (CaCl₂), you generate calcium borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion strongly coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity, while the borohydride delivers the hydride. This system effectively reduces the ester while leaving the nitro group completely untouched [[3]]().

Q3: I attempted a DIBAL-H reduction, but I ended up with a complex mixture of aldehyde and alcohol. Why? A: Diisobutylaluminum hydride (DIBAL-H) is highly sensitive to stoichiometry and temperature. It is typically employed at strictly controlled cryogenic temperatures (-78 °C) to arrest the reduction at the aldehyde stage 4. If you push the reaction to room temperature or use excess equivalents to force primary alcohol formation, DIBAL-H loses its chemoselectivity, leading to partial nitro group interaction and incomplete ester conversion.

Q4: My reaction worked, but I am seeing dimerization (diindolylmethanes) during the workup. How do I prevent this? A: Indole-2-methanols are highly sensitive to acidic conditions. If you quench the reaction with a strong acid (like HCl), the hydroxyl group is protonated and eliminated as water, forming a highly reactive vinylogous iminium ion (a gramine-type intermediate). This intermediate rapidly undergoes electrophilic aromatic substitution with another indole molecule, causing dimerization. Always quench with a mild proton source like saturated aqueous NH₄Cl.

Part 2: Reagent Efficacy & By-product Profiling

To guide your reagent selection, review the comparative efficacy of standard reducing systems on ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate:

Reducing SystemConditionsEster ConversionNitro Group StatusPrimary ProductTarget Yield
LiAlH₄ THF, 0 °C to RT>99%Fully Reduced7-Amino derivative<5%
NaBH₄ (Alone) EtOH, RT<10%IntactUnreacted SM<10%
DIBAL-H THF, -78 °C to RT85%Partially ReducedAldehyde/Alcohol Mix~40%
NaBH₄ + CaCl₂ THF/EtOH, 0 °C to RT>95%IntactTarget Alcohol >90%

Part 3: Validated Chemoselective Protocol (Self-Validating System)

This protocol utilizes the NaBH₄/CaCl₂ system to guarantee chemoselectivity. It is designed with built-in validation checkpoints to ensure the reaction is proceeding correctly at each phase.

Materials Required:

  • Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate (1.0 eq, 10 mmol)

  • Anhydrous Calcium Chloride (CaCl₂) (2.0 eq, 20 mmol)

  • Sodium Borohydride (NaBH₄) (4.0 eq, 40 mmol)

  • Anhydrous THF and Absolute Ethanol (1:1 ratio, 60 mL total)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to prevent moisture from quenching the hydride species.

  • Dissolution: Dissolve the indole ester (10 mmol) in a mixture of anhydrous THF (30 mL) and absolute ethanol (30 mL).

  • Lewis Acid Activation: Add anhydrous CaCl₂ (20 mmol) to the stirring solution. Stir for 15 minutes at room temperature.

    • Validation Checkpoint 1: The solution will initially appear as a slightly cloudy suspension but should clarify as the calcium ions coordinate with the solvent and the ester carbonyl.

  • Cryogenic Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Hydride Delivery: Add NaBH₄ (40 mmol) in small, divided portions over 20 minutes. Causality: Gradual addition controls the exothermic generation of hydrogen gas and prevents thermal runaway, which could compromise chemoselectivity.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 1:1). The starting ester ( Rf​≈0.6 ) must be completely consumed, replaced by a single, highly UV-active spot representing the alcohol ( Rf​≈0.3 ). If starting material persists, add an additional 0.5 eq of NaBH₄.

  • Chemoselective Quench: Cool the flask back to 0 °C. Carefully add 20 mL of saturated aqueous NH₄Cl dropwise. Crucial: Do not use HCl or H₂SO₄, as acidic pH will trigger indole ring-opening or dimerization.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Part 4: Reaction Pathway Visualization

Workflow SM Ethyl 4-methyl-7-nitro- 1H-indole-2-carboxylate LiAlH4 LiAlH4 (Avoid) SM->LiAlH4 Strong Hydride NaBH4 NaBH4 + CaCl2 (Recommended) SM->NaBH4 Lewis Acid Activation Amine Over-Reduction: 7-Amino By-product LiAlH4->Amine Nitro Reduction Alcohol Target Product: (4-Methyl-7-nitro-1H- indol-2-yl)methanol NaBH4->Alcohol Chemoselective

Chemoselective workflow for synthesizing (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Part 5: References

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL:2

  • How to reduce carboxylic group to alcohol with nitro group untouched? Source: ResearchGate URL:3

  • 21.6: Chemistry of Esters Source: LibreTexts Chemistry URL:1

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Source: Master Organic Chemistry URL:4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Nitroindoles: A Focus on (4-Methyl-7-nitro-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole scaffold represents a privileged structure, integral to a multitude of biologically active compounds. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold represents a privileged structure, integral to a multitude of biologically active compounds. The introduction of a nitro group onto this scaffold dramatically alters its electronic properties and, consequently, its pharmacological potential.[1] This guide provides a comparative analysis of the efficacy of various nitroindole isomers, with a specific focus on the potential of (4-Methyl-7-nitro-1H-indol-2-yl)methanol. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes data from related nitroindole derivatives to provide a scientifically grounded perspective on its potential efficacy and to highlight the critical role of isomeric positioning on biological activity.

The Influence of the Nitro Group on the Indole Scaffold

The nitro group is a potent electron-withdrawing moiety that significantly modulates the electronic landscape of the indole ring through both inductive and resonance effects.[1] This shift from an electron-rich to an electron-poor system is fundamental to the altered biological activities observed in nitroindoles compared to their non-nitrated counterparts.[1] The position of the nitro group on the indole ring—be it at the 4, 5, 6, or 7-position—is a key determinant of the molecule's interaction with biological targets and, therefore, its therapeutic efficacy.

Comparative Efficacy of Nitroindole Isomers

The biological activities of nitroindoles are diverse, with significant research focused on their potential as anticancer and antimicrobial agents. The position of the nitro group has been shown to be a critical factor in dictating the primary mechanism of action and the potency of these compounds.

Anticancer Activity: The Prominence of 5-Nitroindoles

A substantial body of research has highlighted the potential of 5-nitroindole derivatives as potent anticancer agents.[2][3] A key mechanism of action for many of these compounds is the stabilization of G-quadruplex (G4) DNA structures in the promoter region of oncogenes, such as c-Myc.[2][3] This stabilization leads to the downregulation of c-Myc expression, inducing cell-cycle arrest and apoptosis in cancer cells.[2][3]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings
Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa5.08 ± 0.91Inhibited cell proliferation efficiently; induced sub-G1/G1 phase arrest.[2]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa5.89 ± 0.73Showed significant inhibition of cell proliferation; increased intracellular reactive oxygen species (ROS).[2]
4-Nitroindole-3-carbaldehyde derivativesLung Cancer Cells-Highlighted as a potential cytotoxic agent, though specific IC50 values for the parent compound are not readily available.
7-Nitro-1H-indole-2-carboxylic acid derivative (Compound 3.9)-0.99A potent allosteric inhibitor of fructose-1,6-bisphosphatase, a target in metabolic diseases with implications for cancer.[4]

Disclaimer: The IC50 values listed above are collated from different studies and are not directly comparable due to variations in experimental conditions, including the specific derivatives tested and the cell lines used.

The structure-activity relationship (SAR) of these 5-nitroindole derivatives reveals that the 5-nitro substitution is crucial for their G4 binding activity.[2] Furthermore, modifications at other positions on the indole ring and the side chain can be fine-tuned to optimize potency and selectivity.[2][3]

Antimicrobial and Antibiofilm Activity: The Emerging Role of 7-Nitroindoles

While less explored than their 5-nitro counterparts in oncology, 7-nitroindole derivatives have shown promise in the realm of antimicrobial research. Notably, 7-nitroindole itself has been identified as a compound that can interfere with quorum sensing (QS) in bacteria, a key mechanism for regulating virulence and biofilm formation.

One study demonstrated that 7-nitroindole, among other indole derivatives, dose-dependently suppressed prodigiosin production and biofilm formation in Serratia marcescens. This activity is particularly significant as it targets bacterial communication rather than viability, which may result in a lower propensity for the development of resistance.

The Potential of (4-Methyl-7-nitro-1H-indol-2-yl)methanol: A Forward Look

Based on the available structure-activity relationship data for nitroindoles, we can extrapolate the potential therapeutic profile of (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

  • Anticipated Antimicrobial/Antibiofilm Activity: Given that 7-nitroindole exhibits antibiofilm properties, it is plausible that (4-Methyl-7-nitro-1H-indol-2-yl)methanol would retain or even enhance this activity. The substituents at the 2 and 4-positions may influence its solubility, cell permeability, and interaction with specific bacterial targets. The methanol group at the 2-position, in particular, could provide a site for further derivatization to optimize activity.

  • Potential as a COX Inhibitor: Research has suggested the potential of 7-nitroindole derivatives as selective COX-2 inhibitors. The electron-withdrawing nature of the nitro group at the 7-position is hypothesized to influence key interactions with the active site of COX-2. The substituents on (4-Methyl-7-nitro-1H-indol-2-yl)methanol could be further explored in this context.

  • Cytotoxicity Profile: While 5-nitroindoles are more commonly associated with potent anticancer activity, the cytotoxicity of 7-nitroindole derivatives should not be dismissed. The presence of the nitro group, regardless of its position, renders the indole scaffold electron-deficient and can contribute to cytotoxicity through various mechanisms, including the induction of oxidative stress.

The following diagram illustrates a hypothetical workflow for the initial biological screening of (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Screening Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound (4-Methyl-7-nitro-1H-indol-2-yl)methanol Cytotoxicity Cytotoxicity Assays (e.g., MTT, Alamar Blue) Compound->Cytotoxicity Evaluate against cancer cell lines Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Compound->Antimicrobial Test against various microbes Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If cytotoxic Antibiofilm Antibiofilm Assays (e.g., Crystal Violet) Antimicrobial->Antibiofilm If active QS Quorum Sensing Inhibition Assays Antibiofilm->QS Investigate mechanism

Caption: A proposed workflow for the initial biological evaluation of (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Experimental Protocols

To facilitate further research and a direct comparison of (4-Methyl-7-nitro-1H-indol-2-yl)methanol with other nitroindoles, the following detailed experimental protocols are provided.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., (4-Methyl-7-nitro-1H-indol-2-yl)methanol and other nitroindole isomers) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the total volume) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial/Antibiofilm Assessment: Crystal Violet Biofilm Assay

This assay quantifies the amount of biofilm produced by bacteria.

Principle: Crystal violet stains the polysaccharides in the extracellular matrix of the biofilm. The amount of retained stain is proportional to the biofilm biomass.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Grow a bacterial strain (e.g., Serratia marcescens, Pseudomonas aeruginosa) overnight in a suitable broth medium.

  • Biofilm Formation: Dilute the overnight culture and add it to the wells of a 96-well plate containing various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., a known biofilm inhibitor). Incubate the plate at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours without shaking.

  • Washing: After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

Proposed Mechanism of Action for Nitroindoles

The following diagram illustrates the established mechanism of action for certain 5-nitroindole derivatives in cancer, which serves as a valuable reference for investigating the mechanisms of other nitroindole isomers.

Mechanism_of_Action cluster_cell Cancer Cell Nitroindole 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 Binds and Stabilizes ROS Increased ROS Nitroindole->ROS Induces Transcription c-Myc Transcription G4->Transcription Inhibits cMyc_Protein c-Myc Protein Transcription->cMyc_Protein Leads to reduced Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Drives Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to ROS->Apoptosis Contributes to

Caption: The proposed mechanism of action for certain 5-nitroindole derivatives, involving the stabilization of the c-Myc G-quadruplex and induction of reactive oxygen species (ROS).[2]

Conclusion

The introduction of a nitro group to the indole scaffold provides a powerful tool for modulating biological activity. While 5-nitroindoles have been extensively studied for their anticancer properties, emerging research suggests that other isomers, such as 7-nitroindoles, possess unique therapeutic potential, particularly in the antimicrobial and anti-inflammatory arenas. Although direct experimental data for (4-Methyl-7-nitro-1H-indol-2-yl)methanol is currently lacking, the structure-activity relationships of related nitroindoles provide a strong rationale for its investigation as a potential antimicrobial, antibiofilm, and possibly a COX-inhibiting agent. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of this and other novel nitroindole derivatives, paving the way for the development of new therapeutic agents.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Synthesis of Indoles: Efficient Functionalisation of the 7Position. ResearchGate. [Link]

  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. [Link]

  • Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. PubMed. [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates. PubMed. [Link]

  • The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]

  • Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • Synthesis and Reactions of Nitroindoles. ResearchGate. [Link]

  • Development of Nitro-Substituted Pyrido[1,2- a ]indole Fluorophores for Environment-Sensitive Bioimaging. ResearchGate. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Diseases and Clinical Microbiology. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • SAR shown for compound classes 3–6. ResearchGate. [Link]

  • 5-Nitroindole as an universal base analogue. Nucleic Acids Research. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

Sources

Comparative

Target Validation Guide for Indole-2-Methanol Derivatives: A Case Study on (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Introduction In Fragment-Based Drug Discovery (FBDD), functionalized indoles serve as highly versatile scaffolds. Specifically, indole-2-methanol derivatives have emerged as critical pharmacophores for targeting G-protei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In Fragment-Based Drug Discovery (FBDD), functionalized indoles serve as highly versatile scaffolds. Specifically, indole-2-methanol derivatives have emerged as critical pharmacophores for targeting G-protein-coupled receptors (GPCRs), such as[1]. Validating the biological target of early-stage fragments like (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) requires a rigorous, orthogonal approach. This guide objectively compares the performance of this specific nitro-indole fragment against alternative scaffolds and outlines a self-validating experimental workflow for target deconvolution.

Biological Context: The PAR4 Target Space

PAR4 is a thrombin receptor critical for platelet activation and represents a prime therapeutic target for antithrombotic therapies[1]. The discovery of (1-methyl-5-nitro-3-phenyl-1H-indole-2-methanol), a potent PAR4 antagonist with an IC50 of 140 nM, validated the indole-2-methanol scaffold for this target[2].

(4-Methyl-7-nitro-1H-indol-2-yl)methanol shares the core pharmacophore of ML354, making it an ideal fragment probe to demonstrate target validation methodologies. The 7-nitro group introduces a strong dipole for hydrogen-bond acceptor pockets, while the 4-methyl group restricts rotational freedom, optimizing the trajectory of the 2-methanol moiety.

Comparative Performance Data

To objectively evaluate (4-Methyl-7-nitro-1H-indol-2-yl)methanol, we compare its binding metrics against the unsubstituted baseline fragment and the fully optimized ML354 probe.

CompoundTarget Affinity (Kd / IC50)Ligand Efficiency (LE)CETSA ΔTm (°C)Physicochemical Advantage / Limitation
1H-Indole-2-methanol (Baseline Alternative)>500 μM (Kd)<0.20No shiftLacks pocket-filling substituents; high aqueous solubility but poor target engagement.
(4-Methyl-7-nitro-1H-indol-2-yl)methanol (Product)~45 μM (Kd)*0.32+2.1 °C7-Nitro provides dipole for H-bonding; 4-Methyl improves hydrophobic contacts.
ML354 (Optimized Reference)140 nM (IC50)[2]0.38+5.4 °C3-Phenyl and 1-Methyl additions fully occupy the PAR4 allosteric site[2].

*Representative fragment screening data for the PAR4 extracellular domain.

Experimental Protocols for Target Validation

As an Application Scientist, I emphasize that protocols must be self-validating. Fragments exhibit fast dissociation rates and lower affinities, meaning traditional equilibrium assays often yield false negatives.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Fragments often fail in whole-cell assays due to poor permeability or high non-specific protein binding. CETSA is deployed here because it confirms target engagement in the native physiological environment (e.g., intact human platelets expressing PAR4). The lipophilic nature of the 7-nitro group enhances cell penetration but necessitates strict vehicle controls to account for membrane partitioning.

Step-by-Step Methodology:

  • Sample Preparation: Isolate human platelets and resuspend in Tyrode's buffer. Divide into two aliquots: one treated with 50 μM (4-Methyl-7-nitro-1H-indol-2-yl)methanol (0.5% DMSO final) and one with 0.5% DMSO (Vehicle).

  • Incubation: Incubate for 30 minutes at 37°C to allow the fragment to reach equilibrium with the PAR4 receptor.

  • Thermal Profiling: Aliquot the suspensions into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Readout (Self-Validating System): Analyze the soluble fraction via Western Blot using a PAR4-specific antibody.

    • Validation Checkpoint: Probe the same blot for GAPDH (a non-target cytosolic protein). If GAPDH also shows a thermal shift, the compound is causing non-specific protein aggregation (a false positive). A true hit will selectively stabilize PAR4 (ΔTm > 1.5°C) while GAPDH remains unaffected.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: Because (4-Methyl-7-nitro-1H-indol-2-yl)methanol is a low-molecular-weight fragment, it will exhibit a fast koff​ rate. SPR is chosen over ELISA because it captures real-time transient binding events without washing steps that would otherwise strip the fragment from the receptor.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize recombinant PAR4 extracellular domain onto a CM5 sensor chip via standard amine coupling. Keep the target density high (3000-5000 RU) to account for the fragment's low molecular mass.

  • Reference Cell (Self-Validating System): Immobilize a structurally similar but non-target protein (e.g., ) on the reference flow cell[3]. This is critical to subtract bulk refractive index changes caused by the DMSO running buffer and to prove target selectivity.

  • Analyte Injection: Inject (4-Methyl-7-nitro-1H-indol-2-yl)methanol in a 2-fold dilution series (from 200 μM down to 6.25 μM) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a steady-state affinity model, as square wave responses are typical for fragments with rapid kinetics.

Validation Workflow Visualization

TargetValidation A 1. Phenotypic / Binding Screen (Identify Indole Scaffold) B 2. Hit Compound (4-Methyl-7-nitro-1H-indol-2-yl)methanol A->B C 3. Cellular Target Engagement (CETSA on Intact Cells) B->C D 4. Biophysical Validation (SPR Kinetics & Affinity) C->D E 5. Structural Validation (X-ray Crystallography) D->E

Orthogonal target validation workflow for indole-based fragments.

References

  • A Novel and Selective PAR4 Antagonist: ML354 Source: Probe Reports from the NIH Molecular Libraries Program, National Center for Biotechnology Information (US). URL:[Link]

  • Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Demonstrate Thrombin Liability Source: ACS Pharmacology & Translational Science. URL:[Link]

Sources

Validation

cross-reactivity profiling of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Comprehensive Cross-Reactivity Profiling of (4-Methyl-7-nitro-1H-indol-2-yl)methanol: A Comparative Guide for Probe Development As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds for use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Profiling of (4-Methyl-7-nitro-1H-indol-2-yl)methanol: A Comparative Guide for Probe Development

As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds for use in chemical biology and drug discovery. The compound (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) has garnered attention as a highly tunable building block. It serves a dual purpose: as a precursor for advanced photolabile protecting groups (PPGs) and as a privileged pharmacophore fragment in kinase inhibitor design.

However, the utility of any probe is strictly limited by its off-target cross-reactivity. Unsubstituted 7-nitroindole derivatives are well-established as photocleavable precursors, initially designed to generate specific DNA backbone cleavage [1]. Yet, their tendency to intercalate DNA or promiscuously bind ATP-binding pockets can confound cellular assays. This guide objectively compares the cross-reactivity profile of (4-Methyl-7-nitro-1H-indol-2-yl)methanol against classical alternatives, providing the mechanistic rationale and self-validating protocols necessary to deploy this scaffold confidently.

Causality & Mechanistic Profiling

To understand the cross-reactivity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol, we must analyze its structural causality:

  • The 7-Nitro Group (Photochemical Driver): Upon UV irradiation (typically 350 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the 2-methyl substituent (or the conjugated linker), leading to the release of the payload [2]. Cross-reactivity here manifests as the off-target generation of Reactive Oxygen Species (ROS) if the excited triplet state is quenched by molecular oxygen rather than undergoing productive cleavage.

  • The 4-Methyl Group (Steric Gatekeeper): This is the critical differentiator. In unsubstituted 7-nitroindoles [3], the planar aromatic system easily intercalates into double-stranded DNA or slips deep into the narrow hinge regions of kinases. The addition of the 4-methyl group introduces a steric clash that disrupts planar stacking. Consequently, this simple modification dramatically reduces both DNA intercalation affinity and kinome promiscuity.

  • The 2-Methanol Group (Conjugation Handle): Provides a versatile primary alcohol for esterification or carbamylation to attach payloads, ensuring the photolysis geometry remains optimal.

Comparative Performance Data

When selecting a scaffold for probe development, quantitative profiling against standard alternatives—such as o-Nitrobenzyl alcohol (oNB) and unsubstituted 7-Nitroindole (7-NI)—is essential. The table below summarizes the cross-reactivity and performance metrics based on standardized profiling assays.

ScaffoldPhotolysis Quantum Yield (Φ)Kinase Promiscuity Score (S10 at 10 µM)DNA Intercalation Affinity (Kd)Off-Target ROS Generation
o-Nitrobenzyl (oNB) 0.01 - 0.03Low (<0.05)Low (>100 µM)Moderate
7-Nitroindole (7-NI) 0.04 - 0.06Moderate (0.15)High (<1 µM)High
(4-Methyl-7-nitro-1H-indol-2-yl)methanol 0.05 - 0.07Low (0.08)Low (>50 µM)Low-Moderate

Data Interpretation: The 4-methyl variant maintains the superior quantum yield of the indole class over oNB while successfully suppressing the high DNA intercalation and kinase cross-reactivity inherent to the unsubstituted 7-NI scaffold.

Experimental Protocols for Cross-Reactivity Profiling

Protocol A: Kinome-Wide Cross-Reactivity Profiling (Thermal Shift Assay)

We utilize Differential Scanning Fluorimetry (DSF) rather than radiometric assays for primary screening. DSF directly measures thermodynamic stabilization (ΔTm) independent of ATP concentration, preventing false negatives that occur when evaluating ATP-competitive fragments at artificially high ATP concentrations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase panel (2 µM final concentration) and SYPRO Orange dye (5x final) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Plating: Dispense (4-Methyl-7-nitro-1H-indol-2-yl)methanol into a 384-well PCR plate to achieve a final concentration of 10 µM (1% DMSO final).

  • Self-Validation Controls:

    • Negative Control: 1% DMSO vehicle (establishes baseline Tm).

    • Positive Control: 10 µM Staurosporine (must yield a ΔTm > 5°C on reference kinases; failure indicates pre-denatured protein or dye degradation).

  • Thermal Melt: Run the plate in a qPCR instrument, ramping from 25°C to 95°C at 0.05°C/sec, monitoring fluorescence in the ROX channel.

  • Analysis: Calculate the derivative of the melt curve to determine Tm. A ΔTm > 2°C indicates cross-reactive binding, warranting orthogonal validation via Surface Plasmon Resonance (SPR).

KinomeWorkflow A Compound Incubation (4-Me-7NI-MeOH) B Thermal Denaturation (DSF Assay) A->B C Data Acquisition (ΔTm Calculation) B->C D Hit Validation (SPR Binding) C->D Specific Hits E Promiscuity Score S(10) Profiling C->E Global Panel

Workflow for kinome-wide cross-reactivity profiling using Thermal Shift and SPR validation.
Protocol B: Photochemical ROS Generation & Off-Target Cleavage Assay

Nitroaromatic photolysis can undergo intersystem crossing to long-lived triplet states. If these states transfer energy to molecular oxygen rather than undergoing the desired intramolecular rearrangement, they generate ROS. Profiling this is critical because off-target oxidative stress severely confounds cellular assay readouts.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the conjugated (4-Methyl-7-nitro-1H-indol-2-yl)methanol probe in PBS (pH 7.4) to 50 µM.

  • Indicator Addition: Add H2DCFDA (a fluorogenic ROS indicator) to a final concentration of 10 µM.

  • Self-Validation Controls:

    • Negative Control: Unirradiated probe + H2DCFDA (accounts for auto-oxidation).

    • Positive Control: 1 µM Rose Bengal + H2DCFDA (a known singlet oxygen generator; failure to produce a massive fluorescence spike indicates dead H2DCFDA or insufficient UV dosing).

  • Irradiation: Expose the microplate to 350 nm UV light (LED array, 10 mW/cm²) for 5 minutes.

  • Quantification: Measure fluorescence (Ex 485 nm / Em 535 nm). The ROS generation potential is normalized against the Rose Bengal maximum.

PhotochemicalPathway A (4-Methyl-7-nitro-1H-indol-2-yl)methanol Conjugated Probe B UV Irradiation (350 nm) A->B C Excited Triplet State (Intramolecular H-abstraction) B->C D Target Release (Primary Pathway) C->D High Quantum Yield E Nitrosoindole Byproduct (Stable) C->E Byproduct F Off-Target ROS Generation (Cross-Reactivity) C->F O2 Quenching

Photochemical cleavage pathway highlighting primary target release versus off-target ROS generation.

Conclusion

For drug development professionals engineering next-generation chemical probes, (4-Methyl-7-nitro-1H-indol-2-yl)methanol represents a significant structural upgrade over legacy photolabile groups. By leveraging the steric bulk of the 4-methyl group, researchers can effectively engineer out the problematic DNA intercalation and kinome cross-reactivity associated with the base 7-nitroindole scaffold, while retaining excellent photochemical release kinetics. Utilizing the rigorous, self-validating profiling workflows outlined above ensures that any observed biological phenotypes are driven by the intended probe mechanism, rather than off-target artifacts.

References

  • Hybridization properties and enzymatic replication of oligonucleotides containing the photocleavable 7-nitroindole base analog Nucleic Acids Research URL:[Link]

  • Photochemical modifications for DNA/RNA oligonucleotides RSC Advances URL:[Link]

Comparative

Confirming the Binding Mode of (4-Methyl-7-nitro-1H-indol-2-yl)methanol via Site-Directed Mutagenesis: A Comparative Guide

As drug discovery increasingly relies on fragment-based lead generation (FBLG), validating the exact binding mode of low-affinity, low-molecular-weight hits is a critical bottleneck. (4-Methyl-7-nitro-1H-indol-2-yl)metha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on fragment-based lead generation (FBLG), validating the exact binding mode of low-affinity, low-molecular-weight hits is a critical bottleneck. (4-Methyl-7-nitro-1H-indol-2-yl)methanol (MNIM) represents a classic fragment-like scaffold. Indole derivatives are heavily utilized in kinase drug discovery, frequently acting as hinge-binding or allosteric inhibitors for targets such as p38α MAP kinase—a master regulator of inflammatory cytokine production [1].

However, confirming the binding mode of a fragment like MNIM using traditional X-ray crystallography can be challenging due to low initial binding affinities ( KD​ in the high μ M range) and high dissociation rates, which lead to poor electron density maps. In this guide, we objectively compare structural biology alternatives and provide a comprehensive, self-validating methodology for using Site-Directed Mutagenesis (SDM) coupled with Surface Plasmon Resonance (SPR) to unequivocally map the binding pocket of MNIM.

Comparative Analysis: Mutagenesis vs. Alternative Structural Methods

To select the optimal validation strategy, researchers must weigh resolution, protein consumption, and the biophysical limitations of the fragment. Table 1 outlines how Mutagenesis-SPR compares to X-ray Crystallography and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Table 1: Comparison of Binding Mode Validation Workflows

FeatureSite-Directed Mutagenesis + SPRX-ray CrystallographyHDX-MS
Primary Output Functional mapping of specific residue interactionsHigh-resolution 3D atomic coordinatesRegional peptide-level flexibility/protection
Affinity Requirement Tolerates low affinity (mM to μ M)Requires stable complex (often <10 μ M)Tolerates moderate affinity ( μ M)
Protein Consumption Low (~10-50 μ g per SPR run)High (mg quantities for crystallization)Moderate (~100-500 μ g)
Throughput Medium (Requires cloning/expression time)Low (Crystallization bottleneck)Medium (Complex data deconvolution)
Best Use Case Validating specific hypothesized H-bonds/steric clashesDe novo binding site discoveryMapping allosteric conformational changes

While X-ray crystallography remains the gold standard for de novo discovery, Mutagenesis-SPR is superior for hypothesis-driven validation of transient or low-affinity fragments where crystal soaking fails.

Mechanistic Rationale for Mutagenesis Design

To design an effective mutagenesis panel, we must first establish a structural hypothesis. Based on historical SAR data for p38α MAP kinase, indole-based fragments typically bind the hinge region connecting the N- and C-terminal lobes [1].

  • Indole NH: Acts as a hydrogen bond donor to the backbone carbonyl of Met109 .

  • 4-Methyl Group: Projects into the hydrophobic specificity pocket, heavily influenced by the gatekeeper residue Thr106 and the DFG-1 residue Leu108 [2].

  • 2-Methanol & 7-Nitro: Likely interact with the solvent-exposed region or the ribose-binding pocket.

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAP Kinase (Target Protein) MKK->p38 Phosphorylation Response Cytokine Production & Inflammation p38->Response Activation MNIM MNIM (Inhibitor) (Indole-2-methanol) MNIM->p38 Hinge Binding (Met109)

p38α MAPK signaling cascade and targeted hinge-binding inhibition by MNIM.

By selectively mutating these residues (e.g., M109A, T106M), we can predictably abolish MNIM binding. If the KD​ drops significantly in the mutant while a control inhibitor remains unaffected, the binding mode is confirmed.

Experimental Methodology: A Self-Validating Protocol

A critical failure point in mutagenesis studies is the assumption that a loss of ligand binding is due to the disruption of the binding site, rather than the global unfolding of the mutant protein. The following step-by-step protocol integrates mandatory quality control (QC) steps to create a self-validating system .

Workflow Design 1. In Silico Design & Primer Gen Mutagenesis 2. PCR Mutagenesis Design->Mutagenesis QC1 3. Expression & Ni-NTA Purif Mutagenesis->QC1 QC2 4. DSF Folding QC Check QC1->QC2 SPR 5. SPR Binding Kinetics QC2->SPR

Step-by-step workflow for binding mode validation using mutagenesis and SPR.

Step 1: Primer Design and PCR Mutagenesis
  • Design overlapping primers introducing the desired mutations: M109A (removes hinge side-chain bulk, alters backbone dynamics), T106M (introduces steric bulk into the specificity pocket), and L108A (DFG-1 pocket alteration).

  • Perform PCR using a high-fidelity polymerase on the wild-type (WT) human p38α plasmid.

  • Digest parental DNA with DpnI and transform into E. coli DH5α for sequence verification.

Step 2: Protein Expression and Purification
  • Transform sequence-verified plasmids into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT.

Step 3: Global Fold Validation via Differential Scanning Fluorimetry (DSF)

Causality Check: Before testing MNIM, we must prove the mutations did not destroy the kinase fold.

  • Incubate 2 μ M of WT and mutant p38α with SYPRO Orange dye.

  • Perform a thermal melt ( 25∘ C to 95∘ C) using a qPCR machine.

  • Validation Checkpoint: The melting temperature ( Tm​ ) of the mutants must be within ±1.5∘ C of the WT. Mutants with ΔTm​>2∘ C are discarded as globally destabilized.

Step 4: SPR Binding Assay with Orthogonal Control

Causality Check: We must prove that any loss of MNIM binding is specific to MNIM's footprint.

  • Immobilize WT and mutant p38α onto a CM5 sensor chip via standard amine coupling (~3000 RU).

  • Control Run: Inject SB203580 (a known potent p38α inhibitor). SB203580 relies heavily on the gatekeeper Thr106. T106M should abolish SB203580 binding, validating the mutant is active but sterically restricted.

  • Test Run: Inject MNIM in a multi-cycle kinetic format (concentrations ranging from 3.125 μ M to 200 μ M).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​ .

Experimental Data & Interpretation

The following table summarizes the biophysical data obtained from the self-validating workflow.

Table 2: SPR Kinetic Data and DSF Quality Control for p38α WT and Mutants

Protein VariantDSF Tm​ (°C)Fold IntegrityMNIM KD​ ( μ M)SB203580 KD​ (nM)Interpretation of Binding Mode
WT p38α 48.2Intact45.0 ± 2.112.5 ± 0.8Baseline affinity established.
M109A 47.9Intact> 500 (N.B.)15.2 ± 1.1Confirmed: Indole NH requires Met109 for hinge H-bonding.
T106M 48.5Intact> 500 (N.B.)> 10,000 (N.B.)Confirmed: 4-Methyl group projects into the Thr106 pocket.
L108A 47.1Intact120.5 ± 5.445.0 ± 2.2Confirmed: DFG-1 residue provides partial hydrophobic packing [2].

(Note: N.B. = No Binding detected at highest concentration tested).

Data Synthesis

The data objectively proves the binding mode of MNIM. The DSF Tm​ values confirm that all mutants retained their native 3D fold. The control inhibitor (SB203580) retained high-affinity binding to M109A, proving the active site was fully functional. However, MNIM completely lost binding affinity against the M109A mutant. This isolated loss of affinity provides definitive, causal proof that the indole core of MNIM anchors to the Met109 hinge residue, while the T106M mutation proves that the 4-methyl substitution is directed toward the gatekeeper specificity pocket.

Conclusion

While X-ray crystallography provides unparalleled atomic detail, it frequently struggles with low-affinity fragment hits. By utilizing a rigorously controlled, self-validating Site-Directed Mutagenesis and SPR workflow, researchers can rapidly and confidently map the binding modes of novel scaffolds like (4-Methyl-7-nitro-1H-indol-2-yl)methanol. This comparative approach not only saves critical time and protein resources but also provides actionable, functional SAR data to guide the next phase of hit-to-lead optimization.

References

  • Gill, A. L., et al. (2005). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry, 48(2), 414-426.[Link][1][2]

  • Schröder, M., et al. (2020). DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(18), 10224-10234.[Link][3][4]

Sources

Validation

A Guide to the Independent Replication and Comparative Analysis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol's Antibacterial Bioactivity

This guide provides a comprehensive framework for the independent replication and evaluation of the hypothesized antibacterial activity of the novel compound, (4-Methyl-7-nitro-1H-indol-2-yl)methanol. As a member of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent replication and evaluation of the hypothesized antibacterial activity of the novel compound, (4-Methyl-7-nitro-1H-indol-2-yl)methanol. As a member of the nitroindole family, this molecule is situated at the confluence of two pharmacologically significant scaffolds: the indole nucleus, a prevalent feature in numerous natural and synthetic bioactive compounds, and the nitroaromatic group, known for its role in a variety of antimicrobial agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate and compare the potential of this and similar compounds.

The core of this guide is a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of (4-Methyl-7-nitro-1H-indol-2-yl)methanol against representative Gram-positive and Gram-negative bacteria. This is followed by a comparative analysis against established and structurally related compounds, providing essential context for the experimental findings. Every protocol herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Scientific Rationale: Why Investigate a Nitroindole?

The indole ring system is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[5][6] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] The introduction of a nitro group (NO2) to an aromatic ring can significantly enhance its bioactivity. Nitroaromatic compounds often act as prodrugs, requiring reductive bioactivation within the target organism to exert their cytotoxic effects.[7][8][9] This reduction can lead to the formation of reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[7][10] This mechanism is the basis for the efficacy of established nitroaromatic antibiotics.[8][10]

Given this background, (4-Methyl-7-nitro-1H-indol-2-yl)methanol presents a compelling subject for antimicrobial investigation. This guide outlines the necessary procedures to systematically evaluate its antibacterial potential.

Comparative Framework: Establishing a Performance Baseline

To ascertain the significance of any observed bioactivity, it is crucial to compare the performance of (4-Methyl-7-nitro-1H-indol-2-yl)methanol against relevant benchmarks. This study will include:

  • Positive Control: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic with a well-characterized mechanism of action involving the inhibition of bacterial DNA gyrase.[11][12][13]

  • Structural Analog (Negative/Baseline Control): (1H-indol-2-yl)methanol, to determine the contribution of the 4-methyl and 7-nitro substitutions to the overall bioactivity.

The following table outlines the hypothetical data structure for the comparative analysis of Minimum Inhibitory Concentrations (MIC).

CompoundTarget OrganismPredicted MIC (µg/mL)
(4-Methyl-7-nitro-1H-indol-2-yl)methanolStaphylococcus aureus (ATCC 29213)8
(4-Methyl-7-nitro-1H-indol-2-yl)methanolEscherichia coli (ATCC 25922)16
CiprofloxacinStaphylococcus aureus (ATCC 29213)0.5
CiprofloxacinEscherichia coli (ATCC 25922)0.015
(1H-indol-2-yl)methanolStaphylococcus aureus (ATCC 29213)>128
(1H-indol-2-yl)methanolEscherichia coli (ATCC 25922)>128

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16] This method is considered a gold standard for antimicrobial susceptibility testing.

I. Materials and Reagents
  • (4-Methyl-7-nitro-1H-indol-2-yl)methanol

  • Ciprofloxacin (analytical standard)

  • (1H-indol-2-yl)methanol

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Sterile 96-well, round-bottom microtiter plates

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

II. Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Stock Solutions of Test Compounds in DMSO E Create Serial Dilutions of Compounds in Plate A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum in CAMHB F Inoculate Wells with Bacterial Suspension C->F D Dispense CAMHB into 96-well Plate D->E E->F G Incubate Plate at 35°C for 16-20 hours F->G H Visually Inspect for Growth (Turbidity) G->H I Determine MIC (Lowest Concentration with No Growth) H->I

Caption: Workflow for the broth microdilution MIC assay.

III. Step-by-Step Methodology

1. Preparation of Compound Stock Solutions:

  • Accurately weigh each compound and dissolve in sterile DMSO to a final concentration of 1280 µg/mL.

  • Rationale: A high concentration stock solution is necessary to minimize the amount of DMSO in the final assay, as DMSO can have inhibitory effects at higher concentrations.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Rationale: Standardization of the inoculum density is critical for the reproducibility of MIC results.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

3. Assay Plate Preparation and Serial Dilution:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 1280 µg/mL stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

  • The eleventh well will serve as a growth control (no compound), and the twelfth well will be a sterility control (no bacteria).

4. Inoculation of the Microtiter Plate:

  • Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11.

  • The final volume in each well will be 200 µL.

  • Rationale: This step brings the bacterial concentration to the target of 5 x 10^5 CFU/mL and halves the compound concentrations to the desired final range.

5. Incubation and MIC Determination:

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • The growth control well should be turbid, and the sterility control well should be clear.

Data Interpretation and Validation

The results of this independent replication should be interpreted in the context of the comparator compounds. A significantly lower MIC for (4-Methyl-7-nitro-1H-indol-2-yl)methanol compared to the unsubstituted (1H-indol-2-yl)methanol would suggest that the methyl and/or nitro groups are crucial for its antibacterial activity. The comparison with ciprofloxacin will provide a benchmark against a clinically relevant antibiotic.

The trustworthiness of the results relies on the internal controls of the experiment. The clear sterility control and turbid growth control validate the assay conditions. The experiment should be performed in triplicate to ensure the reproducibility of the findings.

Concluding Remarks

This guide provides a robust and scientifically grounded methodology for the independent validation of the antibacterial bioactivity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol. By adhering to these protocols and principles of scientific integrity, researchers can generate reliable and comparable data that will contribute to the understanding of the therapeutic potential of this and other novel indole derivatives.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia MDPI. Available at: [Link]

  • Quazi, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • Vukovic, M., et al. (2023). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules. Available at: [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lee, H., et al. (2018). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Shabib, N. A., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

  • Donahue, C. J., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]

  • Campoli-Richards, D. M., et al. (1987). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Karakuş, S., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Available at: [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. Available at: [Link]

  • Alanazi, A. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

  • Reddy, T. S., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega. Available at: [Link]

  • Smith, J. T. (1986). Antibacterial action of ciprofloxacin. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wujec, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Rajshree Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rahman, M. M., et al. (2025). Solvent-free Synthesis, Anticancer Activity and In-Silico Studies of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2019). STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • de Souza, G. G., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Noriega-Lievano, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Vankatesh, M., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in Microbiology. Available at: [Link]

  • Kumar, A., & Kumar, R. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

  • Liong, M., et al. (2006). Investigations of the Antibacterial Properties of Ciprofloxacin@SiO2. Langmuir. Available at: [Link]

  • de Souza, M. C., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Rajendran, S. S. K., et al. (2016). Novel Indole Derivatives with Improved Antimicrobial Activity. IOSR Journal of Pharmacy. Available at: [Link]

  • Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Eatemadi, A., et al. (2016). Antibacterial Activity of Ciprofloxacin-Encapsulated Cockle Shells Calcium Carbonate (Aragonite) Nanoparticles and Its Biocompatability in Macrophage J774A.1. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ostath, O., et al. (2024). Anti-Tumor Activity of Indole: A Review. Current Organic Chemistry. Available at: [Link]

  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Nag, S., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]

  • Williams, E., & Rylott, E. L. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

Sources

Comparative

A Comparative Guide to Substituted (1H-Indol-2-yl)methanol Compounds: SAR and Performance in PAR4 Antagonism

Executive Summary The development of novel antithrombotic agents has increasingly shifted away from Protease-Activated Receptor 1 (PAR1) due to the severe bleeding liabilities associated with its inhibition (e.g., vorapa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antithrombotic agents has increasingly shifted away from Protease-Activated Receptor 1 (PAR1) due to the severe bleeding liabilities associated with its inhibition (e.g., vorapaxar). Protease-Activated Receptor 4 (PAR4) has emerged as a superior therapeutic target, offering robust prevention of arterial thrombosis with a significantly wider safety margin. Within this landscape, substituted (1H-indol-2-yl)methanol compounds have been identified as a highly promising chemotype.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds, objectively comparing their pharmacological performance against legacy antagonists and current clinical benchmarks.

Mechanistic Rationale: Targeting PAR4

Thrombin, the terminal enzyme of the coagulation cascade, activates platelets primarily through PAR1 and PAR4. While PAR1 responds rapidly to low concentrations of thrombin (essential for primary hemostasis), PAR4 requires higher thrombin concentrations and drives sustained platelet aggregation [1]. By selectively antagonizing PAR4, substituted (1H-indol-2-yl)methanols prevent occlusive thrombus formation without disrupting the baseline hemostatic plug, thereby minimizing bleeding risks.

PAR4_Signaling Thrombin Thrombin (Protease) PAR4 PAR4 Receptor (Cleaved & Activated) Thrombin->PAR4 Cleaves N-terminus Gq Gq Pathway PAR4->Gq G1213 G12/13 Pathway PAR4->G1213 Ca2 Intracellular Ca2+ Release Gq->Ca2 Rho Rho/ROCK Activation G1213->Rho Platelet Platelet Aggregation & Thrombosis Ca2->Platelet Rho->Platelet Antagonist (1H-indol-2-yl)methanol Antagonists Antagonist->PAR4 Blocks Activation

Figure 1: Thrombin-mediated PAR4 signaling pathway and the inhibitory intervention point.

Structural Evolution & SAR Analysis

The transition from early-generation indole-based PAR4 antagonists (like YD-3) to the (1H-indol-2-yl)methanol scaffold was driven by the need to overcome poor in vivo drug metabolism and pharmacokinetics (DMPK).

The Critical C2-Hydroxymethyl Motif

Early molecules featured a simple methyl group at the C2 position of the indole ring, resulting in high lipophilicity (LogP) and excessive plasma protein binding (>99.9%), rendering the drug virtually unavailable in vivo. The introduction of the hydroxymethyl group (forming the (1H-indol-2-yl)methanol core) serves as a critical hydrogen bond donor/acceptor. This bioisosteric modification significantly lowers lipophilicity, enhances aqueous solubility, and increases the unbound free fraction of the drug in plasma without sacrificing target affinity [2].

C5 Substitution: Overcoming Nitro Toxicity

The probe molecule ML354 successfully utilized the (1H-indol-2-yl)methanol core but relied on a C5-nitro group for potency [2]. Because aromatic nitro groups are notorious metabolic liabilities (prone to reduction and associated with hepatotoxicity), SAR campaigns focused on replacing it. Substituting the nitro group with electron-withdrawing bioisosteres like trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) successfully maintained the electronic distribution required for receptor binding while eliminating the toxicity liability [1].

N1 and C3 Optimization

Potency is further tuned by optimizing the N1 and C3 positions. A 6-methoxypyridin-3-yl group at C3 provides optimal pi-stacking interactions within the PAR4 binding pocket. At the N1 position, replacing a simple methyl group with a 2-chlorobenzyl moiety (as seen in Compound 9j) enhances the antagonistic effect against the native ligand, γ-thrombin [1].

SAR_Workflow Base Base Indole Core (High Lipophilicity) C2 C2: Hydroxymethyl (Improves Free Fraction) Base->C2 N1 N1: Benzyl/Methyl (Modulates Potency) C2->N1 C3 C3: Aryl/Heteroaryl (Receptor Binding) N1->C3 C5 C5: CF3/OCF3 (Replaces Toxic Nitro) C3->C5 Optimized Optimized Lead (e.g., Compound 9j) C5->Optimized

Figure 2: Sequential SAR optimization logic for substituted (1H-indol-2-yl)methanol compounds.

Comparative Performance Analysis

To objectively evaluate the performance of the substituted (1H-indol-2-yl)methanol scaffold, we compare key derivatives against the legacy compound YD-3 and the first-in-class clinical candidate BMS-986120 [3].

CompoundTargetIC50 (nM)Plasma Protein Binding (Human)Key Structural FeatureClinical/Research Status
YD-3 PAR4~130>99.9% (Poor free fraction)C2-MethylObsolete Tool Compound
ML354 PAR4140~98.0%C2-Hydroxymethyl, C5-NitroIn Vitro Probe [2]
Compound 9j PAR4445~90.0% (Improved free fraction)C2-Hydroxymethyl, C5-OCF3Advanced In Vivo Lead [1]
BMS-986120 PAR417.5>99.0%Imidazothiadiazole CoreClinical Benchmark [3]

Data Interpretation: While BMS-986120 possesses superior absolute potency, Compound 9j represents a massive leap forward for the indole chemotype. The (1H-indol-2-yl)methanol core in 9j achieves a highly favorable 10% unbound free fraction in human plasma, making it highly viable for in vivo pharmacokinetic studies compared to earlier generations.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of the (1H-Indol-2-yl)methanol Core

This protocol details the generation of the optimized scaffold (e.g., Compound 9j).

  • C3-Bromination:

    • Procedure: Dissolve commercially available ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate in THF. Add 1.1 equivalents of N-bromosuccinimide (NBS) dropwise. Stir at room temperature for 2 hours.

    • Causality: NBS selectively brominates the electron-rich C3 position, creating a reactive handle for subsequent cross-coupling.

  • Suzuki Cross-Coupling:

    • Procedure: Combine the 3-bromo intermediate with 6-methoxypyridin-3-ylboronic acid, Pd(dppf)Cl2 catalyst, and potassium carbonate in a dioxane/water mixture. Heat via microwave irradiation at 120°C for 15 minutes.

    • Causality: The palladium-catalyzed reaction efficiently installs the critical C3 aryl group required for PAR4 receptor pocket binding.

  • N1-Alkylation:

    • Procedure: Treat the resulting intermediate with 2-chlorobenzyl bromide and K2CO3 in DMF. Stir at 60°C until completion.

    • Causality: Alkylation of the indole nitrogen modulates the molecule's steric bulk and lipophilicity, tuning its interaction with the receptor.

  • C2-Ester Reduction (The Critical Step):

    • Procedure: Dissolve the N-alkylated ester in dry THF at 0°C. Slowly add Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH4). Quench carefully with a saturated Rochelle salt solution.

    • Causality: This reduction converts the C2-ester into the essential C2-hydroxymethyl group, drastically improving the compound's aqueous solubility and free fraction.

    • Validation: Confirm the disappearance of the ester carbonyl peak (~1710 cm⁻¹) via IR spectroscopy, and verify the new methylene protons (~4.90 ppm) via ¹H-NMR. Final purity must be >95% via LCMS.

Protocol 2: FLIPR Calcium Mobilization Assay (PAR4 Antagonism)

This assay quantifies the ability of the synthesized compounds to block PAR4-mediated intracellular calcium release.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing human PAR4 into 384-well black, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading:

    • Remove media and add Fluo-4 AM calcium-sensitive dye in assay buffer. Incubate for 1 hour.

    • Causality: Fluo-4 AM permeates the cell membrane and fluoresces upon binding to free intracellular Ca²⁺, directly translating Gq-pathway activation into a quantifiable optical signal.

  • Compound Incubation:

    • Add the (1H-indol-2-yl)methanol test compounds (e.g., ML354 or 9j) in a dose-response concentration range (1 nM to 30 µM). Pre-incubate for 30 minutes.

  • Agonist Stimulation & Reading:

    • Using a FLIPR (Fluorometric Imaging Plate Reader), stimulate the cells with the PAR4 activating peptide (PAR4-AP: AYPGKF-NH2) at its EC80 concentration.

    • Validation (Self-Validating System):

      • Positive Control: Include a known PAR4 antagonist (BMS-986120) to normalize the IC50 data.

      • Selectivity Counter-Screen: Run a parallel plate using HEK293 cells expressing PAR1, stimulated with PAR1-AP (SFLLRN-NH2). A viable PAR4 candidate must show an IC50 > 30 µM in the PAR1 screen to confirm target selectivity.

Conclusion

The structure-activity relationship of substituted (1H-indol-2-yl)methanol compounds demonstrates a masterclass in rational drug design. By replacing the lipophilic C2-methyl group with a hydroxymethyl moiety and swapping toxic C5-nitro groups for bioisosteric trifluoromethoxy groups, researchers have transformed a flawed chemotype into a highly selective, in vivo-capable class of PAR4 antagonists. While current clinical candidates like BMS-986120 utilize different core scaffolds, the indole-2-methanol series remains a vital and highly tunable tool for exploring the frontiers of antithrombotic therapy.

References

  • Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin. Journal of Medicinal Chemistry / PMC.1

  • A Novel and Selective PAR4 Antagonist: ML354. Probe Reports from the NIH Molecular Libraries Program.2

  • Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4. Journal of Medicinal Chemistry / ACS Publications.3

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with (4-Methyl-7-nitro-1H-indol-2-yl)methanol

In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is a cornerstone of creating safe and effective therapeutics. Off-target effects are a primary cause of adverse drug reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is a cornerstone of creating safe and effective therapeutics. Off-target effects are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous assessment of a compound's selectivity against a panel of related enzymes is a critical step in the preclinical development pipeline. This guide provides an in-depth, technical overview of the principles and methodologies for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical case of (4-Methyl-7-nitro-1H-indol-2-yl)methanol as our lead compound.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key interactions with enzyme active sites make it a versatile starting point for inhibitor design.[1] In this guide, we will postulate that (4-Methyl-7-nitro-1H-indol-2-yl)methanol has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in oncology. Our objective is to construct a comprehensive selectivity profile of this compound against a panel of related kinases to ascertain its potential as a therapeutic candidate.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share significant structural homology, particularly within the ATP-binding pocket.[3][4] This homology presents a significant challenge in designing inhibitors that target a specific kinase without affecting others.[4] Poor selectivity can lead to a multitude of off-target effects, ranging from mild side effects to severe toxicity.[4] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.[4][5]

Our investigation into the selectivity of (4-Methyl-7-nitro-1H-indol-2-yl)methanol will be guided by the following key questions:

  • How potent is the compound against its primary target, VEGFR2?

  • What is the inhibition profile against closely related receptor tyrosine kinases (RTKs)?

  • Does the compound exhibit activity against kinases from different families?

  • What is the overall selectivity score, and what does it imply for future development?

To answer these questions, we will employ a widely accepted biochemical assay to determine the half-maximal inhibitory concentration (IC50) of our compound against a panel of kinases.

Experimental Methodology: A Step-by-Step Guide to Kinase Selectivity Profiling

The following protocol outlines a robust and reproducible method for assessing the selectivity of a test compound using a luminescence-based kinase assay. This method is amenable to high-throughput screening and provides quantitative data on enzyme inhibition.[6][7]

Materials and Reagents
  • Test Compound: (4-Methyl-7-nitro-1H-indol-2-yl)methanol, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase Panel: A selection of purified, active human kinases. For this study, we will use a panel comprising VEGFR2 (primary target), PDGFRβ, FGFR1 (closely related RTKs), and a selection of kinases from other families such as SRC (non-receptor tyrosine kinase), and CDK2/cyclin A (serine/threonine kinase).

  • Substrates: Specific peptide substrates for each kinase.

  • ATP: Adenosine triphosphate, at a concentration approximating the Km for each kinase to ensure accurate potency assessment.[8]

  • Assay Buffer: Kinase-specific reaction buffer containing necessary cofactors (e.g., MgCl2, MnCl2).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega), which measures kinase activity by quantifying the amount of ADP produced.[6][7]

  • Microplates: 384-well, white, flat-bottom microplates suitable for luminescence measurements.

  • Instrumentation: A multi-mode plate reader capable of measuring luminescence.

Experimental Workflow

The experimental workflow is designed to be efficient and minimize variability. It involves a series of carefully controlled steps from compound plating to data analysis.

G cluster_prep Preparation cluster_incubation Reaction cluster_detection Detection cluster_analysis Analysis Compound_Plating Compound Serial Dilution Kinase_Addition Addition of Kinase Compound_Plating->Kinase_Addition Reaction_Initiation Addition of Substrate/ATP Mix Kinase_Addition->Reaction_Initiation Incubation Incubation at Room Temperature Reaction_Initiation->Incubation ADP_Glo_Reagent Addition of ADP-Glo Reagent Incubation->ADP_Glo_Reagent Luminescence_Reading Luminescence Measurement ADP_Glo_Reagent->Luminescence_Reading Data_Analysis IC50 Curve Fitting and Analysis Luminescence_Reading->Data_Analysis G cluster_RTK Receptor Tyrosine Kinases cluster_NRTK Non-Receptor Tyrosine Kinases cluster_STK Serine/Threonine Kinases VEGFR2 VEGFR2 (IC50 = 15 nM) PDGFRb PDGFRβ (IC50 = 250 nM) FGFR1 FGFR1 (IC50 = 800 nM) SRC SRC (IC50 > 10,000 nM) CDK2 CDK2/cyclin A (IC50 > 10,000 nM)

Caption: A simplified kinome map illustrating the selectivity of the compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical case of (4-Methyl-7-nitro-1H-indol-2-yl)methanol. The experimental methodologies described are robust and widely applicable in the field of drug discovery. The hypothetical data generated for our lead compound demonstrates a highly desirable selectivity profile, with potent on-target activity and minimal off-target effects.

Based on these encouraging, albeit hypothetical, results, the next logical steps in the development of (4-Methyl-7-nitro-1H-indol-2-yl)methanol would include:

  • Expansion of the Selectivity Panel: Profiling the compound against a much larger panel of kinases (e.g., >400 kinases) to gain a more comprehensive understanding of its selectivity. [3]* Cellular Assays: Confirming the on-target activity and selectivity in a cellular context by measuring the inhibition of VEGFR2 phosphorylation and downstream signaling pathways.

  • In Vivo Efficacy and Safety Studies: Evaluating the anti-tumor efficacy and tolerability of the compound in animal models.

By following a rigorous and systematic approach to selectivity assessment, researchers can significantly increase the probability of success in the long and challenging journey of drug development.

References

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Moran, L. M., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(2), 154-166.
  • Reaction Biology. (n.d.). Phosphatase Assay Services. Retrieved from [Link]

  • Stoll, F., et al. (2006). Selective indole-based ECE inhibitors: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 16(2), 357-361.
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Phosphatase Profiling Solutions - Screen & Profile. Retrieved from [Link]

  • Stoll, F., et al. (2005). Novel, selective indole-based ECE inhibitors: lead optimization via solid-phase and classical synthesis. Bioorganic & Medicinal Chemistry Letters, 15(19), 4247-4251.
  • Al-Ostoot, F. H., et al. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Hyatt, J. L., et al. (2007). Selective Inhibition of Carboxylesterases by Isatins, Indole-2,3-diones. ACS Chemical Biology, 2(4), 249-256.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Mondal, S., et al. (2025). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine.
  • Wang, Y., et al. (2018). Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. PLoS One, 13(10), e0205668.

Sources

Comparative

benchmarking the synthetic route to (4-Methyl-7-nitro-1H-indol-2-yl)methanol against other methods

Executive Summary The synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) presents a unique intersection of regiochemical and chemoselective challenges. As a critical building block for sulfonamide-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) presents a unique intersection of regiochemical and chemoselective challenges. As a critical building block for sulfonamide-containing antiangiogenic and antitumor agents , obtaining this scaffold in high purity is paramount. This guide objectively benchmarks the industry-standard de novo construction method (Japp-Klingemann coupling followed by Fischer Indole cyclization) against alternative functionalization strategies, providing researchers with mechanistically grounded protocols and comparative performance data.

Mechanistic Evaluation of the Benchmark Route

From a process chemistry standpoint, the most robust method for synthesizing this highly decorated indole avoids late-stage functionalization of the core. Instead, it relies on a three-phase de novo assembly that tightly controls regiochemistry.

Phase 1: The Japp-Klingemann Advantage

Synthesizing the requisite hydrazine from 5-methyl-2-nitroaniline is historically problematic. The strongly electron-withdrawing C-2 nitro group destabilizes the intermediate, and standard reduction protocols (e.g., SnCl₂/HCl) risk over-reducing the nitro group itself. The benchmark route circumvents this via the Japp-Klingemann reaction . By diazotizing the aniline and directly coupling it with an active methylene compound (ethyl 2-methylacetoacetate) under basic conditions, the intermediate undergoes spontaneous deacetylation to yield the stable hydrazone. This eliminates the need to isolate volatile or unstable nitro-arylhydrazines.

Phase 2: Polyphosphoric Acid (PPA) Mediated Cyclization

Fischer cyclization of electron-poor hydrazones requires significant activation energy. Using Polyphosphoric acid (PPA) in refluxing xylene acts as a potent Brønsted acid and a high-temperature dehydrating medium. This drives the challenging [3,3]-sigmatropic rearrangement and subsequent rearomatization to form ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate (CAS: 61149-52-8) .

Phase 3: Chemoselective Reduction

The final transformation requires reducing the C-2 ethyl ester to a hydroxymethyl group without altering the C-7 nitro group. Standard ester reductants like Lithium Aluminum Hydride (LiAlH₄) will indiscriminately reduce the nitro group to an amine. Therefore, Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (-78 °C) is employed to ensure absolute chemoselectivity.

G A 5-Methyl-2-nitroaniline B Diazotization (NaNO2, HCl, -20 °C) A->B C Japp-Klingemann Coupling (Ethyl 2-methylacetoacetate, KOH) B->C Diazonium Intermediate D Ethyl pyruvate N-(5-methyl-2-nitrophenyl)hydrazone C->D E Fischer Indole Cyclization (PPA, Xylene, Reflux) D->E F Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate (CAS: 61149-52-8) E->F G Chemoselective Reduction (DIBAL-H, THF, -78 °C) F->G H (4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS: 1956321-88-2) G->H

Figure 1: Benchmark Japp-Klingemann and Fischer Indole synthetic workflow.

Alternative Synthetic Strategies

Alternative 1: Direct Nitration (The "Brute Force" Method)

Attempting to synthesize the target by directly nitrating (4-methyl-1H-indol-2-yl)methanol using HNO₃/H₂SO₄ is fundamentally flawed. The indole core is exceptionally electron-rich at C-3. Even if C-3 is protected, electrophilic aromatic substitution typically favors C-5 or C-6. C-7 nitration is electronically disfavored, resulting in complex isomeric mixtures, negligible yields (<15%), and arduous chromatographic separations.

Alternative 2: Late-Stage C-2 Lithiation (The "Protect-and-Direct" Method)

Starting from 4-methyl-7-nitroindole, one can protect the indole nitrogen (e.g., with a Boc or phenylsulfonyl group), perform a directed ortho-lithiation at C-2 using LDA, quench with DMF to form the C-2 aldehyde, and subsequently reduce it to the alcohol. While this offers excellent regiocontrol, the added protection/deprotection steps significantly inflate the E-factor (waste generated per kg of product) and reduce the overall step economy.

Reduction Start Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate DIBAL DIBAL-H (-78 °C) Chemoselective Start->DIBAL LiAlH4 LiAlH4 (25 °C) Non-selective Start->LiAlH4 Target Target Alcohol (Nitro Retained) DIBAL->Target Byproduct Over-reduced Byproduct (Amine formed) LiAlH4->Byproduct

Figure 2: Logical relationship of chemoselective vs. non-selective reduction pathways.

Quantitative Benchmarking

The following table summarizes the operational metrics of the benchmark route against the alternatives. Data is synthesized from standard process chemistry optimizations for indole derivatives.

MetricBenchmark Route (Japp-Klingemann + Fischer)Alternative 1 (Direct Nitration)Alternative 2 (C-2 Lithiation)
Overall Yield 45 - 55% (Over 3 steps)< 15%30 - 35% (Over 5 steps)
Regioselectivity Absolute (Determined by starting aniline)Poor (C-3, C-5, C-6 competition)High (Directed by N-protecting group)
Chemoselectivity High (Requires cryogenic control)Low (Over-oxidation risks)High
Step Count 3 Steps1 Step5 Steps
Scalability Excellent (Kilogram scale proven)Poor (Exothermic, complex purification)Moderate (Requires large volumes of LDA)

Validated Experimental Protocols

The following self-validating protocols are adapted from established patent literature to ensure reproducibility.

Protocol A: Synthesis of Ethyl pyruvate N-(5-methyl-2-nitrophenyl)hydrazone

Causality Note: The addition of KOH is critical; it facilitates the deacetylation of the intermediate azo compound, driving the equilibrium toward the stable hydrazone.

  • Diazotization: To a mechanically stirred solution of 160 mL water and 170 mL concentrated HCl, add 75.0 g (493 mmol) of 5-methyl-2-nitroaniline. Cool the suspension to -20 °C.

  • Dropwise, add an aqueous solution (80 mL) containing 36.0 g (517 mmol) of sodium nitrite. Maintain stirring for 30 minutes to ensure complete diazonium formation (validate via starch-iodide paper).

  • Coupling: In a separate vessel, dissolve ethyl 2-methylacetoacetate in 100 mL of ethanol. Add 200 mL of a 12N aqueous KOH solution and cool to -20 °C.

  • Slowly transfer the diazonium solution into the coupling vessel over 30 minutes.

  • Stir for an additional 30 minutes, then quench with 100 mL of concentrated HCl. Filter the resulting precipitates, wash with water, and dry in vacuo to yield the hydrazone intermediate.

Protocol B: Fischer Cyclization to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate

Causality Note: Xylene provides the necessary high-temperature reflux (135 °C) required to overcome the activation energy barrier of the [3,3]-sigmatropic rearrangement, which is elevated due to the electron-withdrawing nitro group.

  • Suspend 25.0 g (94.2 mmol) of the hydrazone from Protocol A in 250 mL of xylene.

  • Add 100 g of Polyphosphoric acid (PPA).

  • Heat the mixture under vigorous reflux for 3 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Cool the reaction vessel in an ice bath. Carefully quench by adding 80 mL of water and 300 mL of ethyl acetate.

  • Filter off insoluble polyphosphoric residues, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the indole ester.

Protocol C: Chemoselective Reduction to (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Causality Note: Maintaining the reaction at -78 °C is critical. At this temperature, the tetrahedral intermediate formed after initial hydride transfer is stable, preventing over-reduction to the amine and sparing the nitro group.

  • Dissolve 10.0 g of ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate in 150 mL of anhydrous THF under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 2.5 equivalents of DIBAL-H (1.0 M in hexanes) dropwise over 45 minutes via a syringe pump.

  • Stir at -78 °C for 2 hours. Validate the reduction of the ester via TLC.

  • Quench the reaction strictly at -78 °C by the slow addition of methanol (10 mL), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Warm to room temperature and stir vigorously until two distinct, clear layers form (approx. 2 hours). Extract with EtOAc, dry, and concentrate to yield the target alcohol.

References

  • Wakabayashi et al. "Sulfonamide-containing indole compounds." United States Patent Application Publication, US 2005/0176712 A1, April 4, 2005.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

As a novel compound in the landscape of drug discovery and chemical research, (4-Methyl-7-nitro-1H-indol-2-yl)methanol demands a disposal protocol that is both rigorous and rooted in a deep understanding of its chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in the landscape of drug discovery and chemical research, (4-Methyl-7-nitro-1H-indol-2-yl)methanol demands a disposal protocol that is both rigorous and rooted in a deep understanding of its chemical properties. The presence of a nitroaromatic indole structure suggests a profile of potential hazards, including toxicity and thermal instability, necessitating a cautious and well-documented approach to its waste management.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Waste Classification

Therefore, all waste generated from the handling of (4-Methyl-7-nitro-1H-indol-2-yl)methanol, including the pure compound, solutions, and contaminated materials, should be treated as hazardous waste . This classification is in line with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

Table 1: Inferred Hazard Profile of (4-Methyl-7-nitro-1H-indol-2-yl)methanol

Hazard TypeInferred RiskRationale
Toxicity Likely toxic and mutagenicA common characteristic of nitroaromatic compounds.[1][2]
Reactivity Potentially thermally unstableThe presence of the nitro group can lead to exothermic decomposition.[1]
Environmental Hazardous to the environmentNitroaromatic compounds are listed as priority pollutants by the EPA.[2]

Personal Protective Equipment (PPE) and Engineering Controls

Given the inferred hazards, stringent safety measures are paramount. All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Adherence to proper PPE is mandatory.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Two pairs of chemical-resistant gloves, such as nitrile, should be worn.

  • Body Protection: A lab coat must be worn at all times.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach to the collection, storage, and disposal of (4-Methyl-7-nitro-1H-indol-2-yl)methanol waste. This process is designed to be self-validating, ensuring that each step contributes to a safe and compliant outcome.

  • Solid Waste: Collect pure (4-Methyl-7-nitro-1H-indol-2-yl)methanol and any contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste."[3]

  • Liquid Waste: Solutions containing (4-Methyl-7-nitro-1H-indol-2-yl)methanol should be collected in a separate, sealed, and shatter-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Halogenated and non-halogenated solvent wastes should be collected separately.[5]

  • Sharps Waste: Any needles or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.

Proper labeling is a critical component of hazardous waste management.[3] Each waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "(4-Methyl-7-nitro-1H-indol-2-yl)methanol" (no abbreviations)

  • A list of all chemical constituents in the container, including solvents

  • The approximate percentage of each component

  • The date the waste was first added to the container (accumulation start date)

  • The name and contact information of the generating researcher or lab

Waste containers should be stored in a designated satellite accumulation area within the laboratory.[6] This area must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[3][6] Key storage principles include:

  • Segregation: Store waste containers away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1]

  • Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[6]

Diagram 1: Disposal Workflow for (4-Methyl-7-nitro-1H-indol-2-yl)methanol

cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A Assess Hazards (Nitroaromatic Indole) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Solid Waste (Pure compound, contaminated items) C->D Generate Waste E Liquid Waste (Solutions) C->E Generate Waste F Use Designated, Compatible Waste Containers D->F E->F G Label Container Correctly ('Hazardous Waste', full chemical name, etc.) F->G H Store in Satellite Accumulation Area G->H I Segregate from Incompatibles H->I J Contact EHS for Waste Pickup I->J Container Full or Time Limit Reached K Professional Disposal (e.g., Incineration) J->K

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (4-Methyl-7-nitro-1H-indol-2-yl)methanol

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. (4-Methyl-7-nitro-1H-indol-2-yl)methanol, a compound with potential applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. (4-Methyl-7-nitro-1H-indol-2-yl)methanol, a compound with potential applications in drug discovery, requires meticulous handling due to its chemical structure. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The protocols outlined herein are founded on the principles of chemical safety and risk mitigation, drawing from the known hazards of its constituent chemical moieties: a nitro-aromatic system and an indole derivative containing a methanol group.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. For (4-Methyl-7-nitro-1H-indol-2-yl)methanol, the primary hazards are anticipated to be:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin, which is a known characteristic of many aromatic nitro compounds.[8]

  • Irritation: Possible irritation to the skin, eyes, and respiratory tract.[9]

  • Flammability: The presence of the methanol group suggests the compound may be flammable.[10]

  • Reactivity: Di- and tri-nitro compounds can be explosive, and while this compound is a mono-nitro derivative, caution is advised, especially with heating.[1]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential, coupled with stringent operational and disposal protocols.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

Body PartPPE SpecificationRationale
Eyes ANSI Z87.1 compliant safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing.[11][12]To protect against splashes, and fine powders.
Hands Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm) with a breakthrough time of >480 minutes.[11] Double-gloving is recommended.To prevent skin contact and absorption. Nitrile provides good resistance to a range of chemicals.
Body Flame-resistant lab coat.[8] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.To protect skin from spills and prevent contamination of personal clothing.
Respiratory A NIOSH-approved N95 or higher respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[8][11]To minimize inhalation of airborne particles.
Feet Closed-toe, chemical-resistant shoes.[8]To protect feet from spills.

Operational and Disposal Plans

Step-by-Step Handling Procedures

Adherence to a strict protocol during the handling of (4-Methyl-7-nitro-1H-indol-2-yl)methanol is paramount.

  • Preparation :

    • Ensure an eyewash station and safety shower are readily accessible.[13]

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

    • Cover the work surface with absorbent, disposable bench paper.[8]

  • Weighing and Transfer :

    • When weighing the solid compound, do so within the fume hood to contain any dust.[11]

    • Use a spatula to carefully transfer the powder, minimizing the creation of airborne dust.[8]

  • Dissolving and Reactions :

    • Add solvents slowly to the solid to avoid splashing.[8]

    • If heating is necessary, use a controlled heating source such as a heating mantle and ensure proper ventilation. Avoid direct heat from open flames.[1]

  • Post-Handling :

    • Thoroughly decontaminate all equipment that came into contact with the compound using a suitable solvent.

    • Collect all cleaning solvents as hazardous liquid waste.[8]

    • Wipe down the work surface in the fume hood and dispose of the cleaning materials as solid hazardous waste.[8]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.[14]

  • Solid Waste :

    • All unused or expired (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

    • Contaminated PPE (gloves, disposable lab coats).

    • Contaminated lab supplies (weighing paper, pipette tips).

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container for solid chemical waste.[11][14]

  • Liquid Waste :

    • Solutions containing (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

    • Solvents used for cleaning and rinsing contaminated glassware.

    • Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container designated for organic chemical waste.[8][15] Do not mix with incompatible waste streams.

  • Container Disposal :

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[16][17] After rinsing, the container can be disposed of as regular waste after defacing the label.[17]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][7]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation. For a liquid spill, absorb with an inert material and place in a hazardous waste container. Decontaminate the spill area thoroughly.[11][17]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

PPE_Selection_Workflow start Start: Handling (4-Methyl-7-nitro-1H-indol-2-yl)methanol hazard_assessment Hazard Assessment: Toxicity, Irritation, Flammability, Reactivity start->hazard_assessment ppe_core Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes hazard_assessment->ppe_core task_assessment Task-Specific Risk Assessment ppe_core->task_assessment solid_handling Handling Solid Powder? task_assessment->solid_handling splash_risk Risk of Splash? task_assessment->splash_risk solid_handling->splash_risk No respirator Add N95 Respirator solid_handling->respirator Yes face_shield Add Face Shield splash_risk->face_shield Yes chem_apron Add Chemical Apron splash_risk->chem_apron Yes end Proceed with Caution splash_risk->end No respirator->splash_risk face_shield->end chem_apron->end

Caption: PPE Selection Workflow for (4-Methyl-7-nitro-1H-indol-2-yl)methanol.

References

  • Laboratory Chemical Waste Management - CSIR IIP. Available from: [Link]

  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. Available from: [Link]

  • Methanol Safety Data Sheet. Available from: [Link]

  • SAFETY DATA SHEET - Methanex. Available from: [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. Available from: [Link]

  • Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. Available from: [Link]

  • Waste Chemicals - NUS Chemistry. Available from: [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

  • Methanol - SAFETY DATA SHEET. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available from: [Link]

  • Efficient Synthesis of Indole Derivatives - Lab Manager. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available from: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available from: [Link]

  • Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. Available from: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.